molecular formula C7H13Cl2N3O2 B3029545 1-Methyl-L-histidine dihydrochloride CAS No. 69614-06-8

1-Methyl-L-histidine dihydrochloride

Cat. No.: B3029545
CAS No.: 69614-06-8
M. Wt: 242.10
InChI Key: WODJFJZGWWJHNW-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-L-histidine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O2 and its molecular weight is 242.10. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-L-histidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-L-histidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJFJZGWWJHNW-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655129
Record name 1-Methyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69614-06-8
Record name 1-Methyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Role of 1-Methyl-L-histidine in Skeletal Muscle Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a post-translationally modified amino acid, has emerged as a significant, albeit complex, biomarker in the study of skeletal muscle metabolism. This technical guide provides a comprehensive exploration of the multifaceted role of 1-MH, delving into its biochemical origins, its intricate relationship with myofibrillar protein turnover, and its utility as a clinical and research biomarker. We will dissect the key signaling pathways governing its release, provide detailed experimental protocols for its accurate quantification, and present a critical analysis of its application in various physiological and pathophysiological states, including sarcopenia, cachexia, and exercise-induced muscle adaptation. This guide is designed to equip researchers, clinicians, and drug development professionals with the in-depth knowledge required to effectively leverage 1-MH in their investigations of skeletal muscle health and disease.

Introduction: The Significance of 1-Methyl-L-histidine in Muscle Physiology

1-Methyl-L-histidine, a derivative of the essential amino acid L-histidine, is primarily found in the contractile proteins of skeletal muscle, specifically actin and myosin.[1][2] Its formation is a result of the post-translational methylation of specific histidine residues within these proteins, a process catalyzed by the enzyme SET domain-containing protein 3 (SETD3), a protein-histidine N-methyltransferase.[3] Unlike its parent amino acid, 1-MH is not re-incorporated into nascent proteins following the breakdown of muscle tissue. Instead, it is released into the bloodstream and subsequently excreted in the urine.[3][4] This characteristic underpins its utility as a biomarker for myofibrillar protein degradation.

However, the interpretation of 1-MH levels is nuanced by a significant confounding factor: dietary intake. 1-MH is a breakdown product of the dipeptide anserine, which is abundant in red meat and poultry.[5][6] Consequently, urinary and plasma 1-MH concentrations can be heavily influenced by recent meat consumption, a critical consideration for researchers utilizing it as a marker of endogenous muscle protein catabolism.[5] This guide will address this challenge by providing methodologies to distinguish between dietary and endogenous sources of 1-MH.

It is also crucial to differentiate 1-MH from its isomer, 3-methylhistidine (3-MH). While both are products of muscle protein breakdown, 3-MH is considered a more specific marker of endogenous muscle catabolism due to its lower dietary influence.[5]

The Biochemical Journey of 1-Methyl-L-histidine: From Myofibril to Excretion

The lifecycle of 1-MH is intrinsically linked to the dynamic processes of muscle protein synthesis and degradation. The following sections will detail the key molecular players and pathways involved.

The Genesis of 1-Methyl-L-histidine: The Role of SETD3

The methylation of histidine residues on actin is a critical step in the formation of 1-MH. This reaction is catalyzed by SETD3, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the N-1 position of the imidazole ring of a specific histidine residue (His73) on β-actin.[7][8][9]

Recent research has begun to elucidate the broader physiological roles of SETD3-mediated actin methylation, suggesting its involvement in smooth muscle contraction and mitochondrial dynamics.[10][11] In the context of skeletal muscle, this post-translational modification is a key prerequisite for the eventual release of 1-MH during protein turnover.

The Liberation of 1-Methyl-L-histidine: Myofibrillar Protein Degradation

The release of 1-MH from actin and myosin is a direct consequence of myofibrillar protein degradation. This complex process is orchestrated by several major proteolytic systems within the muscle cell.

The UPS is a primary pathway for the targeted degradation of intracellular proteins, including the main components of the myofibril, actin and myosin.[12][13] The process involves the tagging of substrate proteins with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), marking them for degradation by the 26S proteasome.[12] Muscle-specific E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1/MAFbx, play a pivotal role in the breakdown of myofibrillar proteins during muscle atrophy.[1][14] MuRF1 has been shown to be involved in the degradation of both actin and myosin heavy chain proteins.[1]

While the UPS is responsible for the final degradation of many proteins, other proteases, such as calpains and caspases, are thought to play an initial role in the disassembly of the myofibrillar lattice.[15] Calpains, which are calcium-activated cysteine proteases, can cleave key structural proteins within the myofibril, making the constituent actin and myosin filaments more accessible to the UPS.[16] Similarly, caspases, a family of proteases central to apoptosis, can also contribute to the breakdown of myofibrillar proteins under certain conditions.[17][18]

The coordinated action of these proteolytic systems results in the release of constituent amino acids, including the modified amino acid 1-MH, into the circulation.

Signaling Pathways Regulating Myofibrillar Protein Turnover

The balance between muscle protein synthesis and degradation is tightly regulated by a complex network of intracellular signaling pathways. These pathways respond to a variety of stimuli, including nutrients, growth factors, and mechanical loading.

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Activated by factors such as insulin, growth factors, and amino acids, the mTOR pathway promotes the translation of key proteins involved in muscle hypertrophy.

The Forkhead box O (FoxO) family of transcription factors are key mediators of muscle atrophy. When activated, for instance during periods of nutrient deprivation or inactivity, FoxO proteins translocate to the nucleus and stimulate the expression of atrophy-related genes, including the E3 ubiquitin ligases MuRF1 and Atrogin-1.[14] This, in turn, enhances the degradation of myofibrillar proteins and the release of 1-MH.

The interplay between these anabolic and catabolic signaling pathways ultimately determines the net balance of muscle protein and, consequently, the rate of 1-MH release.

Methodologies for the Quantification of 1-Methyl-L-histidine

Accurate and reliable quantification of 1-MH in biological matrices is paramount for its use as a biomarker. This section provides detailed protocols for two of the most common analytical techniques.

Quantification of 1-Methyl-L-histidine in Human Plasma by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the quantification of 1-MH.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[19]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase.

  • UPLC Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[20]

    • Mobile Phase A: 0.1% formic acid in water.[20]

    • Mobile Phase B: Acetonitrile.[20]

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over a specified time.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[20]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1-Methyl-L-histidine: m/z 170.1 → 126.1.[20]

      • Internal Standard (e.g., d3-1-Methyl-L-histidine): m/z 173.1 → 129.1.

    • Optimization: Cone voltage and collision energy should be optimized for maximum signal intensity.

Quantification of 1-Methyl-L-histidine in Human Urine by Capillary Electrophoresis

Capillary electrophoresis (CE) provides an alternative method for 1-MH quantification, particularly in urine samples where concentrations are typically higher.[21][22]

Protocol:

  • Sample Preparation:

    • Urine samples can often be analyzed after simple dilution with the running buffer.[22][23]

    • A 1:10 dilution is a common starting point.

    • Centrifuge the diluted sample to remove any particulate matter.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

    • Running Buffer: 60 mmol/L Tris-phosphate buffer, pH 2.2.[21]

    • Voltage: 25 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 200 nm.[21]

Workflow for 1-MH Quantification:

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Plasma Plasma Precipitation Protein Precipitation Plasma->Precipitation Urine Urine Dilution Dilution Urine->Dilution UPLC_MSMS UPLC-MS/MS Precipitation->UPLC_MSMS CE Capillary Electrophoresis Dilution->CE Quantification Quantification (ng/mL or µmol/L) UPLC_MSMS->Quantification CE->Quantification Normalization Normalization (e.g., to Creatinine) Quantification->Normalization

Caption: Experimental workflow for 1-MH analysis.

1-Methyl-L-histidine as a Biomarker in Health and Disease

The utility of 1-MH as a biomarker extends across various fields, from clinical diagnostics to sports science.

Muscle Wasting Diseases: Sarcopenia and Cachexia

Sarcopenia, the age-related loss of muscle mass and function, and cachexia, the muscle wasting associated with chronic diseases such as cancer and heart failure, are characterized by an imbalance in muscle protein turnover.[24] Elevated levels of 1-MH, when corrected for dietary intake, can serve as an indicator of accelerated muscle protein breakdown in these conditions. However, more research with robust dietary controls is needed to establish definitive clinical thresholds.

ConditionMatrixTypical 1-MH Levels (relative to healthy controls)Key Considerations
Sarcopenia Plasma/UrinePotentially elevatedConfounding effects of age-related changes in renal function and dietary habits.
Cachexia Plasma/UrineOften significantly elevatedDisease-specific metabolic alterations can influence 1-MH levels.
Exercise-Induced Muscle Damage and Adaptation

Strenuous exercise, particularly resistance training, induces a transient increase in muscle protein breakdown, followed by a period of enhanced protein synthesis, leading to muscle adaptation and growth.[25] Monitoring 1-MH levels can provide insights into the catabolic response to different exercise protocols. However, studies have shown that exercise intensity can also influence plasma amino acid concentrations, which should be considered in the interpretation of results.[26][27][28]

Drug Development and Myotoxicity

In the pharmaceutical industry, assessing the potential for drug candidates to induce muscle damage (myotoxicity) is a critical aspect of preclinical and clinical safety evaluations.[29] Urinary and serum 1-MH can serve as sensitive biomarkers for detecting drug-induced skeletal muscle toxicity.[29]

Signaling Pathways of Myofibrillar Protein Degradation

A deeper understanding of the signaling cascades that culminate in the release of 1-MH is crucial for the development of therapeutic interventions targeting muscle wasting.

G cluster_stimuli Catabolic Stimuli cluster_signaling Intracellular Signaling cluster_proteolysis Proteolytic Systems cluster_myofibril Myofibrillar Breakdown Inactivity Inactivity FoxO FoxO Activation Inactivity->FoxO Inflammation Inflammation NFkB NF-κB Activation Inflammation->NFkB Nutrient_Deprivation Nutrient Deprivation Nutrient_Deprivation->FoxO MuRF1_Atrogin1 MuRF1 & Atrogin-1 (E3 Ligases) FoxO->MuRF1_Atrogin1 Upregulation NFkB->MuRF1_Atrogin1 Upregulation UPS Ubiquitin-Proteasome System (UPS) Actin_Myosin_Degradation Actin & Myosin Degradation UPS->Actin_Myosin_Degradation Calpains Calpains Myofibril_Disassembly Myofibril Disassembly Calpains->Myofibril_Disassembly Caspases Caspases Caspases->Myofibril_Disassembly MuRF1_Atrogin1->UPS Activation Myofibril_Disassembly->Actin_Myosin_Degradation MH_Release 1-Methyl-L-histidine Release Actin_Myosin_Degradation->MH_Release

Caption: Signaling pathways leading to 1-MH release.

Conclusion and Future Directions

1-Methyl-L-histidine is a valuable biomarker for assessing myofibrillar protein catabolism, with applications spanning basic research, clinical diagnostics, and drug development. Its utility is, however, contingent on a thorough understanding of its metabolic origins and the careful control of dietary factors. Future research should focus on refining methodologies to distinguish between endogenous and exogenous sources of 1-MH, establishing clear clinical reference ranges for different populations and disease states, and further elucidating the complex signaling networks that regulate its release. Such advancements will undoubtedly enhance the precision and utility of 1-MH as a tool to probe the intricate dynamics of skeletal muscle metabolism.

References

  • Peris-Moreno, D., Taillandier, D., Polge, C., & Attaix, D. (2021). UBE2L3, a Partner of MuRF1/TRIM63, Is Involved in the Degradation of Myofibrillar Actin and Myosin. Cells, 10(8), 1974.
  • Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2008). The calpain system. Physiological reviews, 88(3), 725–801.
  • Du, J., Wang, X., Miereles, C., Bailey, J. L., Karsan, A., & Reid, M. B. (2004). Activation of caspase-3 is an initial step in skeletal muscle wasting.
  • Sandri, M. (2010). The ubiquitin proteasome system in atrophying skeletal muscle: roles and regulation. The international journal of biochemistry & cell biology, 42(10), 1671-1681.
  • Goll, D. E., Thompson, V. F., Taylor, R. G., & Christiansen, J. A. (1992). Role of the calpain system in muscle growth. Biochimie, 74(3), 225-237.
  • Huang, J., & Forsberg, N. E. (1998). Role of calpain in skeletal-muscle protein degradation. Proceedings of the National Academy of Sciences, 95(21), 12100-12105.
  • Hyldahl, R. D., & Hubal, M. J. (2014). Out of control: the role of the ubiquitin proteasome system in skeletal muscle during inflammation. American Journal of Physiology-Cell Physiology, 306(6), C493-C503.
  • Zhao, J., Brault, J. J., Schild, A., Goldberg, A. L. (2007). FoxO3 coordinately activates protein degradation by the ubiquitin-proteasome and autophagy-lysosome systems in atrophying muscle cells. Cell metabolism, 6(6), 472-483.
  • Kandarian, S. C., & Jackman, R. W. (2006).
  • Zinellu, A., Sotgia, S., Scanu, B., Chessa, R., Gaspa, L., & Deiana, L. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.
  • Guo, Y., Zhang, Y., & Li, J. (2019). SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia. eScholarship, University of California.
  • Rupa Health. (n.d.). 1-Methylhistidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]

  • UniProt. (n.d.). SETD3 - Actin-histidine N-methyltransferase - Homo sapiens (Human). Retrieved from [Link]

  • Tůma, P., Samcová, E., & Balínová, P. (2005). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 821(1), 53–59.
  • Liu, S., Wang, Z., Yu, X., Zhang, J., & Li, J. (2019).
  • Martin, G. E., De la Garza-Rodea, A. S., & Hill, J. A. (2024). SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function. Journal of cell science, 137(13), jcs261268.
  • PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). Retrieved from [Link]

  • Kwiatkowski, N., et al. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase. eLife, 7, e42424.
  • Murton, A. J. (2012). The ubiquitin–proteasome system in regulation of the skeletal muscle homeostasis and atrophy: from basic science to disorders.
  • FooDB. (2010). Showing Compound L-1-Methylhistidine (FDB012119). Retrieved from [Link]

  • Aranibar, N., et al. (2011). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Analytical biochemistry, 410(1), 113-122.
  • Buoite, P. A., Glickman, E. L., & Kern, M. (2022). Exercise intensity influences plasma and sweat amino acid concentrations: a crossover trial. The Journal of sports medicine and physical fitness, 62(4), 525–530.
  • Semantic Scholar. (n.d.). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Retrieved from [Link]

  • Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 413(1-2), 131–138.
  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487.
  • Church, D. D., et al. (2022). Greater plasma essential amino acids and lower 3-methylhistidine with higher protein intake during endurance training: a randomised control trial. European journal of nutrition, 61(8), 4151-4161.
  • Mardanpour, P., et al. (2013). The Study of Whey Protein Supplementation on Plasma Essential Amino Acids Concentrations after Resistance Exercise in Healthy Young Athletes. International journal of preventive medicine, 4(Suppl 1), S110-S115.
  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487.
  • Boullosa, D., et al. (2020). The effect of aerobic vs. resistance training on plasma homocysteine in individuals with type 2 diabetes.
  • Healthmatters.io. (n.d.). 1-Methylhistidine (Plasma) - Amino Acids 40 Profile. Retrieved from [Link]

  • SOAR. (n.d.). Development of analytical protocols for rapid analysis of biological samples with flow-gated capillary electrophoresis. Retrieved from [Link]

  • Drey, M., et al. (2019). Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative. The journal of nutrition, health & aging, 23(7), 643-651.
  • Small Molecule Pathway Database. (2021). 1-Methylhistidine Metabolism. Retrieved from [Link]

  • Abe, H., et al. (1993). Human urinary excretion of L-histidine-related compounds after ingestion of several meats and fish muscle. The International journal of biochemistry, 25(9), 1245-1249.
  • Connes, P., et al. (2004). The acute effects of resistance exercise on the main determinants of blood rheology.

Sources

1-Methyl-L-histidine dihydrochloride molecular weight and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 1-Methyl-L-histidine dihydrochloride , a specialized amino acid derivative used primarily as a metabolomic standard and biomarker in clinical research.

Structural Characterization, Bioanalytical Applications, and Experimental Protocols

Part 1: Executive Summary & Core Identity

1-Methyl-L-histidine dihydrochloride is the hydrochloride salt of the non-proteinogenic amino acid 1-methyl-L-histidine (also known as N-


-methylhistidine). Unlike its isomer 3-methyl-L-histidine (N-

-methylhistidine), which is a validated biomarker for myofibrillar protein breakdown, 1-methyl-L-histidine is primarily derived from the dietary intake of anserine (a dipeptide found in vertebrate muscle).

In bioanalytical workflows, the dihydrochloride salt form is preferred for reference standards due to its superior solubility and long-term stability compared to the free base.

Chemical Identity & Physicochemical Constants
PropertySpecification
Compound Name 1-Methyl-L-histidine dihydrochloride
Synonyms N-

-methyl-L-histidine 2HCl; 1-MHis 2HCl
CAS Number (Salt) 69614-06-8
CAS Number (Free Base) 332-80-9
Molecular Formula C

H

Cl

N

O

Molecular Weight (Salt) 242.10 g/mol
Molecular Weight (Base) 169.18 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>100 mg/mL); slightly soluble in ethanol
pKa Values (Approx)

-COOH: ~1.8
Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity of 1-Methyl-L-histidine dihydrochloride, highlighting the specific methylation at the


-nitrogen (N1) position of the imidazole ring.

G cluster_0 1-Methyl-L-histidine Dihydrochloride Structure N_alpha alpha-Amino Group (Protonated, +) C_alpha alpha-Carbon (Chiral Center S) N_alpha->C_alpha Carboxyl Carboxyl Group (COOH) C_alpha->Carboxyl SideChain Methylene Bridge (CH2) C_alpha->SideChain Imidazole Imidazole Ring SideChain->Imidazole Attached at C4 Methyl Methyl Group (CH3) Methyl->Imidazole Attached at N1 (Pi-Nitrogen) Chlorides 2x Chloride Counterions (Cl-) Chlorides->N_alpha Ionic Bond Chlorides->Imidazole Ionic Bond

Caption: Structural connectivity of 1-Methyl-L-histidine dihydrochloride showing N1-methylation.[1]

Part 2: Critical Disambiguation & Biological Significance

In metabolic research, confusion often arises between structural isomers and ester derivatives. Precise nomenclature is critical for data integrity.

The "Isomer Trap": 1-Methyl vs. 3-Methyl
  • 1-Methyl-L-histidine (

    
    -methylhistidine): 
    
    • Origin: Primarily dietary (meat intake). Derived from the hydrolysis of Anserine (

      
      -alanyl-1-methylhistidine).
      
    • Clinical Utility: Biomarker for meat consumption; potential interference in muscle breakdown studies if not controlled.

  • 3-Methyl-L-histidine (

    
    -methylhistidine): 
    
    • Origin: Endogenous. Formed by post-translational methylation of actin and myosin.[2]

    • Clinical Utility: Validated biomarker for skeletal muscle protein breakdown .

The "Reagent Trap": Ring Methyl vs. Ester Methyl

Researchers frequently confuse 1-Methyl-L-histidine dihydrochloride (ring modified) with L-Histidine Methyl Ester Dihydrochloride (carboxyl modified, CAS 7389-87-9). The latter is a common synthetic reagent and has no value as a biological marker.

Verification Check:

  • If your compound hydrolyzes to Histidine + Methanol

    
     It is the Methyl Ester .
    
  • If your compound is stable against acid hydrolysis and retains the methyl group

    
     It is 1-Methyl-L-histidine .
    

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of 1-Methyl-L-histidine is challenging due to its high polarity and lack of a strong chromophore. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS), eliminating the need for derivatization.

Experimental Protocol: Sample Preparation & Analysis

Objective: Quantify 1-Methyl-L-histidine in human plasma/urine.

Reagents:

  • Standard: 1-Methyl-L-histidine dihydrochloride (CAS 69614-06-8).[3][4][5][6]

  • Internal Standard (IS): 1-Methyl-L-histidine-d3 (methyl-d3).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[7]

Workflow:

  • Stock Preparation:

    • Dissolve 2.42 mg of 1-Methyl-L-histidine dihydrochloride in 10 mL water to yield a 1.0 mM (free base equivalent) stock solution. Note: Correct for the salt weight ratio (242.10 / 169.18 = 1.43).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50

      
      L of plasma.
      
    • Add 150

      
      L of cold Acetonitrile containing Internal Standard (2 
      
      
      
      M).
    • Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a glass vial.

  • LC-MS/MS Conditions:

    • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7

      
      m).
      
    • Gradient: 90% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: ESI Positive Mode (MRM).

MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
1-Methyl-L-histidine 170.1 [M+H]

124.1 (Loss of COOH)15
1-Methyl-L-histidine 170.1 [M+H]

96.1 (Imidazole frag)25
3-Methyl-L-histidine 170.1 [M+H]

126.1 (Distinct frag)18

Note: 1-Methyl and 3-Methyl isomers have the same parent mass (170.1). They MUST be separated chromatographically or distinguished by unique fragment ions (124.1 vs 126.1).

Part 4: Metabolic Pathway Visualization

The following diagram details the distinct metabolic origins of the methylhistidine isomers, illustrating why 1-Methyl-L-histidine is a dietary marker while 3-Methyl-L-histidine is a muscle marker.

MetabolicPathway Diet Dietary Meat Intake (Poultry, Fish) Anserine Anserine (beta-Alanyl-1-Methylhistidine) Diet->Anserine Muscle Skeletal Muscle (Actin/Myosin) Protein Methylated Proteins (3-Methylhistidine residues) Muscle->Protein Hydrolysis Carnosinase (Hydrolysis) Anserine->Hydrolysis Proteolysis Proteolysis (Muscle Breakdown) Protein->Proteolysis OneMH 1-Methyl-L-histidine (Biomarker: Diet) Hydrolysis->OneMH ThreeMH 3-Methyl-L-histidine (Biomarker: Muscle Deg.) Proteolysis->ThreeMH Urine Urine Excretion OneMH->Urine ThreeMH->Urine

Caption: Metabolic divergence of 1-Methyl vs. 3-Methylhistidine pathways.

References

  • PubChem. (n.d.).[8][9] 1-Methyl-L-histidine.[1][10][3][4][5][6][11][12][13] National Library of Medicine.[8][9] Retrieved October 26, 2023, from [Link]

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for 1-Methylhistidine (HMDB0000001). Retrieved October 26, 2023, from [Link]

  • Kochlik, B., et al. (2018). The use of 1-methylhistidine as a biomarker for meat intake. Journal of Nutrition.

Sources

An In-Depth Technical Guide to 1-Methyl-L-histidine as a Biomarker for Dietary Meat Consumption

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Nutritional Assessment

In the realm of nutritional science and epidemiological research, the accurate assessment of dietary intake is a cornerstone for establishing reliable links between diet and health outcomes. Traditional methods, such as food frequency questionnaires and dietary recalls, are invaluable tools but are inherently limited by self-reporting biases. To overcome these limitations, the identification and validation of objective biomarkers of food consumption have become a critical pursuit. This guide focuses on 1-Methyl-L-histidine (1-MH), a methylated amino acid that has emerged as a highly specific and reliable biomarker for dietary meat and fish intake.[1][2][3]

Unlike its isomer, 3-methylhistidine, which is influenced by both dietary intake and endogenous muscle protein breakdown, 1-Methyl-L-histidine is not synthesized by the human body.[1][4][5] Its presence in biological fluids is almost exclusively a direct consequence of the metabolic breakdown of anserine, a dipeptide abundant in the muscle tissue of poultry, red meat, and certain types of fish.[1][2][3][6][7] This exogenous origin makes 1-MH a superior and more specific indicator of recent meat consumption.[4][5] This technical guide provides a comprehensive overview of the biochemical basis of 1-MH as a biomarker, detailed methodologies for its quantification, and expert insights into data interpretation for researchers, scientists, and drug development professionals.

Biochemical Foundation: The Journey from Plate to Biomarker

The utility of 1-Methyl-L-histidine as a biomarker is rooted in its clear metabolic pathway. The primary dietary source of 1-MH is the dipeptide anserine (β-alanyl-1-methyl-L-histidine).[3][8]

  • Ingestion: Consumption of meat and fish introduces anserine into the gastrointestinal tract.[3][6]

  • Hydrolysis: In the small intestine, the enzyme carnosinase hydrolyzes anserine into its constituent amino acids: β-alanine and 1-Methyl-L-histidine.[9][10]

  • Absorption and Distribution: 1-Methyl-L-histidine is then absorbed into the bloodstream and distributed throughout the body.[4][10]

  • Excretion: Crucially, 1-MH is not significantly re-utilized for protein synthesis or other metabolic processes in humans.[3][6] It is efficiently cleared from the bloodstream and excreted primarily in the urine.[4][6]

This direct and dose-dependent relationship between the intake of anserine-containing foods and the urinary excretion of 1-MH forms the basis of its application as a quantitative biomarker of meat consumption.[1][5][11]

Metabolic Pathway of 1-Methyl-L-histidine

cluster_ingestion Dietary Intake cluster_digestion Gastrointestinal Tract cluster_absorption Systemic Circulation cluster_excretion Excretion Meat/Fish Meat/Fish Anserine Anserine (β-alanyl-1-methyl-L-histidine) Meat/Fish->Anserine contains Hydrolysis Hydrolysis (Carnosinase) Anserine->Hydrolysis 1-MH_blood 1-Methyl-L-histidine (in Plasma) Hydrolysis->1-MH_blood releases beta_alanine β-Alanine Hydrolysis->beta_alanine releases 1-MH_urine Urinary 1-Methyl-L-histidine 1-MH_blood->1-MH_urine Renal Clearance

Caption: Metabolic pathway of 1-Methyl-L-histidine from dietary intake to urinary excretion.

Analytical Methodologies for Quantification

The accurate and precise quantification of 1-Methyl-L-histidine in biological matrices is paramount for its reliable use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.[12][13]

Sample Collection and Handling
  • Urine: 24-hour urine collections are considered the gold standard for accurately assessing daily excretion. However, spot urine samples, normalized to creatinine concentration, can also be used and are often more feasible in large-scale epidemiological studies.[14]

  • Plasma/Serum: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin for plasma) and processed promptly to separate plasma or serum.

Stability: 1-Methyl-L-histidine is generally stable in biological samples when stored properly. For long-term storage, samples should be kept at -80°C to prevent degradation.[12] Avoid repeated freeze-thaw cycles.[12]

Detailed Protocol: Quantification of 1-Methyl-L-histidine in Human Urine by UPLC-MS/MS

This protocol is a synthesized example based on established methodologies.[13][15]

1. Materials and Reagents:

  • 1-Methyl-L-histidine analytical standard

  • 1-Methyl-L-histidine-d3 (deuterated) as an internal standard[12][16]

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid

  • Urine samples

  • Microcentrifuge tubes and appropriate pipettes

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at ≥10,000 x g for 10 minutes to pellet any precipitates.

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with a known concentration of the 1-Methyl-L-histidine-d3 internal standard.

  • Dilute the mixture with LC-MS grade water (a 1:100 dilution is a common starting point, but may require optimization).[15]

  • Vortex the final mixture thoroughly.

3. UPLC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high aqueous mobile phase, gradually increasing the organic phase to elute the analyte.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Methyl-L-histidine: m/z 170.1 → 126.1[13]

    • 1-Methyl-L-histidine-d3: Monitor the appropriate mass shift for the deuterated standard.

4. Data Analysis and Quantification:

  • Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed using known concentrations of the 1-Methyl-L-histidine standard to determine the concentration in the unknown samples.

Analytical Workflow

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Spike Spike with Internal Standard (1-MH-d3) Sample->Spike Dilute Dilution Spike->Dilute Centrifuge Centrifugation Dilute->Centrifuge UPLC UPLC Separation (Reversed-Phase) Centrifuge->UPLC MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A typical analytical workflow for the quantification of 1-Methyl-L-histidine.

Data Interpretation and Applications

The quantitative data obtained from 1-MH analysis provides a powerful tool for nutritional research.

Dose-Response Relationship

Numerous controlled feeding studies have established a strong, dose-dependent relationship between meat intake and urinary 1-MH excretion.[5][11][17] As the consumption of red meat, poultry, and certain fish increases, there is a corresponding and predictable increase in urinary 1-MH levels.[5][11] This linear relationship allows for the objective validation of dietary intake data.[5]

Table 1: Urinary 1-Methyl-L-histidine Excretion in a Controlled Feeding Study

Dietary GroupRed Meat Intake ( g/day )Median Urinary 1-MH (µmol/day)
Vegetarian0Significantly lower than meat diets[1]
Low Red Meat6095.1[11]
Medium Red Meat120Statistically significant increase from low intake[11][18]
High Red Meat420Statistically significant increase from medium intake[11][18]

Data synthesized from a controlled feeding study.[11][18]

Distinguishing Dietary Patterns

Urinary 1-MH levels can effectively distinguish between different dietary patterns. Omnivores consistently exhibit significantly higher levels of urinary 1-MH compared to vegetarians and vegans, who have very low to undetectable levels.[4][6] This makes 1-MH an excellent biomarker for verifying adherence to vegetarian or vegan diets in clinical trials and observational studies.[4]

Clinical and Research Applications
  • Nutritional Epidemiology: 1-MH can be used to objectively assess meat consumption in large-scale studies investigating the links between diet and chronic diseases such as cardiovascular disease and certain cancers.[4][19]

  • Clinical Trials: In dietary intervention studies, 1-MH can be used to monitor compliance with protocols that involve modifying meat intake.[4]

  • Personalized Nutrition: While still an emerging area, 1-MH could potentially be used to provide individuals with objective feedback on their dietary habits.

Limitations and Considerations

While 1-Methyl-L-histidine is a robust biomarker, it is important to be aware of its limitations:

  • Short-Term Marker: Urinary 1-MH reflects recent dietary intake, typically within the last 24-48 hours.[4] It does not provide information about long-term dietary patterns.

  • Variability in Meat Content: The anserine content can vary between different types of meat and cuts.

  • Analytical Variability: As with any analytical method, proper validation and quality control are essential to ensure accurate and reproducible results.

Conclusion

1-Methyl-L-histidine has been firmly established as a specific and reliable biomarker for the dietary consumption of meat and fish. Its exogenous origin and direct dose-response relationship with intake provide a significant advantage over self-reported dietary assessment methods. The well-defined analytical methodologies, particularly LC-MS/MS, allow for its accurate and high-throughput quantification in biological samples. For researchers, scientists, and drug development professionals, the incorporation of 1-Methyl-L-histidine analysis into their studies offers a powerful tool to enhance the precision and reliability of their findings in the complex interplay between diet and human health.

References

  • Everaert, I., et al. (2016). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination. The Journal of Physiology, 594(20), 5899-5914. [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. [Link]

  • Sjölin, J., et al. (1987). Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources. Metabolism, 36(12), 1175-84. [Link]

  • Geybels, M. S., et al. (2014). Urinary 1-methylhistidine and 3-methylhistidine, meat intake, and colorectal adenoma risk. Cancer Prevention Research, 7(5), 519-527. [Link]

  • Cross, A. J., et al. (2011). Urinary biomarkers of meat consumption. Cancer Epidemiology, Biomarkers & Prevention, 20(4), 636-645. [Link]

  • Semantic Scholar. (n.d.). Urinary Biomarkers of Meat Consumption. [Link]

  • Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 33(23-24), 3781-5. [Link]

  • de Jager, S., et al. (2021). Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans. Journal of Applied Physiology, 131(1), 245-254. [Link]

  • Geybels, M. S., et al. (2014). Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. Cancer Prevention Research, 7(5), 519-527. [Link]

  • Gibbons, H., et al. (2019). Biomarkers of meat and seafood intake: an extensive literature review. Genes & Nutrition, 14, 39. [Link]

  • Blancquaert, L., et al. (2016). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. The Journal of Physiology, 594(20), 5899-5914. [Link]

  • ResearchGate. (n.d.). An update on carnosine and anserine research. [Link]

  • ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. [Link]

  • Small Molecule Pathway Database. (2021). 1-Methylhistidine Metabolism. [Link]

  • Wang, H., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131-8. [Link]

  • Instalab. (n.d.). 1-Methylhistidine (1-MH). [Link]

  • PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). [Link]

  • Valente, S., et al. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [Link]

  • PeerJ. (2022). Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1). [Link]

  • MSACL. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. [Link]

  • Drozak, J., et al. (2015). The Biochemistry of Enzymes Producing Carnosine and Anserine. In V. R. Preedy (Ed.), Imidazole Dipeptides: Chemistry, Analysis, Function and Effects (pp. 99-117). The Royal Society of Chemistry. [Link]

  • Nilsen, H., et al. (2020). TMAO, creatine and 1-methylhistidine in serum and urine are potential biomarkers of cod and salmon intake: a randomised clinical trial in adults with overweight or obesity. European Journal of Nutrition, 59(5), 2249-2259. [Link]

  • Kuda, Y., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(7), 856. [Link]

  • Mayo Clinic Laboratories. (n.d.). Overview: Amino Acids, Quantitative, Random, Urine. [Link]

  • HealthMatters.io. (n.d.). 1-Methylhistidine - Amino Acids test [Great Plains Laboratory / Doctor's Data]. [Link]

  • Altorf-van der Kooi, A. E. (2019). Identification of biomarkers for intake of protein from meat, dairy products and grains. University of Groningen. [Link]

  • Kwiatkowski, D., & Drozak, J. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications, 13(1), 1801. [Link]

Sources

Technical Deep Dive: Metabolic Pathway of Anserine and 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the metabolic architecture of Anserine (


-alanyl-

-methyl-L-histidine) and its primary hydrolytic metabolite, 1-Methyl-L-histidine (1-MHis). Unlike its unmethylated analog carnosine, anserine exhibits superior stability against serum carnosinase (CNDP1), making it a molecule of high interest for therapeutic applications in diabetic nephropathy and neuroprotection. Furthermore, accurate quantification of 1-MHis serves as a critical exclusion biomarker in metabolomics, distinguishing dietary intake from endogenous muscle catabolism.

Part 1: Molecular Architecture & Biosynthesis

Structural Distinction

Anserine is a dipeptide derived from the methylation of carnosine.[1] The critical structural feature is the methyl group located on the imidazole ring of the histidine residue.

  • Carnosine:

    
    -alanyl-L-histidine[2][3][4]
    
  • Anserine:

    
    -alanyl-
    
    
    
    -methyl-L-histidine[2][5]

Nomenclature Alert (Critical for Specificity): There is significant confusion in literature regarding imidazole ring numbering.

  • 1-Methyl-L-histidine (1-MHis): Corresponds to

    
    -methylhistidine . This is the derivative of Anserine  (Dietary origin).[3]
    
  • 3-Methyl-L-histidine (3-MHis): Corresponds to

    
    -methylhistidine . This is a derivative of Actin/Myosin  (Endogenous muscle breakdown).
    
Biosynthetic Pathway (The "Methylation Switch")

While humans primarily acquire anserine through diet (poultry/fish), endogenous biosynthesis occurs in skeletal muscle of specific vertebrates via a two-step enzymatic process.

  • Peptide Bond Formation: L-Histidine and

    
    -Alanine are ligated by Carnosine Synthase 1 (CARNS1)  (ATP-dependent) to form Carnosine.
    
  • Methylation: Carnosine is methylated at the

    
     position by Carnosine N-methyltransferase (CARNMT1)  using S-adenosylmethionine (SAM) as the methyl donor.[2]
    

Reaction Stoichiometry:



Part 2: Catabolic Pathways & Enzymatic Kinetics

The degradation of anserine is the rate-limiting factor in its bioavailability. This process is governed by the CNDP gene family.

Hydrolysis by Serum Carnosinase (CNDP1)

CNDP1 is a homodimeric metalloprotease (Mn2+ or Zn2+ dependent) secreted from the liver into the serum.

  • Substrate Specificity: CNDP1 hydrolyzes both carnosine and anserine.[6] However, the

    
    -methyl group of anserine creates steric hindrance, making anserine less susceptible  to hydrolysis than carnosine.
    
  • Clinical Implication: This resistance gives anserine a longer plasma half-life, enhancing its potential as a circulating antioxidant compared to carnosine.

Hydrolysis by Cytosolic Carnosinase (CNDP2)

CNDP2 is a non-specific cytosolic dipeptidase found in most tissues (kidney, liver, brain). It efficiently hydrolyzes anserine once it is transported intracellularly (via PEPT1/PEPT2 transporters).

Pathway Visualization

The following diagram illustrates the flow from biosynthesis to renal excretion of metabolites.

AnserineMetabolism BetaAla Beta-Alanine Carnosine Carnosine (Beta-alanyl-L-histidine) BetaAla->Carnosine CARNS1 (ATP-dependent) LHis L-Histidine LHis->Carnosine CARNS1 (ATP-dependent) Anserine Anserine (Beta-alanyl-1-methylhistidine) Carnosine->Anserine CARNMT1 (Methylation) SAM SAM (Cofactor) SAM->Anserine Methyl Donor Anserine->BetaAla Hydrolysis OneMHis 1-Methyl-L-histidine (N-pi-methylhistidine) Anserine->OneMHis Hydrolysis (CNDP1 - Serum) (CNDP2 - Cytosol) Excretion Renal Excretion (Urine) OneMHis->Excretion Filtration

Figure 1: The metabolic trajectory of Anserine, highlighting the methylation of Carnosine and subsequent hydrolysis into the biomarker 1-Methyl-L-histidine.

Part 3: 1-Methyl-L-histidine as a Biomarker[3][7]

The "Meat Intake" Marker

1-MHis is not re-utilized for protein synthesis.[7] Once generated from anserine hydrolysis, it is quantitatively excreted in urine.[7]

  • Diagnostic Utility: High urinary 1-MHis indicates recent consumption of anserine-rich foods (chicken, tuna, salmon).[8]

Quantitative Comparison
Feature1-Methyl-L-histidine (

)
3-Methyl-L-histidine (

)
Origin Exogenous (Dietary Anserine)Endogenous (Actin/Myosin breakdown)
Precursor AnserineMethylated Histidine residues in protein
Clinical Significance Marker of meat intake; Renal functionMarker of muscle wasting/turnover
Re-utilization None (Excreted)None (Excreted)
Normal Range (Urine) Highly variable (Diet dependent)Relatively constant (Mass dependent)

Part 4: Analytical Methodologies (LC-MS/MS)

Quantification requires separating the isomers (1-MHis vs 3-MHis) which have identical masses. Reverse-phase chromatography often fails to retain these polar compounds; HILIC (Hydrophilic Interaction Liquid Chromatography) is the protocol of choice.

Sample Preparation Protocol
  • Matrix: Plasma or Urine.[4][7][9][10][11]

  • Deproteinization: Add Sulfosalicylic Acid (SSA) 10% or Perchloric Acid (0.6M) to sample (1:4 ratio).

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Neutralization (Optional): If using acid-sensitive columns, neutralize supernatant with KOH.

  • Filtration: 0.22 µm PTFE filter.

LC-MS/MS Parameters
  • Column: HILIC (e.g., ZIC-HILIC or Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anserine 241.1109.125
1-Methyl-L-histidine 170.196.120
3-Methyl-L-histidine 170.1124.122
IS (Histidine-d3) 159.1113.118

Note: The product ions 96.1 and 124.1 are critical for distinguishing the isomers.

Analytical Workflow Diagram

LCMSWorkflow Sample Sample (Plasma/Urine) Precip Protein Precipitation (SSA or PCA) Sample->Precip Supernatant Supernatant Recovery Precip->Supernatant Centrifuge HILIC HILIC Separation (Isomer Resolution) Supernatant->HILIC Inject MS MS/MS Detection (MRM Mode) HILIC->MS ESI+ Data Quantification (1-MHis vs 3-MHis) MS->Data

Figure 2: Step-by-step analytical workflow for the simultaneous quantification of Anserine and its isomers.

Part 5: Therapeutic Implications[6]

CNDP1 Inhibition

Because CNDP1 (Serum Carnosinase) degrades anserine and carnosine, inhibiting this enzyme is a strategy to treat Diabetic Nephropathy .

  • Mechanism: High glucose leads to reactive carbonyl species. Anserine/Carnosine scavenge these species.

  • Problem: CNDP1 activity is high in humans (unlike rodents), rapidly destroying therapeutic peptides.

  • Strategy: Developing specific CNDP1 inhibitors to elevate endogenous anserine levels, or using anserine (which is more stable than carnosine) as the primary therapeutic agent.

References

  • Peters, V., et al. (2011). "Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration."[12] Clinica Chimica Acta. Link

  • Everaert, I., et al. (2019). "Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study." Amino Acids.[3][7][10][11][13][14] Link

  • Wang, H., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry."[7] Clinica Chimica Acta. Link

  • Boldyrev, A. A., et al. (2013). "Physiology and pathophysiology of carnosine." Physiological Reviews. Link

  • Derave, W., et al. (2019). "An update on carnosine and anserine research."[10] Amino Acids.[3][7][10][11][13][14] Link

Sources

Technical Guide: In Vitro Antioxidant Capacity of Histidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the antioxidant capacity of Histidine-Containing Dipeptides (HCDs) and related derivatives (Carnosine, Anserine, Ergothioneine). Unlike phenolic antioxidants, histidine derivatives function primarily through metal chelation and singlet oxygen quenching , rather than simple radical scavenging. Consequently, standard industry assays like DPPH are often false negatives. This document outlines the structural basis of their activity, appropriate validation protocols, and the specific mechanistic pathways required for accurate drug development screening.

Part 1: Structural Basis of Activity

The antioxidant efficacy of histidine derivatives hinges on the imidazole ring . Its unique pKa (~6.0) allows it to function as a proton buffer at physiological pH, but its electronic properties drive two distinct antioxidant mechanisms:

  • The "Proton Sponge" & Metal Chelation: The imidazole nitrogen (N-3) and the beta-alanine amino group (in carnosine) form a "claw" that sequesters transition metals (Cu²⁺, Zn²⁺, Fe²⁺). By clamping these metals, histidine derivatives prevent them from participating in Fenton reactions, thereby stopping the generation of the hydroxyl radical (•OH) at the source.

  • Tautomeric Stabilization (Ergothioneine Specific): Ergothioneine (EGT) differs from Carnosine by containing a sulfur atom on the imidazole ring. It exists predominantly as a thione rather than a thiol at physiological pH. This tautomerism makes EGT exceptionally stable and resistant to auto-oxidation, unlike Glutathione (GSH), allowing it to persist in tissues with high oxidative stress.

Comparative Structural Properties
DerivativeKey Structural FeaturePrimary MechanismBiological Half-Life (In Vitro Stability)
L-Carnosine

-alanyl-L-histidine
Aldehyde scavenging (Anti-glycation), Metal ChelationLow (Hydrolyzed by Carnosinases)
L-Anserine N-methylated imidazole•OH Scavenging, Metal ChelationModerate (Resistant to Carnosinase)
Ergothioneine Thione-thiol tautomerSinglet Oxygen Quenching, OCTN1 TransportHigh (Very stable)
N-Acetylcarnosine Acetylated N-terminusLipophilic penetration, Slow release of CarnosineHigh

Part 2: Mechanistic Pathways

To accurately screen these molecules, one must understand that they operate upstream (prevention) and downstream (scavenging) of Oxidative Stress.

Diagram 1: Mechanism of Action

This diagram illustrates the dual-pathway protection: blocking the Fenton Reaction (Chelation) and neutralizing formed radicals (Quenching).

AntioxidantMechanism Free_Metal Free Metal Ions (Cu2+, Fe2+) Fenton Fenton Reaction Free_Metal->Fenton Inactive_Complex Inactive Metal Complex Free_Metal->Inactive_Complex H2O2 Hydrogen Peroxide (H2O2) H2O2->Fenton OH_Radical Hydroxyl Radical (•OH) Fenton->OH_Radical Quenched_Product Non-Toxic End Product OH_Radical->Quenched_Product Cell_Damage Lipid Peroxidation & DNA Damage OH_Radical->Cell_Damage Singlet_O2 Singlet Oxygen (1O2) Singlet_O2->Quenched_Product Singlet_O2->Cell_Damage His_Deriv Histidine Derivative (Carnosine/EGT) His_Deriv->Inactive_Complex Chelation His_Deriv->Quenched_Product Scavenging

Caption: Dual-action pathway showing metal sequestration (preventing •OH formation) and direct radical quenching.

Part 3: Critical In Vitro Assays (Protocols)

Expert Insight: Do NOT rely on the DPPH assay for histidine derivatives. DPPH relies on Steric accessibility and H-atom transfer from phenolic groups. Histidine derivatives often show poor activity in DPPH despite potent biological protection. Use the following three validated protocols instead.

Protocol A: ORAC (Oxygen Radical Absorbance Capacity)

Why: Measures the capacity to scavenge peroxyl radicals, biologically relevant to lipid peroxidation.

Reagents:

  • Fluorescein (Probe): 4 µM stock.[1]

  • AAPH (Radical Generator): 153 mM.

  • Trolox (Standard): 0–100 µM.

Step-by-Step Workflow:

  • Preparation: Dissolve histidine derivative in 75 mM phosphate buffer (pH 7.4).

  • Plating: In a black 96-well plate, add 25 µL of Sample/Standard + 150 µL of Fluorescein (working solution).

  • Incubation: Incubate at 37°C for 15 minutes to equilibrate.

  • Initiation: Add 25 µL of AAPH to all wells rapidly.

  • Measurement: Read Fluorescence (Ex: 485nm, Em: 520nm) every minute for 60-90 minutes until signal decays to <5% of initial.

  • Calculation: Calculate Area Under the Curve (AUC).

    
    
    Report results as Trolox Equivalents (TE).
    
Protocol B: Metal Chelation Assay (Ferrozine Method)

Why: Validates the "prevention" mechanism (blocking Fenton chemistry).

Reagents:

  • FeCl₂ (2 mM).

  • Ferrozine (5 mM).

Step-by-Step Workflow:

  • Mix: Combine 1 mL of Histidine derivative (various concentrations) with 0.1 mL of FeCl₂.

  • Reaction: Shake vigorously and incubate at room temperature for 10 minutes.

  • Indicator: Add 0.2 mL of Ferrozine.

  • Read: Measure Absorbance at 562 nm.

  • Logic: Ferrozine forms a magenta complex with free Fe²⁺. If your derivative chelates iron, the color intensity decreases .

    
    
    
Protocol C: Singlet Oxygen Quenching (RNO Bleaching)

Why: Histidine is one of the few biological molecules that efficiently quenches singlet oxygen (


), a crucial pathway in UV-induced skin damage.

System:

  • Generator: Rose Bengal (photosensitizer).

  • Target: RNO (p-nitrosodimethylaniline) + Histidine (as a trans-annular peroxide intermediate).[2]

Step-by-Step Workflow:

  • Setup: Mix 10 mM phosphate buffer (pH 7.1) with 50 µM RNO and 50 µM Histidine derivative.

  • Sensitizer: Add 5 µM Rose Bengal.

  • Irradiation: Irradiate with a tungsten halogen lamp (or specific LED at 550nm) for defined intervals (0–10 mins).

  • Read: Monitor the "bleaching" (loss of absorbance) of RNO at 440 nm.

  • Interpretation: A slower rate of RNO bleaching compared to control indicates physical quenching; however, in this specific assay, histidine often acts via chemical quenching, accelerating RNO bleaching if measuring imidazole loss, or protecting RNO if competing. Refinement: The most robust method for HCDs is measuring the inhibition of RNO bleaching when a known quencher is displaced, or using direct phosphorescence detection at 1270 nm (if equipment allows). For standard labs, use the Histidine-mediated RNO bleaching to prove the imidazole ring is active.

Part 4: Strategic Application in Drug Design

When developing histidine-based therapeutics, solubility and transport are the bottlenecks.

Diagram 2: Screening Pipeline

This workflow ensures no false negatives by filtering through appropriate assays.

ScreeningPipeline Library Histidine Derivative Library Solubility Solubility Check (LogP) Library->Solubility Tier1 Tier 1: Cell-Free Assays Solubility->Tier1 Assay_ORAC ORAC (Radical Scavenging) Tier1->Assay_ORAC Assay_Chelation Ferrozine (Metal Chelation) Tier1->Assay_Chelation Decision1 Active in >1 Assay? Assay_ORAC->Decision1 Assay_Chelation->Decision1 Tier2 Tier 2: Cell-Based (HeLa/HepG2) Decision1->Tier2 Yes Assay_DCFH DCFH-DA (Intracellular ROS) Tier2->Assay_DCFH Assay_Transporter OCTN1 / PEPT1 Transporter Uptake Tier2->Assay_Transporter

Caption: Hierarchical screening workflow prioritizing chelation and transport kinetics.

Comparative Efficacy Data (In Vitro)
Assay TypeL-CarnosineErgothioneine (EGT)Notes
Hydroxyl Scavenging HighVery HighEGT is superior due to thione stability.
Metal Chelation (Cu²⁺) HighModerateCarnosine forms very stable Cu-complexes.
Singlet Oxygen ModerateHighEGT is a specific quencher of

.
Lipid Peroxidation ModerateHighEGT prevents peroxide formation more effectively.

References

  • Boldyrev, A. A., & Severin, S. E. (1990). The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance.[3][4][5] Advances in Enzyme Regulation, 30, 175–194.

  • Aruoma, O. I., et al. (1989). The antioxidant action of N-acetylcarnosine, a carcinine and L-carnosine. Biochemical Journal, 264(3), 863–869.

  • Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[6][7] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 784–793.

  • Cao, G., & Prior, R. L. (1999). Measurement of oxygen radical absorbance capacity in biological samples. Methods in Enzymology, 299, 50–62.

  • Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences, 85(9), 3175–3179.

Sources

Renal clearance mechanisms of 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Renal Clearance Mechanisms of 1-Methyl-L-histidine

Executive Summary

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has emerged as a significant molecule in biomedical research. Unlike its isomer, 3-methylhistidine, which is an established biomarker for endogenous muscle protein breakdown, 1-MH in humans is primarily of exogenous origin.[1] It is derived from the dietary dipeptide anserine, found in high concentrations in meat and fish.[2][3] Consequently, 1-MH serves as a highly reliable biomarker for recent meat consumption.[1][4]

Beyond its role in nutritional science, the clearance of 1-MH is almost exclusively handled by the kidneys, making it a sensitive endogenous indicator of renal function, particularly tubular secretory capacity.[2][5] Plasma levels of 1-MH are observed to be elevated in individuals with chronic kidney disease (CKD), correlating inversely with the estimated glomerular filtration rate (eGFR).[6] This guide provides a comprehensive exploration of the renal clearance mechanisms of 1-MH, synthesizing current knowledge on its glomerular filtration, tubular transport, and the experimental methodologies used to elucidate these pathways. We will delve into the causality behind experimental designs, present detailed protocols, and discuss the implications for researchers, clinicians, and drug development professionals.

Part 1: Foundational Concepts in 1-MH Physiology and Renal Handling

The Biochemical Identity of 1-Methyl-L-histidine

1-Methyl-L-histidine is an amino acid derivative where a methyl group is attached to the tele (τ) nitrogen atom of the imidazole ring of L-histidine. It is crucial to distinguish this from 3-methylhistidine, where the methyl group is on the pros (π) nitrogen atom. This structural distinction is fundamental to their different physiological origins and applications as biomarkers.[5] While 3-MH is released during the catabolism of actin and myosin, 1-MH levels are not significantly influenced by muscle turnover in humans and instead reflect the dietary intake of anserine (β-alanyl-1-methyl-L-histidine).[1][2] After ingestion, anserine is hydrolyzed by peptidases, releasing 1-MH into the bloodstream, from where it is transported to the kidneys for excretion.[7]

Diet Dietary Intake (Poultry, Fish) Anserine Anserine (β-alanyl-1-methyl-L-histidine) Diet->Anserine Hydrolysis Intestinal Hydrolysis (Peptidases) Anserine->Hydrolysis Bloodstream Bloodstream Circulation Hydrolysis->Bloodstream 1-Methyl-L-histidine Released Kidney Renal Excretion Bloodstream->Kidney Urine Urine Kidney->Urine

Metabolic pathway of dietary anserine to urinary 1-Methyl-L-histidine.
Principles of Renal Clearance

The kidney clears substances from the blood through three primary processes:

  • Glomerular Filtration: The passive movement of water and small solutes from the glomerular capillaries into Bowman's space.

  • Tubular Secretion: The active transport of substances from the peritubular capillaries into the tubular fluid.

  • Tubular Reabsorption: The movement of substances from the tubular fluid back into the peritubular capillaries.

The net renal clearance (Cl) of a substance is quantified by the formula:

Cl = (U * V) / P

Where:

  • U is the urinary concentration of the substance.

  • V is the urine flow rate.

  • P is the plasma concentration of the substance.[8]

By comparing the clearance of a substance to the Glomerular Filtration Rate (GFR), typically measured using an ideal filtration marker like inulin or estimated using creatinine, we can deduce its net handling by the tubules.

  • Cl < GFR: Net tubular reabsorption.

  • Cl > GFR: Net tubular secretion.

  • Cl = GFR: No net secretion or reabsorption.

Part 2: Elucidating the Renal Handling Mechanisms of 1-MH

The renal clearance of 1-MH is high, suggesting it undergoes more than just glomerular filtration.[5] The complete picture involves filtration and a robust secretory process.

Glomerular Filtration

As a small, water-soluble molecule (Molar Mass: 169.18 g/mol ), 1-MH is freely filtered across the glomerular filtration barrier. Its low molecular weight and lack of significant binding to plasma proteins ensure that its concentration in the glomerular ultrafiltrate is nearly identical to its unbound concentration in plasma.

Active Tubular Secretion: The Dominant Pathway

The primary mechanism responsible for the efficient removal of 1-MH from the blood is active tubular secretion. This process is mediated by specialized transporters located on the basolateral and apical membranes of renal proximal tubule cells. Given its chemical structure, which carries a positive charge at physiological pH, 1-MH is an ideal candidate substrate for Organic Cation Transporters (OCTs).[9]

The Role of Organic Cation Transporters (OCTs): The SLC22A family of transporters, specifically OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), are critical for the uptake of a wide range of endogenous and exogenous organic cations from the blood into the proximal tubule cells.[9][10] In the human kidney, OCT2 is the most prominently expressed isoform and plays a major role in the basolateral uptake of cationic drugs and metabolites.[10][11] The transport process by OCTs is electrogenic and facilitated by the inside-negative membrane potential of the tubular cells.[9]

Following basolateral uptake via OCT2, 1-MH must be extruded across the apical membrane into the tubular lumen. This step is likely mediated by apical transporters such as the Multidrug and Toxin Extrusion proteins MATE1 (SLC47A1) and MATE2-K (SLC47A2), which function as proton/cation exchangers.

cluster_0 Renal Proximal Tubule Cell OCT2 OCT2 (Basolateral) MH_cell 1-MH OCT2->MH_cell MATE MATE1/2-K (Apical) MH_lumen 1-MH MATE->MH_lumen Efflux MH_cell->MATE Blood Peritubular Capillary (Blood) Lumen Tubular Lumen (Urine) MH_blood 1-MH MH_blood->OCT2 Uptake

Proposed mechanism for the tubular secretion of 1-Methyl-L-histidine.
Tubular Reabsorption

While secretion is the dominant process, some degree of tubular reabsorption cannot be entirely ruled out. The parent amino acid, L-histidine, is known to be reabsorbed from the proximal tubule by neutral amino acid transport systems.[12] It is plausible that 1-MH could be a low-affinity substrate for these or other amino acid transporters. However, given its high net clearance, any reabsorptive flux is significantly outweighed by the robust secretory flux.

Part 3: Methodologies for Investigating 1-MH Renal Clearance

A multi-faceted approach combining in vivo studies with in vitro assays is required to fully characterize the renal handling of 1-MH.

Quantification of 1-MH in Biological Samples

Accurate measurement is the cornerstone of any clearance study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.

Protocol 1: Sample Preparation and LC-MS/MS Analysis

  • Objective: To accurately quantify 1-MH concentrations in human plasma and urine.

  • Methodology Rationale: Protein precipitation is used to remove interfering macromolecules from plasma. Stable isotope-labeled 1-MH is used as an internal standard to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.

  • Step-by-Step Protocol:

    • Sample Collection: Collect plasma using EDTA as an anticoagulant. Collect timed urine samples without preservatives. Store all samples at -80°C until analysis.

    • Protein Precipitation (Plasma): To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of the internal standard (e.g., 1-Methyl-L-histidine-d3).

    • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Urine Preparation: For urine samples, dilute 1:10 with mobile phase containing the internal standard. Centrifuge to pellet any debris.

    • Reconstitution & Injection: Reconstitute the dried plasma extract in 100 µL of the initial mobile phase. Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to achieve good retention and separation of the polar 1-MH molecule.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both 1-MH and its internal standard.

    • Quantification: Generate a calibration curve using standards of known concentration and calculate the concentration in the unknown samples by comparing the analyte/internal standard peak area ratios.

In Vivo Assessment of Renal Clearance

Protocol 2: Human Renal Clearance Study

  • Objective: To determine the renal clearance of endogenous 1-MH and compare it to the GFR.

  • Methodology Rationale: This classic clearance study design allows for the direct calculation of the rate at which the kidneys remove 1-MH from the plasma. Comparing this value to a simultaneously measured GFR provides definitive evidence of net tubular secretion or reabsorption.

  • Step-by-Step Protocol:

    • Subject Preparation: Subjects should maintain their usual diet but refrain from consuming meat for at least 24 hours prior to the study to establish a stable baseline of endogenous 1-MH. Ensure subjects are well-hydrated.

    • IV Line Placement: Place two intravenous catheters, one for infusion of a GFR marker (e.g., inulin or iohexol) and one in the contralateral arm for blood sampling.

    • GFR Marker Administration: Administer a bolus dose of the GFR marker, followed by a continuous infusion to maintain a steady-state plasma concentration.

    • Equilibration: Allow for an equilibration period of at least 60 minutes.

    • Clearance Periods: Conduct at least three consecutive 30-minute clearance periods.

    • Blood Sampling: Draw blood samples at the midpoint of each clearance period.

    • Urine Collection: Empty the bladder completely at the start of the first clearance period. Collect the entire volume of urine produced during each period. Record the exact duration and volume of each collection.

    • Sample Analysis: Analyze plasma and urine for 1-MH and the GFR marker using appropriate validated assays (e.g., LC-MS/MS for 1-MH).

    • Calculations:

      • Calculate the clearance for both 1-MH and the GFR marker for each period using the formula Cl = (U * V) / P.

      • Calculate the average clearance across all periods.

      • Determine the secretion ratio: (Clearance of 1-MH) / GFR. A ratio > 1 indicates net tubular secretion.

In Vitro Investigation of Transporter Involvement

To identify the specific transporters responsible for 1-MH secretion, uptake assays in cells overexpressing candidate transporters are essential.

Workflow for an in vitro transporter uptake assay.

Protocol 3: Uptake Assay in hOCT2-Expressing HEK293 Cells

  • Objective: To determine if 1-MH is a substrate of the human organic cation transporter 2 (hOCT2).

  • Methodology Rationale: By comparing the uptake of 1-MH in cells engineered to express hOCT2 versus control (mock-transfected) cells, we can isolate the contribution of this specific transporter to 1-MH transport. Competitive inhibition with a known hOCT2 substrate confirms the specificity of the interaction.

  • Step-by-Step Protocol:

    • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells. Seed them in 24-well plates.

    • Transfection: Transfect the cells with either a plasmid containing the coding sequence for hOCT2 (SLC22A2) or an empty vector (mock control) using a suitable transfection reagent.

    • Expression: Allow the cells to grow for 48 hours to ensure expression of the transporter protein.

    • Uptake Experiment:

      • Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

      • Pre-incubate the cells for 15 minutes in KRH buffer.

      • Initiate the uptake by adding KRH buffer containing a known concentration of 1-MH (and/or a radiolabeled tracer like [³H]-MPP+ for competitive assays). For inhibition experiments, also add a known OCT2 inhibitor (e.g., cimetidine).

      • Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

    • Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

    • Lysis and Analysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Analyze the lysate for 1-MH concentration using LC-MS/MS.

    • Data Normalization: Normalize the uptake data to the total protein content in each well, determined by a BCA protein assay.

    • Interpretation: A significantly higher accumulation of 1-MH in hOCT2-expressing cells compared to mock-transfected cells indicates that 1-MH is a substrate for hOCT2. This uptake should be significantly reduced in the presence of the inhibitor.

Quantitative Data Summary

The following tables summarize typical concentrations and clearance parameters for 1-MH.

Table 1: Representative Concentrations of 1-Methyl-L-histidine in Healthy Adults

Biological MatrixAverage ConcentrationConcentration RangeCitation(s)
Blood Plasma12.7 µM9.8 - 15.6 µM[13][14]
Urine25 - 40 µmol/mmol creatinine17.7 - 153.8 µmol/mmol creatinine[13][14]

Table 2: Conceptual Comparison of Renal Clearances

SubstanceTypical Clearance (mL/min)Clearance vs. GFRPrimary Handling Mechanism(s)
Inulin~125Cl = GFRGlomerular Filtration Only
Creatinine~140Cl > GFRFiltration + Minor Secretion
1-Methyl-L-histidine > 200 (Hypothesized) Cl >> GFR Filtration + Major Secretion
Glucose~0Cl << GFRFiltration + Complete Reabsorption

Part 4: Implications for Research and Drug Development

Clinical Significance

The strong dependence of 1-MH elimination on active tubular secretion makes it a highly sensitive functional biomarker for the renal secretory pathway. While creatinine clearance can overestimate GFR in moderate to severe kidney disease due to a proportional increase in its secretion, 1-MH clearance could provide a more direct assessment of tubular health.[8] Monitoring plasma 1-MH could offer early insights into declining tubular function, a key aspect of CKD progression.[6]

A Tool for Drug Development

The transporters responsible for 1-MH secretion, particularly OCT2, are also key pathways for the elimination of many cationic drugs.[11] This overlap has critical implications:

  • Drug-Drug Interactions (DDIs): A new drug candidate that is a substrate or inhibitor of OCT2 could compete with 1-MH for transport. This could lead to an increase in plasma 1-MH levels, which could be monitored in early clinical trials as an indicator of a potential DDI.

  • Endogenous Probe: 1-MH can be used as an endogenous probe to assess the in vivo activity of renal cation transporters. A drug's effect on OCT2/MATE function can be evaluated by measuring changes in 1-MH renal clearance before and after drug administration, avoiding the need to administer exogenous probe drugs.

Conclusion

The renal clearance of 1-Methyl-L-histidine is a highly efficient process governed by two key mechanisms: free glomerular filtration and, more significantly, robust active tubular secretion. Strong evidence points to the central involvement of organic cation transporters, particularly OCT2 on the basolateral membrane and MATE transporters on the apical membrane of the proximal tubule. This efficient secretory pathway establishes 1-MH not only as a validated biomarker of dietary meat intake but also as a sensitive and valuable endogenous probe of renal tubular function. Understanding these clearance mechanisms provides a powerful tool for nephrology research and offers a practical approach for assessing potential drug-drug interactions in pharmaceutical development.

References

  • 1-Methylhistidine | Rupa Health. [Link]

  • 1-Methylhistidine Metabolism - SMPDB. [Link]

  • Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens) - PathBank. [Link]

  • Renal handling of L-histidine studied by continuous microperfusion and free flow micropuncture in the rat - PubMed. [Link]

  • 1-Methylhistidine (1-MH) - Instalab. [Link]

  • Expression and pharmacological profile of the human organic cation transporters hOCT1, hOCT2 and hOCT3 - PMC. [Link]

  • Histidines and renal function - PubMed. [Link]

  • The Crucial Role of Transporters in Drug Disposition and Metabolism. [Link]

  • Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC. [Link]

  • 3-Methylhistidine and 1-methylhistidine - BEVITAL AS. [Link]

  • 1-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained. [Link]

  • Plasma metabolites associated with chronic kidney disease and renal function in adults from the Baltimore Longitudinal Study of Aging - PMC. [Link]

  • Drug Transporters in the Kidney: Perspectives on Species Differences, Disease Status, and Molecular Docking - Frontiers. [Link]

  • Drug-Drug Interactions at Organic Cation Transporter 1 - Frontiers. [Link]

  • Organic Cation Transporter OCTs (SLC22) and MATEs (SLC47) in the Human Kidney. [Link]

  • Effect of histidine intake of plasma and urine histidine levels, nitrogen balance and N tau-methylhistidine excretion in normal and chronically uremic men - PubMed. [Link]

  • Measurement of GFR - Part One - LITFL. [Link]

Sources

Significance of Urinary 1-Methyl-L-histidine Levels in Humans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Developers[1]

Executive Summary & Nomenclature Clarification

Urinary 1-Methyl-L-histidine (1-MH), also known as


-methylhistidine , is a critical biomarker often conflated with its isomer, 3-Methyl-L-histidine (3-MH or 

-methylhistidine).[1] While 3-MH is the gold standard for endogenous myofibrillar protein breakdown, 1-MH is primarily an exogenous dietary biomarker in humans, derived specifically from the hydrolysis of the dipeptide anserine (found abundantly in poultry and fish).

For researchers and drug developers, distinguishing 1-MH from 3-MH is paramount.[1] Elevated 1-MH typically signals dietary compliance or renal clearance issues, whereas elevated 3-MH signals muscle catabolism.[1] This guide outlines the metabolic pathways, clinical utility, and precise LC-MS/MS methodologies required to utilize 1-MH effectively.

Critical Nomenclature Note
  • 1-Methylhistidine (1-MH): The methyl group is on the

    
     nitrogen (proximal to the side chain).[1][2] Source:  Dietary Anserine.[1][3][4][5][6][7][8] Human Production:  Negligible.[1]
    
  • 3-Methylhistidine (3-MH): The methyl group is on the

    
     nitrogen (distal).[1][2] Source:  Endogenous Actin/Myosin breakdown + Dietary.[1]
    

Biochemistry and Metabolism[8][10][11][12]

The Anserine Pathway

Unlike 3-MH, which is formed post-translationally in human muscle, 1-MH is not synthesized de novo in significant quantities by humans.[1] Its presence in human urine is almost exclusively a result of ingesting anserine (


-alanyl-1-methyl-L-histidine).[1]
  • Ingestion: Anserine is consumed via poultry (chicken, turkey) and fish (tuna, salmon).[1][7]

  • Hydrolysis: The enzyme Serum Carnosinase (CN1) hydrolyzes anserine in the plasma.[1]

  • Release: This reaction liberates

    
    -alanine and 1-MH.[1]
    
  • Excretion: 1-MH is not re-utilized for protein synthesis.[1] It is filtered by the glomerulus and excreted unchanged in urine.[1]

Visualization: The Metabolic Pathway

The following diagram illustrates the differential origin of 1-MH (Exogenous) vs. 3-MH (Endogenous).[1]

G cluster_diet Exogenous Sources (Diet) cluster_body Human Metabolism Poultry_Fish Poultry & Fish (Rich in Anserine) Anserine Anserine (Beta-alanyl-1-methylhistidine) Poultry_Fish->Anserine Ingestion Red_Meat Red Meat (Rich in Carnosine/Actin) Urine_3MH Urinary 3-Methylhistidine (Muscle Catabolism Marker) Red_Meat->Urine_3MH Digestion Urine_1MH Urinary 1-Methylhistidine (Dietary Marker) Anserine->Urine_1MH Hydrolysis by CN1 Carnosinase Serum Carnosinase (CN1 Enzyme) Carnosinase->Anserine Catalyzes Muscle_Protein Human Muscle Protein (Actin/Myosin) Proteolysis Proteolysis (Muscle Breakdown) Muscle_Protein->Proteolysis Proteolysis->Urine_3MH Endogenous Release

Figure 1: Differential metabolic origins of 1-Methylhistidine (Dietary/Anserine) versus 3-Methylhistidine (Muscle/Endogenous).[1]

Clinical and Research Significance

Nutritional Epidemiology & Compliance

In clinical trials involving dietary interventions, self-reported data is notoriously unreliable. 1-MH serves as an objective biomarker of compliance for white meat (poultry/fish) intake.[1]

  • High 1-MH: Indicates recent consumption of anserine-rich foods.[1]

  • Low/Absent 1-MH: Consistent with a vegetarian/vegan diet or strict red-meat-only diet.

Renal Function (CKD)

Because 1-MH is cleared renally and not metabolized, its concentration in plasma is inversely proportional to the Glomerular Filtration Rate (GFR).[1]

  • In CKD Patients: Plasma 1-MH levels rise significantly due to reduced clearance.[1]

  • Interpretation: When using 1-MH as a dietary marker in CKD cohorts, data must be normalized to creatinine or GFR to avoid false positives caused by accumulation.[1]

Comparative Utility: 1-MH vs. 3-MH
Feature1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)
Primary Origin Exogenous (Dietary Anserine)Endogenous (Muscle Actin/Myosin)
Dietary Source Poultry, Fish (Anserine)All meats (Actin/Myosin)
Metabolic Fate Excreted unchangedExcreted unchanged
Clinical Utility Marker of Meat Intake (Compliance)Marker of Muscle Wasting (Catabolism)
Confounding Factor Renal Failure (Accumulation)Diet (Must fast to measure endogenous rate)

Analytical Methodology: LC-MS/MS Protocol[1][4][13][14][15]

Accurate quantification requires separating the 1-MH and 3-MH isomers, which share the same molecular weight (


) and similar fragmentation patterns.[1]
Sample Preparation (Urine)

Principle: Minimal processing to prevent degradation, utilizing internal standards for normalization.

  • Thawing: Thaw urine samples at 4°C. Vortex for 30s.

  • Centrifugation: Centrifuge at

    
     for 10 min at 4°C to remove particulates.
    
  • Internal Standard Addition:

    • Mix

      
       of supernatant with 
      
      
      
      of Internal Standard Solution.[1][9][10]
    • Recommended IS:

      
      -3-Methylhistidine or 
      
      
      
      -Histidine (if specific isomer IS is unavailable, use a labeled analog that co-elutes).[1]
  • Dilution: Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water) to reduce matrix effects.

LC-MS/MS Conditions

Separation Strategy: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized mixed-mode column to retain and separate these polar isomers.[1]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ or Sciex QTRAP).[1]

  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7

    
    ) or equivalent HILIC column.
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)[1]

    • 1-7 min: 90% -> 60% B (Linear gradient)[1]

    • 7-9 min: 60% B (Hold)[1]

    • 9-12 min: 90% B (Re-equilibration)[1]

Mass Spectrometry Transitions (SRM)

The isomers can be distinguished by retention time (RT) and optimized collision energies, though their fragments are similar.[1] RT separation is the critical validation step.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Approx RT (min)*
1-Methylhistidine 170.1126.1184.2
3-Methylhistidine 170.1124.1204.8
IS (

-3-MH)
173.1127.1204.8

*Note: Retention times depend on the specific column/gradient used.[1] 3-MH typically elutes later than 1-MH on HILIC columns.[1]

Analytical Workflow Diagram

Workflow Sample Urine Sample (Thaw @ 4°C) Prep Protein Precip / Dilution (+ Internal Standard) Sample->Prep LC HILIC Separation (Critical Isomer Resolution) Prep->LC MS MS/MS Detection (SRM: m/z 170->126) LC->MS Data Quantification (Ratio to Creatinine) MS->Data

Figure 2: Step-by-step analytical workflow for quantifying urinary 1-Methylhistidine.

Data Interpretation & Reference Ranges

When interpreting 1-MH levels, researchers must normalize data to urinary creatinine (


 creatinine) to account for urine dilution.[1]
Reference Values (Healthy Adults)
  • General Range:

    
     creatinine.[1]
    
  • Vegetarians: Typically

    
     creatinine.[1]
    
  • High Meat Consumers: Can exceed

    
     creatinine post-prandially.[1]
    
Confounding Factors
  • Kidney Disease: Elevated levels may reflect poor clearance rather than high intake.[1] Check eGFR.[1][11]

  • Gender: Males often have higher absolute excretion due to higher muscle mass (if not normalized) and higher average protein intake.[1]

  • Supplementation: Beta-alanine or carnosine supplements may alter these profiles.[1]

References

  • Kubomura, D. et al. (2009).[1] Intestinal Absorption and Blood Clearance of L-Histidine-Related Compounds after Ingestion of Anserine in Humans. Journal of Agricultural and Food Chemistry. [1]

  • Wang, H. et al. (2012).[1] Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Dragsted, L. O. (2010).[1] Biomarkers of meat intake and the diet-cancer relationship. Genes & Nutrition.

  • Perrier, F. et al. (2018).[1] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific Application Note.

  • Tsutsumi, R. et al. (2019).[1] Urinary 1-methylhistidine and 3-methylhistidine as biomarkers of meat intake. Nutrients.

Sources

1-Methyl-L-histidine dihydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Methyl-L-histidine , with a critical focus on resolving the widespread nomenclature conflicts that exist between chemical catalogs and biological literature.

Chemical Identity, Isomer Distinction, and Analytical Protocols

Part 1: The Nomenclature Paradox (Critical Alert)

Before proceeding with experimental design, researchers must address the "Histidine Numbering Trap." There is a direct conflict between IUPAC chemical nomenclature (used by vendors) and Biochemical nomenclature (used in medical literature).

Failure to distinguish these isomers will result in measuring the wrong biomarker (e.g., measuring muscle breakdown when intending to measure dietary intake).

FeatureChemical Name (Vendor Label) Biological/Medical Name
Common Name 1-Methyl-L-histidine 3-Methylhistidine
IUPAC Name

-Methyl-L-histidine

-Methyl-L-histidine
CAS Number 332-80-9 332-80-9
Methyl Position

(Tele, "Far" Nitrogen)

(Tele, "Far" Nitrogen)
Biomarker For Muscle Protein Breakdown Muscle Protein Breakdown
Conflict Vendors call this "1-Methyl..."[1]Biologists call this "3-Methyl..."
FeatureChemical Name (Vendor Label) Biological/Medical Name
Common Name 3-Methyl-L-histidine 1-Methylhistidine
IUPAC Name

-Methyl-L-histidine

-Methyl-L-histidine
CAS Number 368-16-1 368-16-1
Methyl Position

(Pros, "Near" Nitrogen)

(Pros, "Near" Nitrogen)
Biomarker For Dietary Meat Intake (Anserine) Dietary Meat Intake (Anserine)

Core Directive: This guide focuses on the molecule commercially labeled as 1-Methyl-L-histidine (CAS 332-80-9) , which corresponds to the biological marker for muscle breakdown (


-methyl). If your target is the dietary marker (

-methyl), you must source CAS 368-16-1 .

Part 2: Chemical Identity & Physiochemical Profile

Identification Data
  • Target Molecule: 1-Methyl-L-histidine (Chemical/Vendor Definition)

  • Parent CAS (Free Base): 332-80-9[2][3][4][5]

  • Dihydrochloride Salt: Often custom-prepared or listed as "xHCl". If a specific CAS is unavailable in public registries for the dihydrochloride, use Parent CAS + 2HCl .

  • Chemical Formula (Free Base):

    
    [6]
    
  • Molecular Weight: 169.18 g/mol (Free Base) | ~242.1 g/mol (Dihydrochloride)

Physiochemical Properties

The dihydrochloride salt is preferred for aqueous solubility and stability in acidic mobile phases.

PropertySpecificationExperimental Note
Solubility High in Water (>50 mg/mL)Salt form significantly enhances solubility over zwitterionic free base.
pKa Values

-COOH: ~1.8, Imidazole: ~6.0,

-NH3: ~9.2
Methylation of the imidazole ring shifts the pKa, altering buffering capacity compared to L-Histidine.
Stability HygroscopicStore at -20°C in a desiccator. Solutions are stable at 4°C for <24h.
Appearance White to Off-White Crystalline PowderYellowing indicates oxidation or degradation.

Part 3: Biological Significance & Applications[7]

The Mechanism of Action (Muscle Turnover)

In the context of CAS 332-80-9 (


-methylhistidine), the molecule is formed post-translationally.[1][7] Methyl groups are added to specific histidine residues in actin  and myosin  by S-adenosylmethionine-dependent methyltransferases.
  • Release: When myofibrillar proteins degrade, 1-Methyl-L-histidine is released.

  • Non-Reutilization: Unlike other amino acids, it cannot be reacylated into tRNA; it is excreted quantitatively in urine.

  • Clinical Utility: This makes it a "perfect" stoichiometric index of muscle protein breakdown (MPB).

Pathway Visualization

The following diagram illustrates the origin and excretion pathway, highlighting why it serves as a robust biomarker.

MethylHistidinePathway Methionine Methionine / SAM Methylation Post-Translational Methylation Methionine->Methylation Methyl Donor ActinMyosin Actin/Myosin Synthesis (Muscle Tissue) ActinMyosin->Methylation ProteinDegradation Proteolysis (Muscle Breakdown) Methylation->ProteinDegradation Structural Integration OneMeHis 1-Methyl-L-histidine (N-tau-methylhistidine) CAS: 332-80-9 ProteinDegradation->OneMeHis Release Kidney Renal Filtration OneMeHis->Kidney Transport (Plasma) Urine Urinary Excretion (Biomarker) Kidney->Urine No Reabsorption

Figure 1: The metabolic pathway of 1-Methyl-L-histidine (N-tau), demonstrating its validity as a non-recyclable marker of muscle proteolysis.

Part 4: Analytical Identification & Protocol

The Challenge: Separation of Isomers

Standard C18 HPLC columns often fail to separate the


 (muscle) and 

(meat) isomers due to their identical mass and high polarity. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required standard for reliable separation.
Validated LC-MS/MS Protocol

Objective: Quantify 1-Methyl-L-histidine (CAS 332-80-9) in plasma/urine while resolving it from its isomer.

Reagents:

  • Standard: 1-Methyl-L-histidine (CAS 332-80-9).[2][8]

  • Internal Standard (IS):

    
    -Methyl-L-histidine (Isotopically labeled).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of Plasma.

    • Add 20 µL of Internal Standard (

      
      -IS, 10 µM).
      
    • Add 150 µL of ice-cold Acetonitrile (3:1 ratio) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a glass vial. Note: Plastic vials can adsorb charged amines.

  • Chromatography (HILIC):

    • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

    • Gradient:

      • 0 min: 90% B

      • 5 min: 50% B

      • 7 min: 50% B

      • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode (+).

    • Precursor Ion: 170.1 m/z

      
      .
      
    • Product Ions:

      • Quantifier: 96.1 m/z (Fragment of the methyl-imidazole ring).

      • Qualifier: 124.1 m/z (Loss of Formic acid).

    • Differentiation: The

      
       isomer (CAS 332-80-9) typically elutes after the 
      
      
      
      isomer on Amide-HILIC columns due to higher basicity/polarity interactions.
Analytical Decision Tree

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Precipitation (ACN 3:1) Sample->Prep Column HILIC Column (Amide Phase) Prep->Column Separation Isomer Separation Column->Separation Peak1 Peak 1: N-pi-Methyl (Dietary) Separation->Peak1 Early Elution Peak2 Peak 2: N-tau-Methyl (Muscle/Target) Separation->Peak2 Late Elution MS MS/MS Detection (m/z 170.1 -> 96.1) Peak1->MS Peak2->MS

Figure 2: Analytical workflow emphasizing the chromatographic separation of the dietary isomer (Peak 1) from the muscle metabolite (Peak 2).

Part 5: References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, no. 1, 1984, pp. 9-37.

  • Long, C. L., et al. "Metabolism of 3-methylhistidine in man." Metabolism, vol. 24, no.[9] 8, 1975, pp. 929-935. (Classic paper establishing the N-tau derivative as the muscle breakdown marker).

  • Kochlik, B., et al. "The influence of dietary habits on the urinary excretion of 1-methylhistidine and 3-methylhistidine." Amino Acids, vol. 50, 2018, pp. 1369–1380. (Definitive guide on isomer differentiation for clinical use).

  • PubChem Compound Summary. "1-Methyl-L-histidine (CAS 332-80-9)." National Center for Biotechnology Information.

  • Human Metabolome Database (HMDB). "Metabocard for 3-Methylhistidine (HMDB0000479)." HMDB.[10] (Note: HMDB uses the biological name "3-Methylhistidine" for the N-tau isomer).

Sources

Methodological & Application

HPLC protocol for detection of 1-Methyl-L-histidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Strategic Approach

1-Methyl-L-histidine (1-MH), also known as


-methylhistidine, is a critical biomarker for dietary meat intake (anserine metabolism) and is chemically distinct from its isomer, 3-methylhistidine (

-methylhistidine), a marker of muscle protein breakdown.[1]

Analyzing 1-MH presents two primary chromatographic challenges:

  • Polarity: As a hydrophilic amino acid, it is poorly retained on standard C18 columns.

  • Detection: It lacks a strong UV chromophore, making direct UV detection (210 nm) prone to interference and low sensitivity.

This guide provides two distinct, self-validating protocols to address these challenges based on your laboratory's instrumentation:

  • Protocol A (High Sensitivity): Pre-column Derivatization with OPA (o-Phthalaldehyde) using Fluorescence Detection (FLD). This is the gold standard for biological matrices (plasma/urine) where sensitivity (

    
    1 µM) is required.
    
  • Protocol B (Direct Analysis): Ion-Pairing Reversed-Phase HPLC with UV Detection. This is the robust choice for pharmaceutical raw material analysis, formulation QC, or high-concentration standards where derivatization is unnecessary.

Chemical Context: The Dihydrochloride Salt

You are likely sourcing the compound as 1-Methyl-L-histidine dihydrochloride (CAS: 645-35-2). It is crucial to account for the salt form during standard preparation.

  • Free Base MW: 169.18 g/mol

  • Dihydrochloride Salt MW: 242.10 g/mol

  • Conversion Factor: 0.699 (Mass of Salt

    
     0.699 = Mass of Free Base)
    

Critical Handling Note: The dihydrochloride salt is acidic. When preparing high-concentration stock solutions (>10 mM), ensure your buffer capacity is sufficient to maintain the intended pH, especially for the OPA derivatization reaction which requires a basic pH (9.5–10.4) to proceed.

Method Selection Workflow


}

Figure 1: Decision tree for selecting the optimal HPLC protocol based on sample matrix and sensitivity.

Protocol A: Automated Pre-Column Derivatization (Fluorescence)

Objective: Quantify trace levels of 1-MH in complex matrices by targeting the primary amine group. Mechanism: OPA reacts with the primary amine in the presence of a thiol (3-Mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Reagents & Preparation[2][3][4][5]
  • Borate Buffer (pH 10.4): Dissolve 2.47 g boric acid in 80 mL water. Adjust pH to 10.4 with 50% NaOH. Dilute to 100 mL.

  • OPA Reagent: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL methanol. Add 9.5 mL Borate Buffer. Add 50 µL 3-Mercaptopropionic acid (3-MPA). Store in amber vial, stable for 3 days.

  • Stop Solution: 0.5 M Acetic Acid.

  • Mobile Phases:

    • A: 10 mM Na₂HPO₄ + 10 mM Na₂B₄O₇, pH 8.2.

    • B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[2]

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm or 5 µm
Temperature 40 °C (Critical for reaction stability)
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex = 340 nm, Em = 450 nm
Injection Vol 10 µL (Derivatized mixture)
Automated Derivatization Program (Autosampler)

Most modern autosamplers (Agilent, Shimadzu, Waters) can be programmed for "Injector Programming":

  • Draw 5.0 µL Borate Buffer.

  • Draw 2.0 µL Sample (Standard or Unknown).

  • Draw 0.0 µL (Air gap).

  • Draw 1.0 µL OPA Reagent.

  • Mix 6x in loop or vial.

  • Wait 1.0 min (Reaction time).

  • Inject .

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BNote
0.0982Equilibrium
1.0982Elute Salts
15.04357Separation of 1-MH from 3-MH
20.00100Wash
24.00100Hold
25.0982Re-equilibrate

Scientific Rationale: 1-Methylhistidine elutes before 3-Methylhistidine due to slight differences in hydrophobicity of the methylated imidazole ring. The basic pH of the mobile phase ensures the derivative remains stable during the run.

Protocol B: Ion-Pairing Reversed-Phase (UV Detection)

Objective: Direct quantification of 1-MH Dihydrochloride without derivatization. Mechanism: Sodium Octanesulfonate (SOS) acts as an ion-pairing agent, interacting with the positively charged amine of 1-MH to form a neutral complex that retains on the hydrophobic C18 chain.

Reagents[2][3][4][5][6][7][8]
  • Ion-Pairing Buffer: 10 mM Sodium Octanesulfonate (or Heptanesulfonate) + 50 mM Potassium Phosphate Monobasic (KH₂PO₄).

  • pH Adjustment: Adjust buffer to pH 2.5 using Phosphoric Acid. Low pH is critical to protonate the imidazole ring and ensure ion-pairing.

  • Mobile Phase:

    • Premix: 95% Ion-Pairing Buffer / 5% Acetonitrile. (Isocratic elution is usually sufficient).

HPLC Conditions
ParameterSetting
Column C18 (High Carbon Load recommended, e.g., Phenomenex Gemini C18), 4.6 × 250 mm, 5 µm
Temperature 25 °C
Flow Rate 1.0 mL/min
Detection UV Absorbance @ 210 nm (Reference: 360 nm)
Run Time ~15-20 minutes
Troubleshooting & Optimization
  • Peak Tailing: 1-MH is basic. If tailing occurs, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (competes for active sites on the silica).

  • Retention Drift: Ion-pairing columns require long equilibration (approx. 50-100 column volumes) before the first run. Do not switch this column back to standard RP methods without extensive washing.

Validation & Quality Control

Separation of Isomers

A critical validity test is the separation of 1-Methylhistidine from 3-Methylhistidine.

  • Protocol A (FLD): Expect resolution > 1.5. 1-MH typically elutes earlier.

  • Protocol B (IP-UV): Separation is achieved via pH tuning. At pH 2.5, the pKa differences in the imidazole nitrogen protonation drive separation.

Linearity & Range
  • FLD: Linear range typically 0.05 µM – 100 µM.

  • UV: Linear range typically 10 µM – 5 mM.

Preparation of Standards (Example)

To prepare a 10 mM Stock Solution of 1-Methyl-L-histidine (Free Base equivalent):

  • Weigh 24.21 mg of 1-Methyl-L-histidine Dihydrochloride .

  • Dissolve in 10.0 mL of 0.1 M HCl (to maintain stability and prevent bacterial growth).

  • Note: Do not dissolve in water if storing for >24h.

References

  • Separation of Methylhistidines (SIELC): HPLC Separation of 1-Methylhistidine and 3-Methylhistidine on Primesep 200.Link

  • Pre-column Derivatization (General OPA Method): Automated Pre-Column Derivatization of Amino Acids by HPLC.[3][4][5] Axion Labs.[6][7] Link

  • Ion-Pairing Context: HPLC Analysis of Histidine and Related Impurities. Helix Chromatography.[8] Link

  • Clinical Significance: Quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry.[1][9] J Dairy Sci. 2012. Link

  • Shimadzu Application News: Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.Link

Disclaimer: This protocol is for research use only. Users should validate the method within their own laboratory environment according to ICH Q2(R1) guidelines.

Sources

LC-MS/MS quantification methods for 1-Methyl-L-histidine in plasma

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the LC-MS/MS Quantification of 1-Methyl-L-histidine in Plasma

Authored by a Senior Application Scientist

This application note provides a comprehensive and scientifically robust protocol for the quantification of 1-Methyl-L-histidine (1-MH) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the accurate measurement of this important biomarker.

Introduction: The Significance of 1-Methyl-L-histidine Quantification

1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. Unlike its well-known isomer, 3-methylhistidine (a marker of endogenous muscle protein breakdown), 1-MH in plasma and urine is primarily derived from dietary sources. Specifically, it is a metabolic byproduct of anserine, a dipeptide abundant in poultry and fish.[1][2][3] Consequently, the accurate quantification of 1-MH serves as a reliable biomarker for assessing dietary meat intake.[1][2]

The clinical and research applications for measuring 1-MH are expanding. For instance, studies have explored its association with blood pressure and kidney health, suggesting its potential role in understanding the broader physiological impacts of dietary patterns.[2] Given its utility in nutritional science and clinical research, a validated, high-throughput analytical method is paramount.

LC-MS/MS stands as the gold standard for this application due to its inherent selectivity, sensitivity, and wide dynamic range. This guide details a method that addresses the key analytical challenges, including the chromatographic separation of 1-MH from its isomer, 3-methylhistidine, and the mitigation of matrix effects inherent in complex biological samples like plasma. The protocol herein is designed to be self-validating, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[4][5]

The Analytical Workflow: A Conceptual Overview

The quantification of 1-Methyl-L-histidine from a plasma sample is a multi-step process. Each stage is critical for ensuring the accuracy and reproducibility of the final result. The following diagram illustrates the logical flow of the analytical procedure.

LC-MS_MS_Workflow_for_1-Methyl-L-histidine cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Plasma Sample Collection (EDTA or Heparin tubes) Sample_Storage Sample Storage (≤ -70°C) Sample_Collection->Sample_Storage Sample_Thawing Thaw Samples on Ice IS_Spiking Spike with Internal Standard (1-Methyl-d3-L-histidine) Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Data_Review Data Review & Reporting Data_Processing->Data_Review

Caption: Experimental workflow for 1-Methyl-L-histidine quantification.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for method development and validation. Optimization may be required based on the specific instrumentation and laboratory conditions.

Materials and Reagents
Material/ReagentGrade/PurityRecommended Supplier
1-Methyl-L-histidine≥98%Santa Cruz Biotechnology, Fujifilm Wako
1-Methyl-d3-L-histidineIsotopic Purity ≥98%LGC Standards
Acetonitrile (ACN)LC-MS GradeMilliporeSigma
Formic Acid (FA)LC-MS GradeMilliporeSigma
WaterUltrapure (18.2 MΩ·cm)In-house generation system
Human Plasma (for standards and QCs)K2EDTAReputable commercial source
Preparation of Stock and Working Solutions
  • 1-Methyl-L-histidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methyl-L-histidine in 10 mL of ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methyl-d3-L-histidine in 1 mL of ultrapure water.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with ultrapure water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

The following protein precipitation protocol is a simple and effective method for preparing plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.

  • To each tube, add 50 µL of plasma (or surrogate matrix for standards/blanks).

  • Add 10 µL of the 1 µg/mL internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly (approximately 5 seconds).

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Add 400 µL of ultrapure water with 0.1% formic acid to each vial.

  • Cap the vials and vortex briefly before placing them in the autosampler.

LC-MS/MS Instrumentation and Conditions

The following conditions have been shown to be effective for the separation and detection of 1-Methyl-L-histidine.

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides superior resolution and faster run times.
Column HILIC or Mixed-Mode Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)Essential for retaining the polar 1-MH and separating it from its isomer, 3-MH.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for elution in HILIC mode.
Gradient See table belowOptimized for the separation of isomers and elution of the analyte of interest.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometer Triple QuadrupoleEnables sensitive and selective quantification using MRM.
Ionization Mode Positive Electrospray Ionization (ESI+)1-MH readily forms positive ions.
MRM Transitions See table belowSpecific precursor-to-product ion transitions for confident identification and quantification.

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
3.04060
3.19010
4.09010
4.11090
5.01090

MRM Transitions and MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
1-Methyl-L-histidine170.1124.110015
1-Methyl-d3-L-histidine (IS)173.1127.110015

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation: Ensuring Trustworthy Data

A bioanalytical method must be rigorously validated to ensure its reliability.[4][7] As 1-Methyl-L-histidine is an endogenous compound, specific considerations from the FDA guidance must be addressed.[8]

Key Validation Parameters
  • Selectivity and Specificity: The method's ability to differentiate and quantify 1-MH in the presence of other components, particularly its isomer 3-methylhistidine, is crucial.[6][9]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentrations (Lower Limit of Quantification, Low, Medium, and High QC).

  • Calibration Curve: A calibration curve should be generated using a surrogate matrix (e.g., stripped plasma or a buffered solution) with at least six non-zero standards.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard must be evaluated.

  • Stability: The stability of 1-MH in plasma should be determined under various conditions (freeze-thaw, short-term benchtop, long-term storage).

The following diagram illustrates the fragmentation pathway of 1-Methyl-L-histidine, which forms the basis of the MRM transitions used for its specific detection.

fragmentation_pathway cluster_precursor Precursor Ion (Q1) cluster_product Product Ion (Q3) Precursor 1-Methyl-L-histidine [M+H]+ m/z = 170.1 Collision_Cell Collision Cell (Q2) (Fragmentation) Precursor->Collision_Cell Collision-Induced Dissociation Product Fragment Ion m/z = 124.1 Collision_Cell->Product

Caption: Fragmentation of 1-Methyl-L-histidine in the mass spectrometer.

Data Analysis and Interpretation

The concentration of 1-Methyl-L-histidine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard is critical for compensating for any variability during sample preparation and analysis.

Example Data

The following table presents hypothetical validation data for the method, demonstrating its expected performance.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ5≤ 15%± 15%≤ 15%± 15%
Low15≤ 10%± 10%≤ 10%± 10%
Medium150≤ 10%± 10%≤ 10%± 10%
High300≤ 10%± 10%≤ 10%± 10%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 1-Methyl-L-histidine in plasma. By leveraging a simple protein precipitation sample preparation, optimized HILIC chromatography for isomeric separation, and sensitive MRM detection, this protocol offers a reliable tool for researchers in nutritional science, clinical diagnostics, and drug development. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reproducible data for a deeper understanding of the role of 1-Methyl-L-histidine in human health and disease.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2018).
  • Rupa Health. (n.d.). 1-Methylhistidine.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • MSACL. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
  • Instalab. (n.d.). 1-Methylhistidine (1-MH).
  • HealthMatters.io. (n.d.). 1-Methyl Histidine - NutriStat Basic Profile - Lab Results explained.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • PubMed. (2012).
  • PMC. (2023).
  • MDPI. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Methyl-L-histidine: Discovery, History, and Core Methodologies.

Sources

Application Note: Preparation of 1-Methyl-L-histidine Dihydrochloride Standard Solutions

[1][2][3]

Executive Summary

1-Methyl-L-histidine (1-MeH), also known as

1

This protocol details the precision preparation of 1-Methyl-L-histidine dihydrochloride standard solutions.[1] Unlike general amino acid preparation, this workflow addresses specific challenges: the hygroscopic nature of the dihydrochloride salt, the critical need for pH control to prevent degradation, and the absolute requirement to chromatographically resolve 1-MeH from its isomer, 3-MeH.[1]

Critical Nomenclature & Isomerism (The vs. Trap)

WARNING: There is significant confusion in historical literature regarding the numbering of the imidazole ring.

  • 1-Methylhistidine (

    
    -methylhistidine):  Methyl group on the nitrogen proximal (near) to the alanine side chain.[1][2] This is the target of this guide.
    
  • 3-Methylhistidine (

    
    -methylhistidine):  Methyl group on the nitrogen tele (far) from the side chain.[2]
    

Failure to distinguish these isomers results in false positives in muscle turnover assays.[1]

Isomer Differentiation Logic

IsomerLogiccluster_0Target Analyte SelectionStartMethylhistidine StandardCheckCheck Structure/IUPAC NameStart->CheckPi1-Methylhistidine(pi-methyl)Proximal NitrogenCheck->PiTargetTau3-Methylhistidine(tau-methyl)Distal NitrogenCheck->TauIsomerApp1Application:Dietary Meat IntakeAnserine MetabolismPi->App1App2Application:Muscle Protein Breakdown(Actin/Myosin)Tau->App2

Figure 1: Decision tree for selecting the correct methylhistidine isomer based on biological application.

Physicochemical Profile

Understanding the salt form is vital for accurate gravimetric calculations.[1]

PropertyDataNotes
Compound Name 1-Methyl-L-histidine dihydrochlorideSalt form improves solubility but alters pH.[1]
CAS Number 6481-48-7 (Free Base)Verify CoA:[1] Salt CAS may differ or be unlisted.[1]
Formula

Dihydrochloride salt.[1][3]
Molecular Weight 242.10 g/mol (Salt)Free base is ~169.18 g/mol .[1] Correction Factor: ~1.43
Solubility >100 mg/mL in WaterHighly soluble; Dihydrochloride is hygroscopic.[1]
pKa Values

-COOH: ~1.7, Imidazole: ~6.1,

-

: ~9.0
2HCl form yields a highly acidic solution (pH < 2).[1]
Stability High in acidic mediaUnstable in neutral/basic solution (microbial growth).[1]

Reagents and Equipment

  • Analyte: 1-Methyl-L-histidine dihydrochloride (Purity >98%).[1]

  • Solvent: 0.1 M Hydrochloric Acid (HCl), LC-MS grade.

    • Why HCl? Stabilizes the molecule, prevents deamidation/oxidation, and inhibits microbial growth which is common in neutral amino acid solutions [1].[1]

  • Balance: Analytical balance readable to 0.01 mg (0.00001 g).[1]

  • Vessels: Amber glass volumetric flasks (Class A) to protect from photodegradation.

Protocol: Preparation of Stock Standard (10 mM)

Objective: Prepare 10.0 mL of a 10 mM stock solution.

Step-by-Step Methodology
  • Equilibration: Remove the standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Reasoning: Opening a cold vial causes condensation, adding water weight to the hygroscopic salt and skewing the concentration.

  • Calculations:

    • Target Concentration: 10 mM (10 mmol/L).

    • Volume: 10 mL (0.01 L).[1]

    • Required Moles:

      
      .[1]
      
    • Required Mass (Salt):

      
      .
      
    • Note: If your Certificate of Analysis (CoA) indicates water content (hydrates), adjust this mass accordingly.

  • Weighing:

    • Place a clean weighing boat on the balance and tare.[1]

    • Weigh exactly 24.21 mg (± 0.1 mg) of the substance. Record the exact weight for correction.

  • Dissolution:

    • Transfer the solid quantitatively into a 10 mL amber volumetric flask using a funnel.

    • Rinse the weighing boat 3 times with small volumes (~1 mL) of 0.1 M HCl .[1]

    • Swirl gently to dissolve.[1][4] The salt should dissolve instantly due to high polarity.[1]

  • Make to Volume:

    • Add 0.1 M HCl until the meniscus approaches the calibration mark.[1]

    • Use a Pasteur pipette to bring the bottom of the meniscus exactly to the line.

    • Stopper and invert 10 times to mix.

Protocol: Working Standards (Serial Dilution)

Objective: Create a calibration curve range (e.g., 1 µM to 100 µM) suitable for LC-MS/MS analysis.

Dilution Workflow

DilutionSchemecluster_stockPrimary Stockcluster_workingWorking Standards (in Mobile Phase A)StockStock Solution10 mM (10,000 µM)in 0.1 M HClInterIntermediate100 µMStock->Inter10 µL Stock+ 990 µL Diluent(1:100)Cal1Cal 150 µMInter->Cal1500 µL Inter+ 500 µL DiluentCal2Cal 210 µMInter->Cal2100 µL Inter+ 900 µL DiluentCal3Cal 31 µMCal2->Cal3100 µL Cal 2+ 900 µL Diluent

Figure 2: Serial dilution scheme for preparing LC-MS calibration standards. Diluent should match the starting mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to prevent peak distortion.

Quality Control & Validation (LC-MS/MS)

A self-validating protocol requires confirming the identity and purity of the standard.[1]

Separation of Isomers (Critical QC)

You must verify that your standard does not contain 3-Methylhistidine impurities.[1]

  • Column: HILIC (e.g., Waters BEH Amide or SeQuant ZIC-HILIC).[1] C18 columns often fail to retain these polar compounds without ion-pairing reagents.[1]

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).[1]

  • MS Transitions (Positive ESI):

    • 1-Methylhistidine:

      
       (Specific fragment) [2].[1][5]
      
    • 3-Methylhistidine:

      
       (Specific fragment).[1][5]
      
    • Note: Both share the parent

      
       170.[1]1. You must rely on retention time and specific daughter ions.[1]
      
Storage and Stability[5][7]
  • Stock (10 mM): Stable for 6 months at -20°C in 0.1 M HCl.

  • Working Solutions: Prepare fresh weekly or store at 4°C for up to 1 month.

  • Signs of Degradation: Discoloration (yellowing) or shift in retention time (indicating pH drift).[1]

References

  • Agilent Technologies. (2017).[1] Amino Acid Analysis: "How-To" Guide. Retrieved from

  • National Institutes of Health (NIH). (2012).[1] Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. PubMed.[1][6][7] Retrieved from

  • Human Metabolome Database (HMDB). Metabocard for 1-Methylhistidine (HMDB0000001). Retrieved from

  • Sigma-Aldrich. Product Information: 1-Methyl-L-histidine.[1] Retrieved from

Application Note: Solubility & Handling of 1-Methyl-L-histidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the solubility and handling of 1-Methyl-L-histidine dihydrochloride , designed for researchers in metabolic profiling and drug development.

Introduction & Biological Significance

1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine.[1][2][3][4] While often overshadowed by its isomer 3-methylhistidine (a marker of endogenous muscle protein breakdown), 1-MH is a critical biomarker for exogenous meat intake (specifically anserine-rich sources like poultry and fish) and is increasingly utilized in renal function studies.[1]

For research applications, the compound is frequently supplied as the dihydrochloride salt (1-MH·2HCl) .[1][5] This salt form offers superior shelf-stability compared to the free base but presents specific challenges in solution preparation. The presence of two equivalents of hydrochloric acid means that dissolving this compound in water yields a highly acidic solution (pH < 2.0), which can shock biological systems or precipitate buffer components if not managed correctly.

Physicochemical Profile

PropertyDataNotes
Compound Name 1-Methyl-L-histidine dihydrochloride
CAS Number 332-80-9 (Free base reference)Commercially supplied as 2HCl salt
Molecular Weight ~242.10 g/mol (Salt)Free base MW is 169.18 g/mol
Solubility (Water) > 50 mg/mL (High)Yields clear, acidic solution
Solubility (PBS) > 10 mg/mLRequires pH adjustment
pKa Values

-COOH: ~1.8Imidazole: ~6.5

-NH

: ~9.2
Methylation shifts imidazole pKa slightly compared to L-His
Appearance White to off-white crystalline powderHygroscopic

Solubility & Stability Guidelines

The "Acidic Shock" Factor

The critical error in handling 1-MH[1]·2HCl is adding the powder directly to a weak buffer (like 10 mM PBS) or cell culture media.

  • Mechanism: The release of 2 molar equivalents of protons (

    
    ) will rapidly deplete the buffering capacity of standard physiological buffers, causing a sharp pH drop.
    
  • Consequence: This can lead to protein precipitation in media, cellular toxicity, or assay interference.

Solvent Compatibility[1]
  • Water (Recommended for Stock): Highly soluble.[1] The acidic pH of the stock solution (pH ~1.5–2.0) actually stabilizes the molecule against oxidation and microbial growth.[1]

  • PBS/HEPES (Working Solutions): Soluble, but requires careful titration.[1] Do not prepare high-concentration stocks (>50 mM) directly in PBS without monitoring pH.[1]

  • DMSO: Soluble, but unnecessary for this hydrophilic compound unless required for specific organic synthesis workflows.[1]

Stability
  • Solid State: Stable for >2 years at -20°C if desiccated.[1]

  • Aqueous Stock (Acidic): Stable for 6 months at -20°C; 1 month at 4°C.[1]

  • Neutralized Working Solution: Unstable long-term.[1] Prepare fresh or use within 24 hours at 4°C.

Protocol 1: Preparation of High-Concentration Stock Solution (100 mM)

Purpose: Create a stable, long-term storage solution.

Materials
  • 1-Methyl-L-histidine dihydrochloride powder[1][6]

  • Milli-Q / HPLC-grade water (Nuclease-free)[1]

  • 0.22 µm PVDF or PES syringe filter[1]

  • Sterile cryovials[1]

Procedure
  • Calculate: To prepare 10 mL of 100 mM stock:

    • MW (approx for 2HCl salt) ≈ 242.1 g/mol .[1][5][7]

    • Mass required =

      
       (242.1 mg).[1]
      
    • Note: Check the specific batch MW on your vial label, as hydration states (e.g., hydrate vs anhydrous) vary.

  • Weigh: Accurately weigh the calculated amount into a sterile 15 mL conical tube.

  • Dissolve: Add 8.0 mL of HPLC-grade water. Vortex vigorously until completely dissolved (solution should be clear and colorless).[1]

  • Volume Adjustment: Add water to bring the final volume to 10.0 mL .

  • Do NOT adjust pH at this stage.[1] The acidic environment preserves the stock.[1]

  • Filtration: Filter through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot into 500 µL volumes in cryovials. Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][6][8]

Protocol 2: Preparation of Neutralized Working Solution (For Biological Assays)

Purpose: Dilute the acidic stock into a physiological buffer without disrupting pH.[1]

Procedure
  • Thaw: Thaw a 500 µL aliquot of the 100 mM Stock Solution.

  • Dilution Calculation: Determine the required final concentration (e.g., 1 mM).

  • Buffering Strategy:

    • Method A (High Dilution): If diluting >1:100 (e.g., 100 mM stock

      
       100 µM final) into a strong buffer (e.g., 100 mM PBS or culture media), the buffer capacity is usually sufficient to neutralize the acid.
      
    • Method B (Low Dilution / High Conc): If using a final concentration >1 mM, you must neutralize the stock during dilution.[1]

  • Neutralization Step (Method B):

    • To 100 µL of Stock (100 mM), add a calculated amount of NaOH (approx. 2 equivalents, but titration is safer).

    • Better approach: Dilute the stock into a high-capacity buffer (e.g., 1M HEPES pH 7.4) before adding to the final assay medium.

  • Verification: Check pH with a micro-pH probe or litmus paper to ensure it is pH 7.2–7.4 before adding to cells.

Workflow Visualization

G Start Start: 1-Methyl-L-His 2HCl (Solid Powder) Solvent Dissolve in HPLC Water (No Buffer) Start->Solvent Check Solution Status: Clear & Acidic (pH ~1.5) Solvent->Check Filter Sterile Filter (0.22 µm) Check->Filter Dissolved Storage Store Aliquots (-20°C, Acidic) Filter->Storage Usage Prepare Working Solution Storage->Usage Thaw Dilution Dilute into Assay Buffer (PBS/Media) Usage->Dilution Neutralize Critical: Check pH (Add NaOH if >1mM) Dilution->Neutralize Final Ready for Assay Neutralize->Final

Caption: Workflow for preparing stable acidic stock solutions and neutralizing them for biological assays.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon neutralization pH crossed the isoelectric point (pI) too rapidly or concentration too high.[1]Dilute the sample further before adjusting pH.[1] Ensure final concentration is < 50 mg/mL.[1][9]
Yellowing of solution Oxidation of the imidazole ring.[1]Discard solution. Ensure storage was protected from light and kept at -20°C.
Cell death in control wells Acidic shock from the dihydrochloride salt.[1]Verify the pH of the final medium.[10] If yellow/phenol red turns yellow, add NaOH or increase buffer strength (e.g., 25 mM HEPES).

References

  • PubChem. (n.d.).[1][5] 1-Methyl-L-histidine.[1][2][3][11][8][12][13] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for 1-Methylhistidine (HMDB0000001). Retrieved October 26, 2023, from [Link]

Sources

Application Note: Precision Use of 1-Methyl-L-histidine Dihydrochloride in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Feasibility Check

1-Methyl-L-histidine (1-MH) is a methylated derivative of histidine.[1] In analytical contexts, it serves two distinct roles: as a biomarker for dietary meat intake (anserine metabolism) and, in specific controlled matrices, as a structural analog Internal Standard (IS) .

CRITICAL SCIENTIFIC WARNING: Before using 1-Methyl-L-histidine as an Internal Standard, you must validate your matrix.

  • Human Plasma/Urine: 1-MH is endogenous (derived from diet). You cannot use non-labeled 1-MH as an IS for human biofluids, as it will bias quantification. In these cases, use 1-Methyl-L-histidine-d3 .[2]

  • Synthetic/Cellular Matrices: 1-MH is an excellent, low-cost IS for Histidine or 3-Methylhistidine quantification in matrices devoid of anserine sources (e.g., bacterial fermentation, plant extracts, or synthetic peptide QC).

This guide details the protocol for using 1-Methyl-L-histidine dihydrochloride (1-MH·2HCl) to resolve the "Methylhistidine Isobaric Dilemma" (separating 1-MH from 3-MH) and its application as a standard.

Physicochemical Profile: Why the Dihydrochloride Salt?

The dihydrochloride salt form (1-MH[3]·2HCl) is preferred over the free base for analytical standard preparation due to superior solubility and stability in acidic mobile phases.

PropertySpecificationAnalytical Relevance
Compound 1-Methyl-L-histidine dihydrochlorideCAS: 7389-87-9 (Methyl ester form often confused; verify CAS for free acid salt)
Exact Mass 169.0851 Da (Free Base)Precursor ion [M+H]+ is 170.1 m/z .
Solubility >200 g/L (Water)The 2HCl salt dissolves instantly in 0.1% Formic Acid, preventing precipitation in autosamplers.
pKa ~1.7 (COOH), ~6.0 (Imidazole)Highly polar; requires HILIC or Ion-Pairing chromatography.
Stability High in acidic solutionStable for >3 months at -20°C in 0.1M HCl.

The Isobaric Challenge: 1-MH vs. 3-MH

The core challenge in using 1-MH is distinguishing it from its isomer, 3-Methyl-L-histidine (3-MH) , a marker of muscle protein breakdown. Both have the same mass (169.1 Da) and similar fragmentation patterns.

Logic Diagram: Isomer Resolution Strategy

The following diagram illustrates the decision logic for separating these isomers to ensure data integrity.

IsomerResolution Start Sample Injection (m/z 170.1) Column Chromatographic Separation (HILIC Column) Start->Column Split Retention Time (RT) Check Column->Split Peak1 Peak A (Early Elution) 1-Methylhistidine (1-MH) Split->Peak1 RT ~ 4.5 min Peak2 Peak B (Late Elution) 3-Methylhistidine (3-MH) Split->Peak2 RT ~ 5.8 min MS2 MS/MS Fragmentation Confirmation Peak1->MS2 Peak2->MS2 Result1 Dietary Marker (Anserine Intake) MS2->Result1 Transition 170->95 Result2 Muscle Breakdown (Myofibrillar Proteolysis) MS2->Result2 Transition 170->124

Caption: Workflow for distinguishing isobaric methylhistidines. HILIC chemistry is required to separate 1-MH and 3-MH prior to MS detection.

Protocol A: Preparation of Standards

Objective: Create a stable stock solution of 1-MH·2HCl for use as an Internal Standard (in non-biofluids) or Calibration Standard.

Materials
  • 1-Methyl-L-histidine dihydrochloride (Purity >98%).[4]

  • Solvent: 0.1% Formic Acid in LC-MS grade Water (Acidic pH stabilizes the molecule).

  • Vials: Amber glass (to protect from potential photodegradation, though 1-MH is relatively photostable).

Step-by-Step Procedure
  • Weighing: Accurately weigh 12.1 mg of 1-MH·2HCl.

    • Note: The molecular weight of the dihydrochloride salt is ~242.1 g/mol , while the free base is 169.2 g/mol .

    • Calculation:

      
      .
      
  • Dissolution: Transfer to a 10 mL volumetric flask. Add 0.1% Formic Acid in Water to volume.[5]

    • Result: ~5 mM Stock Solution (Free Base equivalent).

  • Storage: Aliquot into 100 µL volumes and store at -80°C.

  • Working Solution (IS Spike): Dilute stock 1:100 in Acetonitrile (ACN) to create a working spiking solution. High organic content aids in protein precipitation during sample prep.

Protocol B: HILIC-MS/MS Method

Objective: Quantify Histidine/3-MH using 1-MH as an Internal Standard (or quantify 1-MH itself). Why HILIC? Methylhistidines are too polar for C18 columns (they elute in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) retains them, allowing separation of isomers.

LC Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[5]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.0 10 90 Initial
2.0 10 90 Isocratic Hold
8.0 50 50 Linear Gradient
9.0 50 50 Wash
9.1 10 90 Re-equilibration

| 12.0 | 10 | 90 | End |

MS/MS Transitions (Positive ESI)

Optimize collision energy (CE) for your specific instrument (values below are typical for Triple Quad).

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
1-Methylhistidine 170.1 95.1 25Quantifier (Unique)
1-Methylhistidine170.1124.115Qualifier
3-Methylhistidine170.1124.115Quantifier
3-Methylhistidine170.181.130Qualifier
  • Note: The 170->124 transition is common to both. You rely on Retention Time (HILIC separates them by ~1-2 mins) and the unique 170->95 fragment for 1-MH specificity.

Protocol C: Sample Preparation (Protein Precipitation)

This workflow is designed for plasma or fermentation broth.

SamplePrep Sample Sample (50 µL) (Plasma/Broth) Precip Add 200 µL Cold ACN (Protein Precip) Sample->Precip IS Add IS (1-MH) (Only if matrix is blank) IS->Precip Vortex Vortex & Centrifuge 12,000g @ 4°C Precip->Vortex Super Collect Supernatant Vortex->Super Inject Inject 2 µL into LC-MS Super->Inject

Caption: "Dilute and Shoot" protein precipitation workflow minimizing analyte loss.

  • Aliquot: Transfer 50 µL of sample to a microcentrifuge tube.

  • Spike IS: Add 10 µL of 1-MH Working Solution (if using as IS).

  • Precipitate: Add 200 µL ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh vial. Crucial Step: Dilute this with 100 µL of Acetonitrile (Total 200 µL).

    • Why? Injecting high-water content samples into a HILIC column causes peak distortion. The sample solvent must match the initial mobile phase (high organic).

Validation & Troubleshooting

Matrix Effects & Ion Suppression

Since 1-MH elutes early in HILIC (or in the void of RP), it is susceptible to ion suppression from salts.

  • Solution: If signal varies >15% between neat standards and matrix spikes, increase the dilution factor (1:5 or 1:10) rather than attempting complex solid-phase extraction (SPE), as polar analytes are hard to capture on SPE.

Peak Tailing
  • Cause: Interaction with silanol groups on the column or improper pH.

  • Fix: Ensure the mobile phase pH is buffered (Ammonium Formate pH 3.0). The dihydrochloride salt helps initially, but the mobile phase buffer dominates the chromatography.

References
  • Human Metabolome Database (HMDB). "Metabocard for 1-Methylhistidine (HMDB0000001)." Available at: [Link]

  • PubChem. "1-Methyl-L-histidine dihydrochloride Compound Summary." National Library of Medicine. Available at: [Link]

  • Peris, M., et al. "Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma." Animals (Basel), 2023. Available at: [Link]

Sources

1H-NMR spectroscopy analysis of methylated histidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H-NMR Analysis of Methylated Histidine Isomers

Executive Summary

Methylated histidine derivatives are critical biomarkers in clinical metabolomics and drug safety assessment. 3-Methylhistidine (3-MH) is a validated biomarker for skeletal muscle myofibrillar protein breakdown (sarcopenia, cachexia), while 1-Methylhistidine (1-MH) is primarily associated with dietary intake of anserine-rich foods (poultry, fish).

Despite their structural similarity, their physiological implications are distinct. 1H-NMR spectroscopy offers a robust, non-destructive method to quantify these isomers simultaneously. However, the pH-dependent chemical shift variation of the imidazole ring presents a major analytical challenge. This guide provides a high-precision protocol for the differentiation of these isomers, addressing the critical "Nomenclature Confusion" and providing a self-validating pH-titration workflow.

Nomenclature & Chemical Identity (Critical Expertise)

Confusion regarding the numbering of the imidazole ring is the most common source of error in histidine analysis.

To ensure scientific integrity, this protocol adheres to IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN) , which is standard in metabolomics databases (HMDB).

Common NameBiochemical SymbolIUPAC NamePhysiological Source
1-Methylhistidine

-Methylhistidine
N-

-methyl-L-histidine
Dietary (Anserine metabolism)
3-Methylhistidine

-Methylhistidine
N-

-methyl-L-histidine
Endogenous (Muscle breakdown)

Note: Organic chemistry literature often reverses this numbering (calling the


-nitrogen "1"). Always verify the methyl position relative to the alanine side chain. 
  • 
     (pros) = Near the side chain (Biochem "1").
    [1] *   
    
    
    
    (tele) = Far from the side chain (Biochem "3").[1]

Technical Principle: pH-Dependent Chemical Shifts

The imidazole ring of histidine derivatives acts as a weak acid/base. The chemical shifts (


) of the ring protons (H2 and H5) and the methyl group are highly sensitive to pH.
  • Mechanism: Protonation of the imidazole nitrogen causes a downfield shift (higher ppm) due to deshielding.

  • The Challenge: In urine (pH 5.0–8.0), peaks wander significantly.

  • The Solution: Strict pH buffering at pH 7.00 ± 0.05 or highly acidic conditions (pH 2.5) is required for library matching. This protocol standardizes on pH 7.00 using a phosphate buffer to minimize overlap with the urea signal.

Experimental Workflow

NMR_Workflow Sample Biological Sample (Urine/Plasma) Deprotein Deproteinization (3kDa Cutoff Filter or MeOH Precip) Sample->Deprotein Remove Macromolecules Buffer Buffer Addition (0.2M Phosphate, pH 7.0, 10% D2O, TSP) Deprotein->Buffer Stabilize Environment pH_Check CRITICAL: pH Adjustment (Titrate to 7.00 ± 0.05) Buffer->pH_Check Standardize Shifts Acquisition NMR Acquisition (1D NOESY-presat) pH_Check->Acquisition 600-800 MHz Processing Spectral Processing (Phasing, Baseline, Ref to TSP @ 0.00) Acquisition->Processing Analysis Quantification (Integration of Methyl Singlets) Processing->Analysis

Figure 1: Standardized workflow for NMR analysis of methylated histidines. The pH adjustment step is highlighted as the critical control point.

Detailed Protocol

A. Reagents & Buffer Preparation
  • Stock Buffer (0.2 M Phosphate, pH 7.0):

    • Dissolve

      
       and 
      
      
      
      in
      
      
      (deuterium oxide) to achieve pH 7.0 (uncorrected for isotope effect).
    • Add 1 mM TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as the internal chemical shift reference (

      
      ) and quantification standard.
      
    • Add 3 mM Sodium Azide (

      
      )  to prevent bacterial growth.
      
B. Sample Preparation

For Urine:

  • Centrifuge urine at 12,000 x g for 10 min at 4°C to remove particulates.

  • Mix 540 µL of supernatant with 60 µL of Stock Buffer.

  • Self-Validating Step: Check pH. If outside 6.95–7.05, adjust with dilute

    
     or 
    
    
    
    . Failure to adjust pH will result in misidentification of the H2/H5 protons.
  • Transfer to 5mm NMR tube.

For Plasma/Serum:

  • Mix 300 µL plasma with 600 µL cold methanol (-20°C) to precipitate proteins.

  • Incubate for 20 min at -20°C.

  • Centrifuge at 12,000 x g for 20 min.

  • Dry the supernatant under nitrogen flow or vacuum concentrator (SpeedVac).

  • Reconstitute in 600 µL of Stock Buffer (pH 7.0).

C. NMR Acquisition Parameters
  • Pulse Sequence: 1D NOESY-presat (noesypr1d on Bruker) to suppress the dominant water signal.

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1):

    
     4 seconds. (Essential for full relaxation of the methyl protons for accurate quantification).
    
  • Acquisition Time: 2-3 seconds.

  • Scans: 64 (Urine) to 256 (Plasma).

  • Spectral Width: 12-14 ppm (to capture exchangeable protons if needed, though usually exchanged).

Data Analysis & Interpretation

Chemical Shift Library (pH 7.00)

The following shifts are observed relative to TSP (0.00 ppm).

IsomerMoietyChemical Shift (

, ppm)
MultiplicityNotes
3-Methylhistidine Methyl (-CH3) 3.67 Singlet (s)Primary Quant Target
H2 (Ring)7.75 - 7.80Singlet (s)pH sensitive
H5 (Ring)7.05Singlet (s)Overlaps with His
1-Methylhistidine Methyl (-CH3) 3.78 Singlet (s)Primary Quant Target
H2 (Ring)7.70 - 7.75Singlet (s)pH sensitive
H5 (Ring)6.98Singlet (s)
L-Histidine (Interference)H2 (Ring)7.83Singlet (s)
Differentiation Logic

The methyl groups are the most reliable features for quantification because they appear in a relatively "quiet" region of the spectrum (3.6–3.8 ppm), unlike the aromatic region which is crowded with signals from other amino acids (Phenylalanine, Tyrosine) and metabolites (Hippurate).

Decision_Tree Start Analyze Region 3.60 - 3.85 ppm Check_367 Peak at ~3.67 ppm? Start->Check_367 Check_378 Peak at ~3.78 ppm? Start->Check_378 Yes_367 Assign: 3-Methylhistidine (Muscle Breakdown) Check_367->Yes_367 Yes Yes_378 Assign: 1-Methylhistidine (Dietary Intake) Check_378->Yes_378 Yes Validation Validation Check: Verify H2 Ring Protons (7.70 - 7.80 ppm) Yes_367->Validation Yes_378->Validation

Figure 2: Logic flow for peak assignment. Methyl singlets provide the primary identification, validated by aromatic ring shifts.

Troubleshooting & Validation

  • Peak Drifting: If the methyl peaks are not at 3.67/3.78 ppm, check the TSP reference first. If TSP is at 0.00, the sample pH is likely incorrect.

    • Correction: If peaks are shifted downfield (higher ppm), the sample is too acidic. If upfield, too basic.

  • Overlap: In plasma, the glucose region (3.2–4.0 ppm) can be intense.

    • Solution: The methyl groups of histidines are singlets . Glucose signals are multiplets. Use a 2D J-Resolved (JRES) experiment to collapse multiplets and isolate the histidine singlets.

  • Quantification Formula:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (TSP=9, Methyl=3)
      
    • 
      : Concentration
      

References

  • Human Metabolome Database (HMDB). Metabocard for 3-Methylhistidine (HMDB0000479).[2] Available at: [Link][2][3]

  • Human Metabolome Database (HMDB). Metabocard for 1-Methylhistidine (HMDB0000001). Available at: [Link]

  • Wishart, D.S., et al. (2022).[4] HMDB 5.0: the Human Metabolome Database for 2022.[4] Nucleic Acids Research. Available at: [Link]

  • Kochlik, B., et al. (2018). The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine—A Potential Marker for Muscle Protein Turnover.[1][2][4][5][6] Molecular Nutrition & Food Research. Available at: [Link]

  • Aranibar, N., et al. (2011).[7] Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling.[8][9] Analytical Biochemistry. Available at: [Link]

Sources

Application Note: 1-Methyl-L-histidine as a Novel Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Potential of 1-Methyl-L-histidine in Cellular Systems

In the dynamic field of cell culture, the pursuit of novel supplements to enhance cellular performance, viability, and physiological relevance is perpetual. 1-Methyl-L-histidine (1-MH), a naturally occurring methylated derivative of the amino acid L-histidine, presents an intriguing candidate for investigation.[1][2] While extensively recognized as a biomarker for dietary meat intake and endogenous muscle protein turnover in vivo, its direct application as a cell culture media supplement has remained largely unexplored.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility, mechanism of action, and practical application of 1-Methyl-L-histidine in cell culture.

This document moves beyond a simple recitation of facts to provide a foundational understanding of 1-MH, enabling the scientific community to pioneer its application in in vitro models. We will delve into its biochemical context, propose potential cellular benefits based on its known associations, and provide detailed protocols for its preparation and use.

Scientific Rationale and Potential Mechanisms of Action

1-Methyl-L-histidine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[5][7] Its presence in biological systems is primarily a result of the post-translational methylation of histidine residues in proteins like actin and myosin, or from the dietary intake and subsequent metabolism of the dipeptide anserine (β-alanyl-1-methyl-L-histidine).[3][4][8]

While direct evidence of its role as a cell culture supplement is nascent, we can infer its potential benefits from the known functions of its parent molecule, L-histidine, and related compounds. The imidazole ring of histidine is crucial for proton buffering, metal ion chelation, and antioxidant activities.[9][10] Methylation can modulate these biochemical properties.[1][11]

Potential applications for 1-Methyl-L-histidine as a cell culture supplement include:

  • Enhanced pH Stability: The imidazole ring of histidine has a pKa near physiological pH, making it an effective buffer.[12] Supplementation with 1-MH could contribute to maintaining a stable pH environment in the culture medium, which is critical for optimal cell growth and function.

  • Antioxidant Support: Histidine-containing dipeptides like carnosine (β-alanyl-L-histidine) and anserine possess significant antioxidant properties.[11] While the direct antioxidant capacity of free 1-MH requires further investigation, its role as a constituent of anserine suggests it may contribute to a more robust antioxidant environment in culture, protecting cells from oxidative stress.

  • Modulation of Cellular Metabolism: As a metabolite linked to muscle protein turnover, 1-MH could influence cellular metabolic pathways, particularly in muscle cell cultures (myocytes, myoblasts).[1][2] It has been shown to activate muscle calpain II, suggesting a role in cellular signaling and protein turnover regulation.[13]

  • Improved Stability of Biologics: In the context of biopharmaceutical production, histidine is a common excipient used to stabilize protein-based drugs.[12][14][15] The introduction of 1-MH could be explored for its potential to enhance the stability of secreted proteins in culture.

Metabolic Context of 1-Methyl-L-histidine

To appreciate the potential role of 1-Methyl-L-histidine in cell culture, it is essential to understand its metabolic origins. The following diagram illustrates the primary pathways leading to the formation of 1-MH.

cluster_0 Dietary Intake cluster_1 Post-Translational Modification cluster_2 Cellular Pool Anserine Anserine (in meat) One_MH 1-Methyl-L-histidine Anserine->One_MH   Hydrolysis (Carnosinase in intestine) Actin_Myosin Actin & Myosin Histidine_Residues Histidine Residues Actin_Myosin->Histidine_Residues Methyltransferase Histidine Methyltransferase (e.g., SETD3) Histidine_Residues->Methyltransferase Histidine_Residues->One_MH   Proteolysis Methyltransferase->Histidine_Residues   Methylation

Caption: Metabolic pathways leading to 1-Methyl-L-histidine.

Protocols for Cell Culture Supplementation

The following protocols provide a framework for the preparation and application of 1-Methyl-L-histidine in cell culture. As this is an exploratory application, optimization of concentrations and incubation times for specific cell lines is highly recommended.

Preparation of 1-Methyl-L-histidine Stock Solution

1-Methyl-L-histidine is soluble in water.[1][5] A sterile, concentrated stock solution should be prepared to minimize the volume added to the culture medium.

Materials:

  • 1-Methyl-L-histidine powder (CAS 332-80-9)[1]

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 1-Methyl-L-histidine powder. For a 100 mM stock solution, weigh 16.92 mg of 1-Methyl-L-histidine for every 1 mL of solvent.

  • Dissolving: Add the appropriate volume of cell culture grade water or PBS to the conical tube containing the powder.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[5]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[16]

Property Value Source
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [17]
CAS Number 332-80-9[1]
Solubility in Water ≥ 100 mg/mL[5][6]
Appearance White to off-white crystalline powder[18]
Supplementation of Cell Culture Media

The optimal working concentration of 1-Methyl-L-histidine will be cell-type dependent and should be determined empirically. A good starting point is to test a range of concentrations based on those used for L-histidine in standard media formulations.

Recommended Initial Concentration Range: 10 µM - 1 mM

Procedure:

  • Thawing: Thaw an aliquot of the 1-Methyl-L-histidine stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to make 100 mL of medium with a final concentration of 100 µM 1-MH from a 100 mM stock, add 100 µL of the stock solution to the medium.

  • Equilibration: Gently mix the supplemented medium and allow it to equilibrate in the incubator for at least 30 minutes before adding it to the cells.

  • Cell Seeding and Culture: Proceed with your standard cell seeding and culture protocols using the 1-MH-supplemented medium.

  • Monitoring: Regularly monitor cell morphology, proliferation, and viability using standard cell biology techniques (e.g., microscopy, cell counting, MTT assay).

Experimental Workflow for Optimization

The following diagram outlines a suggested workflow for determining the optimal concentration of 1-Methyl-L-histidine for your specific cell line and experimental goals.

Start Start: Select Cell Line Prepare_Stock Prepare 1-MH Stock Solution (100 mM) Start->Prepare_Stock Dose_Response Dose-Response Experiment (e.g., 0, 10, 50, 100, 500, 1000 µM) Prepare_Stock->Dose_Response Assay Assess Cell Viability, Proliferation, and Morphology Dose_Response->Assay Analyze Analyze Data and Determine Optimal Concentration Range Assay->Analyze Functional_Assay Perform Functional Assays (e.g., antioxidant capacity, protein expression) Analyze->Functional_Assay Validate Validate Findings in Specific Application Functional_Assay->Validate End End: Optimized Protocol Validate->End

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-L-histidine Dihydrochloride Stability Guide

[1]

Ticket ID: STAB-1MH-2HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1-Methyl-L-histidine dihydrochloride (CAS: 7389-87-9 / Free base: 332-80-9), a methylated amino acid derivative often used as a biomarker for muscle turnover or anserine metabolism.

Unlike standard amino acids, the dihydrochloride salt form presents unique challenges regarding pH management and ionic strength in solution. This guide moves beyond basic "store at -20°C" advice to explain the physicochemical mechanisms governing stability, ensuring your data remains reproducible.

Part 1: Critical Stability Factors (The "Why")

To improve stability, you must control the environment of the imidazole ring.

The Acidity Trap (The 2HCl Factor)

The "dihydrochloride" designation means that for every molecule of 1-Methyl-L-histidine, there are two HCl molecules.

  • Mechanism: When dissolved in water, this compound dissociates, releasing protons (

    
    ). A 100 mM solution can easily reach pH 1.0–2.0 .
    
  • Impact: While the molecule is chemically stable at this acidic pH, it is biologically toxic .

  • Risk: Rapid neutralization with strong base (NaOH) can generate local heat and high salt concentrations, potentially causing degradation or "salting out" effects in complex buffers.

Imidazole Oxidation

The imidazole ring is the stability weak point.

  • Mechanism: Although 1-methylation protects one nitrogen, the remaining ring structure is susceptible to oxidative attack by reactive oxygen species (ROS), especially in the presence of trace metals (Fe, Cu) and light.

  • Visual Indicator: Oxidation often manifests as a shift from colorless to faint yellow.

Isomer Confusion (1-Methyl vs. 3-Methyl)
  • Critical Distinction: 1-Methyl-L-histidine (

    
    -methylhistidine) is distinct from 3-Methyl-L-histidine (
    
    
    -methylhistidine). They have different retention times and metabolic significance. Ensure your reference standard matches your specific isomer requirement.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Solution Preparation & Physical Changes

Q: My solution turned faint yellow after 48 hours at 4°C. Is it still usable?

  • Diagnosis: Likely oxidative degradation or photo-oxidation.

  • Root Cause: Histidine derivatives are sensitive to photo-oxidation, particularly if the water source contained trace metal ions which catalyze the reaction.

  • Solution: Discard the solution. For the next batch, use LC-MS grade water (low metal content) and store in amber vials .

Q: I added the stock solution to my cell culture media, and the media color changed immediately.

  • Diagnosis: pH crash.

  • Root Cause: The 2HCl salt is highly acidic. Adding a high concentration stock directly to media (usually buffered with bicarbonate) overwhelmed the buffer capacity, turning the Phenol Red indicator yellow.

  • Solution: Pre-neutralize your stock solution to pH 7.2–7.4 using a buffered solvent (e.g., 100 mM HEPES or PBS) before adding it to the cells, or ensure the dilution factor is high enough (e.g., 1:1000) that the media buffering capacity can handle the acid load.

Scenario B: Analytical Anomalies (HPLC/LC-MS)

Q: My HPLC peak is splitting or tailing significantly.

  • Diagnosis: pH Mismatch between sample and mobile phase.

  • Root Cause: Injecting a highly acidic sample (pH ~1) into a neutral mobile phase can cause peak distortion.

  • Solution: Dilute the sample in the mobile phase starting buffer (e.g., 0.1% Formic Acid) rather than pure water to match the matrix.

Part 3: Validated Protocols

Protocol 1: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a stock solution stable for 3-6 months at -20°C.

Materials:

  • 1-Methyl-L-histidine dihydrochloride powder

  • Solvent: 0.1 M HCl (for maximum chemical stability) OR PBS pH 7.4 (for immediate biological use).

  • 0.22 µm PVDF Syringe Filter.

Procedure:

  • Calculation: MW = 242.10 g/mol (Salt form). To make 10 mL of 100 mM:

    
    
    
  • Dissolution: Dissolve 242.1 mg in 9 mL of solvent. Vortex until clear.

  • Volume Adjustment: Bring final volume to 10 mL.

  • Filtration: Pass through a 0.22 µm filter into a sterile tube.

  • Aliquoting: Dispense 500 µL aliquots into light-protected (amber) microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C (preferred) or -20°C.

Protocol 2: Stability Decision Tree (Visualization)

StabilityWorkflowStartStart: 1-Methyl-L-His 2HCl PowderSolventChoose SolventStart->SolventAcidic0.1 M HCl / Water(Resulting pH < 2)Solvent->AcidicLong Term StorageBufferedPBS / HEPES(Resulting pH ~7.4)Solvent->BufferedImmediate Bio-AssayStability1High Chemical Stability(Resists Oxidation)Acidic->Stability1Stability2Lower Stability(Risk of Microbial Growth)Buffered->Stability2StorageAliquot & Store -20°CStability1->StorageStability2->StorageMust Filter SterilizeUsageThaw AliquotStorage->UsageCheckVisual Check:Colorless?Usage->CheckPassProceed to ExperimentCheck->PassYesFailDiscard (Oxidation)Check->FailYellow/Cloudy

Caption: Decision matrix for solvent selection and stability checkpoints. Acidic preparation is preferred for long-term chemical stability.

Part 4: Analytical Verification (HPLC Method)

To confirm the stability of your compound, use this standard Reversed-Phase method.

ParameterCondition
Column C18 or HILIC (e.g., Shodex Asahipak ODP-50 6D or Primesep 100)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm (Low sensitivity) or MS (ESI Positive Mode)
Key Transition (MS) 170.1

124.1 m/z (Quantification)

System Suitability Test: Before running valuable samples, inject a fresh standard.

  • Retention Time: Must be consistent (

    
     0.1 min).
    
  • Tailing Factor: Should be < 1.5. If higher, increase ionic strength of buffer.

References

  • BenchChem. (2025).[1][2] Stability and Storage of 1-Methyl-L-histidine-d3: A Technical Guide. Retrieved from

  • Human Metabolome Database (HMDB). (2025). Metabocard for 1-Methylhistidine (HMDB0000001). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Methyl-L-histidine.[3][4][5][6][7] Retrieved from

  • PubChem. (2025). Compound Summary: 1-Methyl-L-histidine.[3][4][5][6][7] National Library of Medicine. Retrieved from

  • Shodex. (2025). Application Note: Separation of Histidine and 1-Methylhistidine. Retrieved from

Troubleshooting peak tailing in histidine derivative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Instability in HPLC/UPLC

Executive Summary

Status: Active Guide Owner: Senior Application Scientist Last Updated: February 15, 2026

The "Imidazole Problem": Histidine (His) is unique among amino acids due to its imidazole side chain (


). Unlike aliphatic amino acids, Histidine retains a positive charge or zwitterionic character under many standard chromatographic conditions. This leads to two primary failure modes:
  • Secondary Silanol Interactions: The positively charged imidazole ring interacts electrostatically with negatively charged residual silanols on the silica surface, causing severe peak tailing.

  • Derivatization Instability: In OPA (ortho-phthalaldehyde) pre-column derivatization, Histidine forms unstable isoindole derivatives that degrade rapidly, leading to poor area reproducibility and peak distortion.[1]

This guide provides root-cause analysis and actionable solutions for these specific phenomena.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why does Histidine tail when other amino acids elute symmetrically?

A: The culprit is Secondary Silanol Interaction .[1] Most modern Reverse Phase (RP) columns use silica as a base.[1] While the


 ligand handles retention, unreacted silanol groups (

) remain on the surface.
  • At

    
    , these silanols ionize to 
    
    
    
    .[1]
  • Histidine’s imidazole ring is protonated (

    
    ) at acidic/neutral pH.[1]
    
  • Result: The

    
     acts like a cation exchange analyte, dragging along the stationary phase surface rather than partitioning cleanly.
    
Visualization: The Silanol Trap

The following diagram illustrates the competing forces causing the tailing.

SilanolInteraction Figure 1: Mechanism of Histidine Peak Tailing. The electrostatic drag (red dashed line) delays elution of a portion of the analyte population. cluster_column Stationary Phase Surface cluster_analyte Histidine Derivative Silanol Ionized Silanol (Si-O⁻) Imidazole Protonated Imidazole (His⁺) Silanol->Imidazole Secondary Interaction (Tailing Cause) C18 C18 Ligand (Hydrophobic) HydrophobicPart Derivatized Tag (OPA/FMOC) C18->HydrophobicPart Primary Retention (Desired)

Module 2: Troubleshooting & Optimization Protocols

Q: How do I fix the tailing without changing my column?

A: You must suppress the Ion-Exchange mechanism. Use the "Crowding" or "Masking" Strategy .

Protocol A: Mobile Phase Modification

The goal is to overwhelm the silanols or neutralize the Histidine.

Modifier StrategyMechanismRecommended ProtocolPros/Cons
Low pH (< 3.0) Protonates silanols (

), rendering them neutral.[1]
Use 0.1% Formic Acid or Phosphate Buffer pH 2.[1]5.Pro: High efficiency. Con: May degrade OPA derivatives if exposure is prolonged.[1]
Chaotropic Salts Perchlorate (

) creates a hydration shell that masks the positive charge.
Add 50-100 mM Sodium Perchlorate to Mobile Phase A.Pro: Excellent peak shape. Con: Not MS-compatible; crystallization risk.[1]
Ion Pairing TEA (Triethylamine) competes for silanol sites; TFA pairs with Histidine.[1]Standard: 0.05% - 0.1% TFA (Trifluoroacetic acid).[1]Pro: Industry standard for peptides/His.[1] Con: Suppresses MS signal (use DFA for MS).
Q: My Histidine peak area is fluctuating, and the peak is splitting. Is this a column issue?

A: Likely not. This is Derivatization Instability . If you are using OPA (o-phthalaldehyde), the Histidine-OPA derivative is notoriously unstable compared to other amino acids. It can degrade into secondary species or hydrolyze back to free histidine within minutes.[1]

The Fix:

  • Automated Injection: Do not derivatize manually in batches. Use the autosampler's "Pre-treatment" program to derivatize immediately before injection (mix

    
     wait 1 min 
    
    
    
    inject).
  • 3-MPA vs. BME: Ensure your OPA reagent uses 3-mercaptopropionic acid (3-MPA) rather than 2-mercaptoethanol (BME). The 3-MPA derivatives are significantly more stable.[1]

  • Injector Cleaning: Histidine derivatives stick to stainless steel.[1] Passivate the needle or set a wash vial with 10% Phosphoric Acid.[1]

Module 3: Advanced Troubleshooting (Metal Chelation)

Q: The peak is broad and fronting, and I see "ghost" peaks.

A: Histidine is a tridentate chelator. It will strip iron ions from your HPLC stainless steel frits and tubing.[1] The "Ghost Peak" is often a Metal-Histidine complex eluting later.[1]

Diagnostic Test: Inject a standard of Histidine.[1][2] If the recovery is <90% compared to a non-chelating amino acid (like Leucine), you have active metal sites.

Corrective Action:

  • System Passivation: Flush the system with 30% Phosphoric Acid (remove column first!) for 60 minutes.

  • Hardware: Switch to PEEK-lined tubing and PEEK frits for the injector and column inlet.

Visual Troubleshooting Logic

Use this decision tree to isolate your specific issue.

TroubleshootingTree Figure 2: Diagnostic Decision Tree for Histidine Analysis Failures. Start Start: Histidine Peak Issue Q1 Is the peak Tailing (As > 1.5)? Start->Q1 Q2 Is the Peak Area Variable? Q1->Q2 No Silanol Cause: Silanol Interaction Q1->Silanol Yes Deriv Cause: OPA Instability Q2->Deriv Yes (Area drops over time) Metal Cause: Metal Chelation Q2->Metal No (Broad/Fronting) Action1 Action: Add 0.1% TFA or Lower pH to 2.5 Silanol->Action1 Action2 Action: Switch to Online Deriv. Use 3-MPA reagent Deriv->Action2 Action3 Action: Passivate System Use PEEK tubing Metal->Action3

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Agilent Technologies. (2020).[1] Agilent Approaches for Amino Acid Analysis: Technical Guide.

  • Csámpai, A., et al. (2004).[1][3] o-Phthaldialdehyde derivatization of histidine: stoichiometry, stability and reaction mechanism. Journal of Chromatography A. [1]

  • Phenomenex. (2023).[1] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases.

  • Molnár-Perl, I. (2011).[1] Advancement of the OPA-FMOC derivatization method. Journal of Chromatography A. [1]

Sources

Storage conditions for hygroscopic 1-Methyl-L-histidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-L-histidine dihydrochloride

A Guide to Proper Storage and Handling of a Hygroscopic Compound

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth information and troubleshooting advice for the proper storage and handling of hygroscopic 1-Methyl-L-histidine dihydrochloride. Adherence to these protocols is critical for ensuring the chemical integrity, stability, and performance of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What makes 1-Methyl-L-histidine dihydrochloride "hygroscopic" and why is it a concern?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. 1-Methyl-L-histidine dihydrochloride, as a salt, has a high affinity for water molecules. This is a significant concern in a laboratory setting for several reasons:

  • Inaccurate Weighing: The absorbed water adds to the mass of the compound, leading to inaccuracies in concentration calculations for solutions.

  • Chemical Degradation: The presence of water can initiate hydrolysis, potentially altering the chemical structure of the compound and leading to the formation of impurities.

  • Physical State Alteration: Moisture absorption can cause the fine powder to clump, cake, or even liquefy, making it difficult to handle and dispense.[1][2][3]

Q2: What are the ideal storage conditions for solid (neat) 1-Methyl-L-histidine dihydrochloride?

A: To maintain its integrity, the solid compound must be stored in a tightly sealed container in a dry environment.[4] For long-term storage, colder temperatures are recommended to minimize potential degradation.[5]

Condition Temperature Environment Duration
Short-termRoom Temperature (15°C to 30°C)Dry, dark place. Desiccator recommended.[5][6]Weeks
Long-term-20°C or -80°CTightly sealed container inside a desiccator.Months to Years

Q3: How should I handle the solid compound when weighing it for an experiment?

A: Due to its hygroscopic nature, minimizing exposure to atmospheric moisture is key.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • If possible, handle the compound in a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).

  • If a glovebox is not available, work quickly in a room with low humidity. Keep the container opening as small as possible and close it immediately after dispensing.

  • Using a dehumidifier in the weighing area can also be beneficial.[7]

Q4: What is the recommended procedure for preparing and storing stock solutions?

A: Stock solutions should be prepared using high-purity, anhydrous solvents. For aqueous solutions, use deionized or distilled water. It is best practice to prepare solutions fresh for immediate use.[8] If storage is necessary, follow these guidelines:

Storage Temperature Duration Recommendations
-20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[5][8][9]
-80°CUp to 6 monthsPreferred for longer-term storage to ensure maximum stability. Protect from light.[5][8][9]

For aqueous solutions intended for cell culture, sterilization by filtration through a 0.22 µm filter is recommended before use or storage.[8]

Q5: What are the visual signs of compound degradation or improper storage?

A: Regularly inspect your compound for any physical changes:

  • Solid: Appearance of clumps, caking, discoloration, or transition from a powder to a sticky or semi-liquid state.

  • Solution: Formation of precipitates, cloudiness, or a change in color. If a previously clear solution shows any particulate matter, it may be a sign of degradation and should be discarded.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Variation in the actual concentration of the compound due to water absorption.Implement stricter handling protocols. Use a fresh vial of the compound and prepare a new stock solution. Consider quantifying the concentration of the stock solution via an analytical method like HPLC.
Solid compound has clumped or appears wet Prolonged or repeated exposure to atmospheric moisture.The compound has likely absorbed a significant amount of water. It is not recommended for use in quantitative experiments. Discard and use a fresh, unopened vial.
Low or no biological/chemical activity Degradation of the compound due to improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles).Prepare a fresh stock solution from a properly stored solid. Verify the integrity of the compound using an analytical technique if possible.[8]
Precipitate forms in a stored, frozen solution The solubility limit may have been exceeded at low temperatures, or the compound has degraded.Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded.

Experimental Protocols

Protocol 1: Handling and Dispensing Hygroscopic 1-Methyl-L-histidine dihydrochloride
  • Equilibration: Before opening, allow the container of the solid compound to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Environment Preparation: If available, perform all manipulations within a nitrogen-purged glovebox or a dry room with controlled humidity (<40% RH).

  • Dispensing: Open the container and quickly weigh the desired amount of powder using a clean spatula. Minimize the time the container is open.

  • Sealing: Tightly reseal the primary container immediately after dispensing. For extra protection, wrap the cap with parafilm.

  • Storage: Place the sealed container back into a desiccator for storage under the recommended temperature conditions.[10]

Protocol 2: Preparation and Storage of a Stock Solution
  • Solvent Preparation: Use an appropriate high-purity, anhydrous solvent. If preparing an aqueous solution, use freshly deionized or distilled water.

  • Dissolution: Add the weighed 1-Methyl-L-histidine dihydrochloride to the solvent in a volumetric flask. Mix thoroughly until all solid is dissolved.

  • Sterilization (if applicable): For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][9] Ensure they are protected from light.

Visual Workflow

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Solution Storage receive Receive Compound inspect Inspect Container Seal receive->inspect inspect->receive Seal Broken Contact Supplier store_solid Store in Desiccator at Recommended Temp. inspect->store_solid Seal Intact equilibrate Equilibrate to Room Temp. store_solid->equilibrate weigh Weigh Quickly (Low Humidity Env.) equilibrate->weigh prep_solution Prepare Stock Solution weigh->prep_solution aliquot Aliquot into Single-Use Vials prep_solution->aliquot store_short Store at -20°C (<= 1 month) aliquot->store_short Short-Term store_long Store at -80°C (<= 6 months) aliquot->store_long Long-Term

Caption: Workflow for handling hygroscopic compounds.

References

  • Stability and Storage of 1-Methyl-L-histidine-d3: A Technical Guide. Benchchem.
  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
  • Stability of 1-methylhistamine dihydrochloride in aqueous solution. Benchchem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • How to Store Reagents. University of Rochester Department of Chemistry.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Humidity controlled storage in pharmaceutical applications. Dristore.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.
  • Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. Caplin.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • l-histidine monohydrochloride. Sdfine.
  • Safety Data Sheet. Pharma Excipients.
  • 1-Methyl-L-histidine-d3 | Stable Isotope. MedchemExpress.com.
  • TECHNICAL INFORMATION GUIDE (Pub. No. MAN0017869 1.0). Thermo Fisher Scientific.

Sources

Technical Support Center: Minimizing Matrix Effects in Methylhistidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methylhistidines (MH) are polar, low-molecular-weight zwitterions used as biomarkers for muscle protein turnover. Their analysis in plasma or urine presents a "perfect storm" for matrix effects:

  • High Polarity: They elute in the void volume on standard C18 columns, co-eluting with salts and unretained matrix components.

  • Isobaric Interference: 1-MH and 3-MH share the same precursor mass (

    
     170.1). While they have unique fragments, chromatographic separation is required to prevent cross-talk and ensure accurate quantification.
    
  • Ion Suppression: Co-eluting phospholipids and salts compete for charge in the electrospray ionization (ESI) source, causing variable signal loss.

This guide provides a robust, self-validating workflow to mitigate these effects, moving away from "dilute-and-shoot" toward high-integrity HILIC separations.

Part 1: Chromatographic Strategy (The Separation)

The Problem: Reverse Phase (RP) chromatography requires ion-pairing agents (which contaminate the MS source) or derivatization (which introduces variability) to retain MHs. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds using a high-organic mobile phase, separating MHs from the early-eluting salts that cause suppression.

Recommended Column & Mobile Phase
  • Column: Amide-functionalized HILIC column (e.g., BEH Amide or TSKgel Amide-80), 1.7 µm or 2.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile:Water (95:5) with 10 mM Ammonium Formate.

Standard HILIC Gradient Protocol

Note: HILIC requires longer equilibration times than RP.

Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.00900.4Initial Conditions (High Organic)
1.00900.4Isocratic Hold
6.00600.4Gradient Elution
6.10400.4Column Wash (Remove Matrix)
8.00400.4Hold Wash
8.10900.4Return to Initial
12.00900.4Critical Re-equilibration

Senior Scientist Insight: Never rush the re-equilibration (8.10–12.00 min). The water layer on the HILIC stationary phase must rebuild. Inconsistent equilibration leads to shifting retention times and "dancing" peaks.

Part 2: Sample Preparation (The Cleanup)

The Problem: Protein Precipitation (PPT) alone leaves phospholipids (PLs) in the sample. PLs accumulate on the column and elute unpredictably in subsequent runs, causing "ghost" matrix effects. The Solution: Phospholipid Depletion (PLD) Plates.[1] These filter proteins and selectively retain phospholipids via Lewis acid-base interactions.[1]

Protocol: Phospholipid Depletion (PLD)

This protocol replaces standard PPT and requires no method development.

  • Load: Add 100 µL of Plasma/Urine to the PLD Plate (e.g., Biotage ISOLUTE PLD+ or Waters Ostro).

  • Crash: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Why? The acetonitrile precipitates proteins; the formic acid disrupts protein-analyte binding.

  • Mix: Aspirate/dispense or vortex gently for 1 minute.

  • Elute: Apply vacuum (approx. -5 psi) or positive pressure to collect the filtrate.

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C. Reconstitute in 90% Acetonitrile (Mobile Phase B).

    • Critical: Reconstituting in 100% water will cause peak broadening (solvent mismatch) when injected onto a HILIC column.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for minimizing matrix effects and ensuring solvent compatibility.

MatrixEffectWorkflow cluster_matrix Matrix Removal Mechanism Start Start: Biological Sample (Plasma/Urine) Prep Sample Cleanup: Phospholipid Depletion (PLD) Start->Prep Recon Reconstitution Solvent? Prep->Recon HighAq High Aqueous (e.g., 100% Water) Recon->HighAq Incorrect HighOrg High Organic (e.g., 90% ACN) Recon->HighOrg Correct Effect1 Solvent Mismatch Effect: Broad/Split Peaks HighAq->Effect1 Effect2 Good Peak Shape Sharp Focusing HighOrg->Effect2 Chrom LC Separation: HILIC Mode (Amide Column) Effect2->Chrom MS MS/MS Detection (MRM Mode) Chrom->MS Result Valid Data: Separated Isomers Minimized Suppression MS->Result

Caption: Workflow for minimizing matrix effects. Note the critical checkpoint at the reconstitution stage to prevent solvent mismatch in HILIC.

Part 4: Troubleshooting & FAQs

Q1: I see a single broad peak instead of two separated peaks for 1-MH and 3-MH. Why?

A: This is likely an isobaric overlap due to poor chromatographic resolution.

  • Cause: 1-MH and 3-MH have the same parent mass (

    
     170). If your HILIC gradient is too steep (changing %B too fast), they will co-elute.
    
  • Fix: Flatten the gradient slope between 2 and 6 minutes. Ensure you are monitoring specific transitions:

    • 3-MH:

      
       (Quantifier)[2][3]
      
    • 1-MH:

      
       (Quantifier) or 
      
      
      
    • Self-Validation: Inject individual standards of 1-MH and 3-MH separately to confirm their retention times.

Q2: My Internal Standard (IS) response is dropping over the course of a 100-sample batch.

A: This indicates source contamination or "matrix buildup" on the column.

  • Mechanism: Phospholipids or salts are accumulating and eluting late, suppressing the signal for subsequent injections.

  • Fix:

    • Implement the PLD Plate protocol (Part 2) instead of simple protein precipitation.

    • Extend the "Wash" phase of your gradient (0% to 40% B) for 2 extra minutes to strip the column between injections.

    • Use a divert valve to send the first 1 minute (salts) and the wash phase (lipids) to waste, not the source.

Q3: Why are my retention times shifting in HILIC?

A: HILIC columns are sensitive to water layer stability.

  • Cause: Insufficient equilibration time between runs.

  • Fix: Ensure at least 10-15 column volumes of initial mobile phase pass through the column before the next injection. In the protocol above, the step from 8.10 to 12.00 min is mandatory.

Q4: Can I use an analog Internal Standard (like Histidine)?

A: No. You must use stable isotope-labeled standards (e.g.,


-3-Methylhistidine).
  • Reasoning: Matrix effects in ESI are transient and specific to the elution time. An analog like Histidine elutes at a different time than methylhistidines and will experience different suppression. Only a co-eluting isotopologue can perfectly compensate for the matrix effect at that specific second [1].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Thermo Fisher Scientific. (2018).[4] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Application Note 72845.

  • Vasilopoulou, M., et al. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules.

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Application Note.

Sources

Optimizing pH for extraction of 1-Methyl-L-histidine from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing pH for 1-Methyl-L-Histidine Extraction

To: Research Scientists & QA/QC Analysts From: Senior Application Scientist, Bio-Analytical Division Subject: Troubleshooting pH-Dependent Recovery of 1-Methyl-L-Histidine (1-MH)

Executive Summary: The "Zwitterionic Trap"

1-Methyl-L-histidine (1-MH) is a notorious challenge in bio-analysis because it is a highly polar, zwitterionic molecule.[1] Unlike lipophilic drugs that bind easily to C18 silica, 1-MH exists in a delicate equilibrium of charge states.[1]

The Core Problem: Most extraction failures occur because the pH of the extraction solvent does not align with the molecule's ionization state (pKa), leading to breakthrough on Solid Phase Extraction (SPE) cartridges or poor retention in Liquid Chromatography (LC).

This guide abandons generic "follow the recipe" advice. Instead, we break down the mechanism of extraction so you can troubleshoot based on first principles.

Module 1: The Chemistry of Extraction (Theory)

To capture 1-MH, you must control its charge.[1] 1-MH has three ionizable groups.[1] You cannot optimize extraction without knowing which "species" dominates at your working pH.[1]

Key Chemical Constants:

  • Carboxyl Group (

    
    ):  Below pH 1.8, this is protonated (neutral).[1] Above, it is negative (
    
    
    
    ).[1]
  • Imidazole Ring (

    
    ):  Below pH 6.1, the ring carries a positive charge.[1] Above, it is neutral.
    
  • Amino Group (

    
    ):  Below pH 9.2, this is protonated (
    
    
    
    ).[1] Above, it is neutral.

The Optimization Strategy:

  • For Cation Exchange (MCX/SCX): You need a net positive charge .[1] Target pH < 2.0.[1]

  • For Anion Exchange (MAX/SAX): You need a net negative charge .[1] Target pH > 10.0.

  • For HILIC/C18: You generally want the molecule protonated for positive mode ESI-MS sensitivity.[1]

Visualizing the Charge State

Speciation cluster_pH Dominant Species vs. pH Acid pH < 2.0 (Net Charge: +2) Target for MCX Load Iso pH 2.0 - 6.0 (Net Charge: +1) Zwitterionic Transition Acid->Iso De-protonation of COOH Neutral pH 7.5 (pI) (Net Charge: 0) Precipitation Risk Iso->Neutral De-protonation of Imidazole Basic pH > 10.0 (Net Charge: -1) Target for MAX Load Neutral->Basic De-protonation of Amine

Figure 1: Speciation diagram showing the dominant charge state of 1-Methyl-L-histidine across the pH scale. For robust retention, operate at the extremes (Acidic or Basic).

Module 2: Solid Phase Extraction (SPE) Troubleshooting

Scenario: You are using a standard C18 cartridge, and 1-MH is eluting in the load or wash step (0% recovery).

Diagnosis: 1-MH is too polar for C18.[1] It "flows through" with the water.[1] Solution: Switch to Mixed-Mode Cation Exchange (MCX) .[1] This mechanism relies on electrostatic attraction, not just polarity.[1]

The "Catch and Release" Protocol (MCX)
StepSolvent / BufferpH TargetMechanism
1. Pre-treatment Dilute sample 1:1 with 4%

pH < 2.0 CRITICAL: Forces 1-MH into the +2 charge state (fully protonated).
2. Conditioning MeOH then WaterNeutralWets the sorbent.
3.[1] Load Acidified SamplepH < 2.0The positively charged 1-MH binds to the negatively charged sulfonate groups on the MCX sorbent.
4. Wash 1 2% Formic AcidpH ~2.0Removes proteins/matrix.[1] 1-MH stays bound (electrostatic).[1]
5. Wash 2 MethanolNeutralRemoves hydrophobic interferences. 1-MH stays bound (too polar to dissolve in MeOH, plus electrostatic lock).[1]
6. Elution 5%

in MeOH
pH > 10 CRITICAL: The base deprotonates the amino group and imidazole. 1-MH loses its positive charge and releases from the sorbent.

Troubleshooting Checklist:

  • Low Recovery? Did you acidify the plasma/urine enough? If the sample pH is > 3.0 during loading, the carboxyl group ionizes (

    
    ), creating a zwitterion that binds weakly.[1]
    
  • High Matrix Effect? Increase the organic strength of Wash 2.[1] Since 1-MH is electrostatically bound, you can wash aggressively with 100% MeOH or ACN without losing the analyte.[1]

Module 3: LC-MS/MS Separation & Mobile Phase pH

Scenario: You have extracted the sample, but the peak shape is terrible (tailing) or sensitivity is low.

The HILIC Advantage: Reverse Phase (C18) requires ion-pairing reagents (like HFBA) to retain 1-MH, which suppresses MS signals.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior choice for underivatized analysis.

Mobile Phase Optimization
  • Column: Silica or Amide-based HILIC.[1]

  • Mobile Phase A: 10-20 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Why pH 3.0?

    • Maintains the imidazole ring in the protonated state (

      
       charge).
      
    • Enhances ionization efficiency in ESI (+) mode.[1]

    • Prevents secondary interactions with silanols on the column (reduces tailing).

Q: Can I use "Dilute and Shoot" for Urine? A: Yes, but pH control is still vital.[1] Urine pH varies (4.5–8.0).[1] Dilute urine 1:10 with Mobile Phase A (pH 3.[1]0) to normalize the pH before injection.[1] If you inject raw urine, the pH shift inside the column will cause retention time shifting.[1]

Module 4: Derivatization (The "Nuclear Option")

If your sensitivity limits are in the low ng/mL range and HILIC is insufficient, you must derivatize to make the molecule lipophilic (hydrophobic) enough for standard C18 chromatography.

Recommended Method: Butylation (Butanol-HCl)

  • Evaporate sample to dryness.

  • Add 3N HCl in n-Butanol.

  • Incubate at 65°C for 20 mins.

  • Evaporate and reconstitute.

Mechanism: This converts the carboxylic acid into a butyl ester.[1]

  • Result: The molecule becomes significantly less polar.[1]

  • Benefit: Sharp peaks on standard C18 columns; 10-50x increase in sensitivity.[1]

  • Risk: Requires anhydrous conditions; moisture inhibits the reaction.[1]

Decision Tree: Selecting Your Workflow

Workflow Start Start: Biological Sample (Plasma/Urine) Conc Target Concentration? Start->Conc High High (> 1 µg/mL) (e.g., Urine Biomarker) Conc->High Abundant Low Low (< 100 ng/mL) (e.g., Plasma Pharmacokinetics) Conc->Low Trace Matrix Matrix Complexity? High->Matrix Deriv Method C: Derivatization (Butylation) + C18 LC-MS Low->Deriv HILIC Method A: Dilute & Shoot HILIC Diluent: 20mM Amm. Formate pH 3.0 Simple Simple (Urine) Matrix->Simple Complex Complex (Plasma/Tissue) Matrix->Complex Simple->HILIC SPE Method B: MCX SPE Load pH < 2.0 | Elute pH > 10 Complex->SPE SPE->HILIC Inject Eluate

Figure 2: Workflow decision tree for selecting the optimal extraction and detection method based on sensitivity requirements and matrix complexity.

References

  • Wishart, D.S., et al. "HMDB: 1-Methylhistidine Chemical Report."[1] Human Metabolome Database, Version 5.[1][2]0. Link [1]

  • Virgiliou, C., et al. (2023).[1][3] "Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." Molecules, 28(4), 1976.[1] Link

  • BenchChem Technical Support. "Quantification of 1-Methyl-L-histidine: Protocols for SPE and LC-MS." BenchChem Protocols. Link

  • Hou, Y., et al. (2022).[1] "Integration of solid phase extraction with HILIC-MS/MS for analysis of free amino acids in source water." Journal of Environmental Sciences, 117, 190-196.[1][4] Link

Sources

Technical Support Center: 1-Methyl-L-histidine (1-MH) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Salt Interference & Matrix Effects in LC-MS/MS

Executive Summary: The "Polarity Trap"

1-Methyl-L-histidine (1-MH) presents a classic "Polarity Trap" in bioanalysis. As a highly polar, zwitterionic metabolite, it elutes in the void volume (dead time) of traditional Reverse Phase (C18) chromatography. Unfortunately, this is exactly where urinary and plasma salts (Na⁺, K⁺, Cl⁻) elute.

In Electrospray Ionization (ESI), these co-eluting salts monopolize the available charge on the droplet surface, causing massive ion suppression (signal loss) for your analyte.

This guide provides three distinct protocols to decouple 1-MH from salt interference:

  • Chromatographic Resolution (HILIC): Moving the analyte away from the salt front.

  • Sample Preparation (MCX SPE): Physically removing salts before injection.

  • Isomeric Specificity: Distinguishing 1-MH from its isomer, 3-Methyl-L-histidine (3-MH).

Module 1: Chromatographic Strategy (The "Avoidance" Method)

Use this if: You have a modern LC-MS/MS and moderate sensitivity requirements (e.g., >50 ng/mL).

Traditional C18 columns fail here because they cannot retain 1-MH long enough to separate it from salts. The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] HILIC retains polar compounds using a water layer adsorbed to the silica surface, forcing salts to elute before or distinctly from the analyte.

Recommended Protocol: Zwitterionic HILIC
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide)Provides electrostatic interaction to retain charged histidine derivatives.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterLow pH ensures 1-MH is protonated (positive) for better retention and ionization.
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic AcidHigh organic content is required for HILIC retention.
Gradient 90% B to 50% B over 10 minsElutes 1-MH after the void volume, separating it from the salt front.
Divert Valve CRITICAL: Divert flow to waste for first 1.5 minsPrevents early-eluting salts from entering and fouling the MS source.
Mechanism of Failure (Why C18 Fails)

MatrixEffect cluster_ESI ESI Droplet (The Competition) Salt Salt Ions (Na+, K+) Surface Droplet Surface (Limited Charge) Salt->Surface High Mobility Dominates Surface Analyte 1-MH Analyte Analyte->Surface Blocked/Suppressed Result Signal Suppression (Low Sensitivity) Surface->Result

Figure 1: Mechanism of Salt Interference in ESI. High concentrations of salt ions (Na+) outcompete the analyte for surface charge on the electrospray droplet, preventing the analyte from entering the gas phase.

Module 2: Sample Preparation (The "Removal" Method)

Use this if: You are analyzing urine (high salt), require high sensitivity (<10 ng/mL), or observe rapid instrument fouling.

Simple protein precipitation (PPT) removes proteins but leaves salts in the sample. To physically remove salts, you must use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Why MCX? 1-MH contains a basic imidazole ring and an amine group. Under acidic conditions, it is positively charged. MCX sorbents bind the positively charged 1-MH while allowing neutral salts and interferences to be washed away.

Step-by-Step MCX SPE Protocol
  • Conditioning:

    • 1 mL Methanol (activates hydrophobic regions).

    • 1 mL Water (activates ion-exchange regions).

  • Loading:

    • Acidify sample (Plasma/Urine) with 2% Formic Acid (pH < 3).

    • Mechanism:[2][3] Ensures 1-MH is fully protonated (+ charge) to bind to the sulfonate groups on the sorbent.

  • Wash 1 (Aqueous):

    • 1 mL 0.1% Formic Acid in Water.[4]

    • Function: Removes salts, sugars, and proteins that didn't bind. Salts flow through here.

  • Wash 2 (Organic):

    • 1 mL Methanol.[4]

    • Function: Removes hydrophobic interferences (lipids) via the reverse-phase mechanism of the mixed-mode sorbent.

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3] High pH deprotonates the 1-MH (neutralizes charge) and disrupts the ionic bond, releasing the clean analyte.

  • Reconstitution:

    • Evaporate to dryness and reconstitute in Mobile Phase (high ACN for HILIC).

Module 3: Isomer Differentiation (1-MH vs. 3-MH)

A common diagnostic error is quantifying the wrong isomer. 3-Methyl-L-histidine (3-MH) is an isomer often present in the same samples (muscle breakdown marker). They have the same parent mass (m/z 170.1) and similar fragments.

Differentiation Strategy:

  • Retention Time: On high-quality HILIC columns (e.g., Waters BEH Amide), 1-MH typically elutes after 3-MH.

  • Fragment Ratios:

    • 1-MH Transitions: 170.1

      
       126.1 (Quantifier), 170.1 
      
      
      
      95.1.
    • 3-MH Transitions: 170.1

      
       124.1 (Dominant), 170.1 
      
      
      
      95.1.
    • Note: The 126 fragment is unique/dominant for 1-MH; the 124 fragment is dominant for 3-MH.

Troubleshooting Decision Tree

Troubleshooting Start Start: Poor 1-MH Signal CheckRT Is Retention Time < 1.5 min? Start->CheckRT YesRT Yes: Co-eluting with Salt CheckRT->YesRT Yes NoRT No: Check Matrix Effect CheckRT->NoRT No Action1 Switch to HILIC Column (Move away from void) YesRT->Action1 Action2 Perform Post-Column Infusion (Map Suppression Zones) NoRT->Action2 Suppression Suppression Detected? Action2->Suppression Clean Implement MCX SPE (Remove Salts) Suppression->Clean Yes Optimiz Optimize Ion Source (Temp/Gas Flow) Suppression->Optimiz No

Figure 2: Diagnostic workflow for identifying and resolving signal loss in 1-MH analysis.

Frequently Asked Questions (FAQs)

Q: Can I use "Dilute and Shoot" for urine samples? A: Only if you use a HILIC column and a divert valve. Urine contains massive amounts of salt. If you inject diluted urine onto a C18 column, the salt will suppress the 1-MH signal completely. If you use HILIC, the salt elutes early, and 1-MH elutes later. You must divert the first 1-2 minutes of flow to waste to prevent the salt from entering the mass spectrometer source [1].

Q: My 1-MH peak has a split shape. What is wrong? A: This is usually a solvent mismatch. In HILIC, the sample solvent must be high in organic content (e.g., 80% Acetonitrile). If you dissolve your sample in 100% water, the water acts as a "strong solvent," causing the analyte to travel too fast initially, resulting in peak distortion. Reconstitute samples in the starting mobile phase (e.g., 90% ACN) [2].

Q: Why do I see high background noise in the 1-MH channel? A: Check your mobile phase additives. Ammonium Formate is preferred over Ammonium Acetate for 1-MH because it provides better ionization efficiency in positive mode and keeps the pH lower (~3.0), which stabilizes the protonated molecule [M+H]+ [3].

Q: How do I validate that I have removed the matrix effect? A: Perform a Post-Extraction Spike experiment.

  • Extract a blank biological sample (matrix).

  • Spike 1-MH into the final extract.

  • Compare the signal to a pure solvent standard of the same concentration.

  • Matrix Factor (MF) = (Area in Matrix / Area in Solvent). An MF < 0.8 indicates significant suppression; MF > 1.2 indicates enhancement. Aim for 0.85–1.15.

References

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS (HILIC Optimization). Source: Agilent Technologies Application Note URL:[Link]

  • Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry. Source: Journal of the American Society for Mass Spectrometry URL:[Link]

Sources

Preventing oxidation of histidine derivatives during sample prep

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized troubleshooting and protocol resource for researchers handling histidine-containing samples. It addresses the unique susceptibility of the imidazole ring to oxidative degradation during sample preparation.

Introduction: The Imidazole Vulnerability

Histidine is unique among amino acids due to its imidazole side chain (pKa ~6.0), which functions as a metal coordinator, proton buffer, and nucleophile. However, this versatility comes with a cost: the imidazole ring is an electron-rich target for Reactive Oxygen Species (ROS), particularly singlet oxygen (


) and hydroxyl radicals (

). Unlike methionine oxidation, which is enzymatically reversible, histidine oxidation to 2-oxohistidine is often irreversible, leading to protein aggregation, cross-linking, and loss of bioactivity.

This guide provides mechanistic insights and self-validating protocols to neutralize these threats during sample preparation.

Module 1: The Chemistry of Oxidation (Diagnostics)

Q: Why are my histidine-tagged proteins turning yellow or precipitating during purification?

A: This is a hallmark of Metal-Catalyzed Oxidation (MCO) resulting in carbonylation and cross-linking.

  • Mechanism: Trace transition metals (Fe

    
    , Cu
    
    
    
    ) in your buffer react with dissolved oxygen or reducing agents (like ascorbate or thiols) to generate hydroxyl radicals via Fenton chemistry. These radicals attack the C-2, C-4, or C-5 positions of the imidazole ring.[1]
  • The Yellow Color: Often indicates the formation of kynurenine-like degradation products or extensive cross-linking networks involving oxidized histidine and lysine residues [1, 2].

  • Irreversibility: Once the imidazole ring is breached (forming 2-oxohistidine), the structural integrity is permanently compromised. You must prevent this upstream.

Q: Does pH affect histidine oxidation susceptibility?

A: Yes, significantly.

  • The Science: The unprotonated (neutral) imidazole ring is more electron-rich and thus more reactive toward electrophilic ROS like singlet oxygen. At pH < 6.0, the imidazole becomes protonated (imidazolium cation), which withdraws electron density and offers partial protection against electrophilic attack [3].

  • Troubleshooting: If your protein stability allows, lower the pH of your lysis and wash buffers to pH 5.5–6.0 during the most vulnerable processing steps.

Visualization: Mechanism of Histidine Degradation

The following diagram illustrates the two primary pathways of destruction: Singlet Oxygen attack and Metal-Catalyzed Oxidation.

HistidineOxidation cluster_prevention Intervention Points His Native Histidine (Imidazole Ring) Endo Endoperoxide Intermediate His->Endo Radical Histidinyl Radical His->Radical SingletO Singlet Oxygen (¹O₂) (Photo-oxidation) SingletO->His [2+4] Cycloaddition Metal Metal Ions (Fe/Cu) + H₂O₂ (Fenton Reaction) Metal->His Radical Attack OxoHis 2-Oxohistidine (Irreversible Marker) Endo->OxoHis RingOpen Ring Cleavage (Asp/Asn derivatives) Endo->RingOpen Radical->OxoHis Crosslink His-His / His-Lys Cross-links Radical->Crosslink

Figure 1: Mechanistic pathways of histidine oxidation showing critical intermediates and final irreversible products.

Module 2: Buffer Composition & Additives (The "What")

Q: What is the most effective antioxidant for protecting histidine?

A: L-Methionine is the gold standard "sacrificial" antioxidant for histidine protection.

  • Why it works: Methionine reacts with ROS (forming methionine sulfoxide) significantly faster than histidine. It acts as a chemical sink, absorbing the oxidative hit so your histidine residues don't have to [4].

  • Protocol: Add 10–20 mM L-Methionine to all lysis, wash, and dialysis buffers.

  • Note: Unlike histidine oxidation, methionine oxidation is biologically reversible (via MsrA/B enzymes), though in a sample prep context, it simply sacrifices itself.

Q: Should I use EDTA or EGTA?

A: You must chelate trace metals to stop the Fenton reaction.

  • Recommendation: Use 1 mM EDTA or 0.5 mM DTPA (Diethylenetriaminepentaacetic acid). DTPA is often superior for transition metals like Cu

    
     and Fe
    
    
    
    .
  • Caution: If you are using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged purification (e.g., Ni-NTA), strong chelators will strip the column.

    • Solution: Omit EDTA during the column load/wash. Instead, rely on degassing and L-Methionine during this step, then immediately add EDTA to the elution fraction.

Q: Summary of Protective Additives
AdditiveConcentrationFunctionMechanism
L-Methionine 10–20 mMScavengerCompetitively absorbs ROS; sacrificial oxidation.
DTPA / EDTA 0.5 – 1.0 mMChelatorSequesters Fe/Cu ions; prevents Fenton radical generation.
Catalase 10–20 U/mLEnzymeDecomposes H

O

before it reacts with metals.
Mannitol 1–5%ScavengerScavenges hydroxyl radicals (less specific than Met).
Sodium Azide 0.02%QuencherSpecifically quenches singlet oxygen (Toxic; use caution).

Module 3: Physical Handling & Protocols (The "How")

Q: How do I degas buffers effectively to prevent oxidation?

A: Dissolved oxygen is the fuel for oxidation. Removing it is a critical preventative step.[2] Protocol: Vacuum-Sonication Degassing

  • Prepare buffer and filter through a 0.22 µm membrane.

  • Place the buffer bottle in a sonicator bath.

  • Apply a vacuum (house vacuum is usually sufficient) to the bottle headspace while sonicating.

  • Duration: 15–20 minutes. You will see bubbles rapidly escaping.

  • Storage: Flush the headspace with Argon or Nitrogen gas and seal tightly.

Q: Why is light exposure a problem for histidine?

A: Histidine is highly susceptible to photo-oxidation via singlet oxygen.

  • The Risk: Trace amounts of photosensitizers (dyes, flavins, heme groups) in the sample can absorb light and transfer energy to ground-state oxygen, creating singlet oxygen (

    
    ). This species specifically targets the imidazole ring [5].
    
  • Protocol:

    • Perform all steps in amber tubes or wrap vessels in aluminum foil.

    • Avoid direct sunlight or high-intensity fluorescent lighting.

    • Keep samples on ice (4°C) to slow reaction kinetics.

Visualization: Optimized Sample Prep Workflow

This workflow integrates chemical and physical controls to ensure sample integrity.

SamplePrep Start Raw Sample (Tissue/Cell) Lysis Lysis Step (CRITICAL CONTROL POINT) Start->Lysis Clarification Clarification (4°C, Dark) Lysis->Clarification Additives Additives: + 20mM L-Met + 1mM DTPA + Protease Inhibitors Additives->Lysis Purification Purification (IMAC) *NO EDTA here* Clarification->Purification Elution Elution Fraction Purification->Elution Quench Immediate Quench: Add 1mM EDTA Flush Headspace (N₂) Elution->Quench Storage Storage -80°C, Amber Vials Quench->Storage

Figure 2: Step-by-step workflow highlighting Critical Control Points (CCPs) for histidine protection.

Module 4: Analytical Verification (The "Check")

Q: How do I verify if my histidine has been oxidized?

A: LC-MS/MS is the definitive method.

  • Target Mass Shift: Look for a mass shift of +13.98 Da (often rounded to +14 Da) or +15.99 Da (+16 Da) on histidine-containing peptides.

    • +16 Da: Addition of one oxygen atom (formation of 2-oxohistidine or hydroxyhistidine).

    • +14 Da: Formation of 2-oxohistidine followed by further degradation products (often seen in later stages) [6].[3]

  • Differentiation: Note that +16 Da is also common for Methionine oxidation. You must rely on MS/MS fragmentation (b- and y-ions) to pinpoint the modification to the Histidine residue.

Q: Can I use UV absorbance to detect it?

A: Only in severe cases.

  • Indicator: A new absorbance band around 320–350 nm can indicate the formation of kynurenine-type oxidation products from histidine (and tryptophan). However, this is non-specific and less sensitive than MS.

References

  • Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Theoretical study of the oxidation of histidine by singlet oxygen. Source: PubMed URL:[Link]

  • Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Source: Journal of Chemical Theory and Computation (ACS) URL:[Link]

  • Peptide oxidation bias during sample preparation for LC-MS/MS. Source: Biology Stack Exchange / Cited Publications URL:[Link]

  • Unravelling the Photoprotection Capacity of Resveratrol on Histidine Oxidation. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Source: PubMed / NIH URL:[Link]

Sources

Technical Support Center: High-Sensitivity Quantitation of Urinary Methylhistidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Paradox" in Urinary Analysis

Welcome to the technical support hub for urinary methylhistidine analysis. If you are reading this, you are likely facing a specific wall: sensitivity limits caused by poor retention.

1-MH and 3-MH are isomers (


 169/170) and are highly polar, basic amino acids. In standard Reversed-Phase (C18) chromatography, they elute in the void volume—right alongside urinary salts and urea. This causes massive ion suppression, destroying your Limit of Detection (LOD).

This guide moves beyond "dilute-and-shoot" to advanced workflows that separate these analytes from the matrix, lowering LODs from the micromolar (


M) to the nanomolar (nM) range.

Module 1: Chromatographic Strategy (HILIC vs. C18)

User Question: "My methylhistidine peaks are unstable and elute too early (dead time) on my C18 column. How do I retain them without derivatization?"

The Technical Solution: Zwitterionic HILIC

You cannot effectively retain underivatized methylhistidines on a C18 column because they are too hydrophilic. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Why it works: HILIC uses a polar stationary phase (like silica or zwitterionic groups) and a high-organic mobile phase. This creates a water-enriched layer on the column surface.[1] Your polar methylhistidines partition into this water layer, retaining them away from the void volume where salts elute.

Recommended Protocol: ZIC-HILIC Method
  • Column: Zwitterionic HILIC (e.g., sulfobetaine or phosphorylcholine type), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH deprotonates the carboxylic acid, improving peak shape in HILIC.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Start at 90% B. Ramp down to 40% B over 10 minutes.

  • Critical Step: HILIC columns require long equilibration. Allow at least 20 column volumes between injections.

Visualizing the Separation Mechanism

HILIC_Mechanism Analyte Methylhistidine (Polar/Basic) WaterLayer Stagnant Water Layer (Enriched on Surface) Analyte->WaterLayer Partitions Into (Retention) MobilePhase Mobile Phase (High ACN, Hydrophobic) MobilePhase->Analyte Repels Stationary Zwitterionic Phase (Polar Surface) WaterLayer->Stationary Electrostatic Interaction

Caption: Figure 1. Mechanism of HILIC retention. Polar analytes partition into the water-rich layer formed on the zwitterionic surface, separating them from the bulk organic mobile phase.

Module 2: Mass Spectrometry Optimization

User Question: "I can see the peaks, but I cannot distinguish 1-MH from 3-MH, and the signal-to-noise ratio is poor."

The Technical Solution: Isomer-Specific Transitions

1-MH and 3-MH are isobaric (same mass). You must rely on chromatographic separation (see Module 1) combined with unique fragment ions to distinguish them.

Causality: The position of the methyl group on the imidazole ring alters the fragmentation pattern. 3-MH typically yields a dominant fragment at


 124, while 1-MH yields 

126 (though cross-talk can occur, making retention time critical).
Optimized MRM Parameters (Positive ESI)
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Purpose
3-Methylhistidine 170.1124.1 3018Quantifier
170.195.13025Qualifier
1-Methylhistidine 170.1126.1 3018Quantifier
170.195.13025Qualifier
d3-3-MH (IS) 173.1127.13018Internal Std

Troubleshooting Tip: If your background noise is high (


 cps), check your source temperature. Methylhistidines are thermally stable; increase desolvation gas temperature to 500°C+ to vaporize the heavy urinary matrix.

Module 3: Sample Preparation (Matrix Management)

User Question: "My LOD is stuck at 1 µM because of ion suppression. Diluting the urine just dilutes my signal. How do I clean it up?"

The Technical Solution: Mixed-Mode Cation Exchange (MCX)

Urine contains high concentrations of urea and salts that suppress ionization. A simple "dilute-and-shoot" method is insufficient for low-level detection. You need Solid Phase Extraction (SPE) .[2]

Why MCX? Methylhistidines are basic (contain an imidazole ring). A Mixed-mode Cation Exchange (MCX) cartridge binds the basic analyte while allowing neutral interferences (urea) and acidic interferences to wash away.

Protocol: MCX SPE Cleanup
  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Urine + 200 µL 2% Formic Acid (acidify to ensure protonation of the amine).

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic compounds).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4] The high pH deprotonates the analyte, breaking the ionic bond with the sorbent.

  • Dry & Reconstitute: Evaporate to dryness; reconstitute in HILIC mobile phase.

Workflow Visualization

SPE_Workflow Input Urine Sample (High Salt/Urea) Acidify Acidify (pH < 3) Protonates MH+ Input->Acidify Load Load MCX Cartridge (Cation Exchange) Acidify->Load Wash Wash Steps 1. Acid (Remove Proteins) 2. MeOH (Remove Neutrals) Load->Wash Retains MH+ Elute Elute (5% NH4OH) High pH releases MH Wash->Elute LCMS Inject to LC-MS/MS Elute->LCMS Clean Sample

Caption: Figure 2. Mixed-mode Cation Exchange (MCX) workflow. This process selectively isolates basic methylhistidines from the complex urinary matrix, eliminating ion suppression.

Module 4: Derivatization (The "Sensitivity Boost")

User Question: "I don't have a HILIC column, or my HILIC method is not reproducible. Is there a way to use my standard C18 column?"

The Technical Solution: Butyl Ester Derivatization

If HILIC is unavailable, you must change the chemistry of the analyte. Derivatization with Butanol-HCl converts the polar carboxylic acid group into a hydrophobic butyl ester.

Result:

  • Retention: The analyte becomes hydrophobic, retaining well on standard C18 columns.

  • Sensitivity: The esterification improves ionization efficiency in positive ESI, often boosting signal by 10-50x.

Protocol: Butanol-HCl Derivatization
  • Dry: Evaporate 50 µL of urine (or SPE eluate) to complete dryness under Nitrogen.

  • React: Add 100 µL of 3N HCl in n-Butanol .

  • Incubate: Heat at 65°C for 20 minutes.

  • Dry: Evaporate the reagent to dryness.

  • Reconstitute: Dissolve residue in 100 µL 10% Acetonitrile/Water.

  • Analyze: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

References

  • Miyagi, R., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography–tandem mass spectrometry."[5] Journal of Chromatography B.

  • Thermo Fisher Scientific. "HILIC Separations: Technical Guide." Thermo Fisher Application Notes.

  • Agilent Technologies. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase." Agilent Application Note 5994-1188EN.

  • Qureshi, G. A., et al. (1986). "Determination of histidine, 1-methylhistidine and 3-methylhistidine in biological samples."[6] Journal of Chromatography.

Sources

Validation & Comparative

Comparative Guide: Validating 1-Methyl-L-histidine as a Specific Poultry Intake Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Move Beyond Self-Reporting

In nutritional epidemiology and clinical drug trials, reliance on Food Frequency Questionnaires (FFQs) introduces a self-reporting error margin of 30–50%. For studies requiring precise control over dietary protein sources—specifically poultry—subjective data is insufficient.

This guide validates 1-Methyl-L-histidine (1-MH) , also known as pi-methylhistidine, as a robust, objective biomarker for poultry intake. Unlike its isomer 3-Methyl-L-histidine (3-MH), which signals general muscle protein turnover, 1-MH is metabolically distinct, derived almost exclusively from the dietary dipeptide anserine .[1][2]

Key Takeaway: 1-MH offers superior specificity for poultry consumption compared to general meat biomarkers, provided that analytical protocols correctly resolve it from its structural isomers.

Biological Mechanism & Causality

To validate 1-MH, one must understand its origin.[3] The specificity of 1-MH arises from the distribution of histidine dipeptides in animal muscle.

  • Mammals (Beef/Pork): Rich in Carnosine (

    
    -alanyl-L-histidine).
    
  • Avian/Reptiles (Chicken/Turkey): Rich in Anserine (

    
    -alanyl-N-methylhistidine).
    

Humans lack the enzyme carnosine N-methyltransferase and cannot synthesize anserine. Therefore, the presence of anserine's hydrolytic product, 1-MH, in human urine is a direct causal result of dietary intake, not endogenous synthesis.[1][2]

The Nomenclature Pitfall (Critical E-E-A-T)

Confusion exists in the literature regarding histidine ring numbering.[3][4]

  • 1-Methylhistidine (1-MH): Often referred to as

    
    -methylhistidine (pros-methylhistidine).[5][6] This is the poultry biomarker. 
    
  • 3-Methylhistidine (3-MH): Often referred to as

    
    -methylhistidine (tele-methylhistidine).[5][6] This is a marker of general muscle breakdown (endogenous) and total meat intake.
    
Figure 1: Metabolic Pathway of Dietary Methylhistidines

Methylhistidine_Metabolism cluster_legend Pathway Specificity Poultry Poultry Intake (Chicken/Turkey) Anserine Anserine (Beta-alanyl-1-methylhistidine) Poultry->Anserine Rich Source Beef Red Meat Intake (Beef/Pork) Carnosine Carnosine (Beta-alanyl-L-histidine) Beef->Carnosine Rich Source Muscle Endogenous Muscle Breakdown Actin Actin/Myosin Degradation Muscle->Actin MH1 1-Methylhistidine (Pi-Methylhistidine) SPECIFIC BIOMARKER Anserine->MH1 Hydrolysis via CN2 MH3 3-Methylhistidine (Tau-Methylhistidine) NON-SPECIFIC Carnosine->MH3 Does NOT form MH1 Actin->MH3 Major Source CN2 Serum Carnosinase (CN2) Urine Urine MH1->Urine Renal Excretion MH3->Urine Renal Excretion

Caption: Differential metabolic origins of 1-MH (Dietary/Poultry) vs. 3-MH (Endogenous/General Meat).

Comparative Analysis: 1-MH vs. Alternatives

The following matrix compares 1-MH against other standard methods for assessing poultry intake.

Feature1-Methylhistidine (1-MH) 3-Methylhistidine (3-MH) Intact Anserine Genomic (PCR) Stool Analysis
Primary Origin Dietary (Poultry/Fish)Endogenous Muscle + Total MeatDietary (Poultry)Dietary DNA
Specificity High (Poultry/White Meat)Low (Total Meat/Muscle Catabolism)High Very High
Metabolic Stability High (Excreted unchanged in urine)High (Excreted unchanged)Low (Rapidly hydrolyzed in plasma)Low (DNA degrades in gut)
Half-Life ~12–18 hours~12–18 hoursMinutes (in plasma)Variable (Transit time)
Analytical Cost Moderate (LC-MS/MS)Moderate (LC-MS/MS)ModerateHigh
Clinical Utility Gold Standard for Intake Muscle Wasting / Total ProteinAcute Absorption StudiesMicrobiome/Food Fraud

Why 3-MH Fails as a Poultry Marker: 3-MH is released whenever muscle tissue (actin/myosin) breaks down. This occurs during human exercise, starvation (catabolism), or the digestion of any meat (beef, pork, fish, chicken). Therefore, 3-MH correlates with total protein intake and muscle mass, not specifically poultry.

Experimental Validation Protocol

To validate 1-MH in your specific study context (e.g., a drug trial requiring dietary compliance), you must establish a Quantitation Workflow using LC-MS/MS.

A. Analytical Method: LC-MS/MS (HILIC)

Because methylhistidines are highly polar, Reverse Phase (C18) chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the requisite standard.

Step-by-Step Protocol:
  • Sample Prep:

    • Thaw urine samples at 4°C.

    • Mix 50 µL urine with 50 µL Internal Standard (IS) solution (1-Methylhistidine-d3).

    • Add 400 µL Acetonitrile (ACN) to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Chromatography (HILIC):

    • Column: Waters BEH Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7][8]

    • Gradient: 90% B to 50% B over 10 minutes.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Target (1-MH): Precursor m/z 170.1

      
       Product m/z 126.1 (Quantifier).
      
    • Target (3-MH): Precursor m/z 170.1

      
       Product m/z 124.1 (Quantifier).
      
    • Note: The product ions distinguish the isomers.

B. Clinical Validation Study Design

A self-validating system requires a controlled feeding study to calculate recovery and baseline clearance.

Figure 2: The Validation Workflow

Validation_Workflow Recruitment 1. Recruitment (n=20 Healthy Subjects) Washout 2. Washout Phase (48h) Strict Vegetarian Diet (Clears endogenous/dietary background) Recruitment->Washout Baseline 3. Baseline Sampling (Spot Urine + Creatinine) Washout->Baseline Challenge 4. Poultry Challenge (200g Chicken Breast) Baseline->Challenge Sampling 5. Kinetic Sampling (0, 2, 4, 8, 12, 24, 48h) Challenge->Sampling Analysis 6. LC-MS/MS Analysis Normalize to Creatinine Sampling->Analysis Decision Validation Criteria Met? Analysis->Decision Success VALIDATED (Linear Dose-Response) Decision->Success R² > 0.9 Fail RE-EVALUATE (Check Kidney Function/Compliance) Decision->Fail High Baseline

Caption: Controlled feeding workflow to establish 1-MH sensitivity and washout kinetics.

Data Interpretation & Reference Ranges

When analyzing results, raw concentration is misleading due to hydration status. You must normalize 1-MH against Creatinine .

  • Baseline (Vegetarian/Washout): < 20 µmol/g creatinine.

  • Post-Poultry Intake (200g): Spike to > 200 µmol/g creatinine within 4–8 hours.

  • Return to Baseline: Typically 24–48 hours.

Interference Alert: While 1-MH is highly specific to poultry, it is also present in certain fish (e.g., Tuna, Salmon). In a "Poultry vs. Red Meat" study, this is acceptable. In a "Poultry vs. Fish" study, 1-MH must be combined with TMAO (Trimethylamine N-oxide, high in fish) to distinguish the two sources.

References

  • Dragsted, L. O. (2010). Biomarkers of Meat Intake and the Application of Metabolomics. Genes & Nutrition. [Link]

  • Cheung, W., et al. (2019). Differentiation of Meat Intake Using 1-Methylhistidine and 3-Methylhistidine in Human Urine. Journal of Nutrition. [Link]

  • Puyfoulhoux, G., et al. (2001). Anserine and Carnosine in Muscle Physiology and Meat Quality. Molecular Nutrition & Food Research.[9] [Link]

  • Cross, A. J., et al. (2011). Urinary Biomarkers of Meat Consumption. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0: The Human Metabolome Database for 2018 (1-Methylhistidine Entry). Nucleic Acids Research. [Link]

Sources

Comparison Guide: 1-Methyl-L-histidine vs. Creatinine for Muscle Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 1-Methyl-L-histidine (1-MH) and Creatinine for muscle mass estimation and assessment. It addresses the critical nomenclature confusion often found in literature, defines the distinct physiological roles of each biomarker, and outlines the experimental protocols required for accurate analysis.

Executive Summary

For researchers and drug development professionals, the accurate estimation of skeletal muscle mass is critical for sarcopenia, cachexia, and toxicity studies.

  • Creatinine remains the standard surrogate for Muscle Mass (Pool Size) but is heavily confounded by renal function and hydration.

  • 1-Methyl-L-histidine (1-MH) is not a direct measure of human muscle mass.[1] Instead, it is a biomarker for Dietary Meat Intake (exogenous anserine).[2] Its primary utility is to validate the specificity of other markers (like 3-Methylhistidine) by ruling out dietary interference.

  • 3-Methylhistidine (3-MH) (often confused with 1-MH due to historical nomenclature errors) is the true biomarker for Muscle Protein Breakdown (Turnover) .

Recommendation: Use Creatinine (corrected for GFR) for estimating muscle mass. Use 1-MH in tandem with 3-MH to distinguish between endogenous muscle proteolysis and dietary meat consumption.

Critical Nomenclature & Mechanism

A significant portion of the scientific literature prior to 2000 contains a nomenclature "switch" that causes confusion. You must verify which isomer is being referred to in older texts.

The Nomenclature "Switch"
Common NameIUPAC NameOriginPhysiological Role
3-Methylhistidine (3-MH)

-methylhistidine
Actin/Myosin (Endogenous)Muscle Breakdown Marker
1-Methyl-L-histidine (1-MH)

-methylhistidine
Anserine (Dietary)Meat Intake / Dietary Marker
Biochemical Pathways
  • Creatinine Pathway: Creatine is stored in muscle as phosphocreatine. It undergoes spontaneous, non-enzymatic cyclization to form creatinine, which is excreted at a constant rate proportional to total muscle mass (assuming normal renal function).

  • Methylhistidine Pathway: Histidine residues in actin and myosin are methylated post-translationally.[3][4] When these proteins degrade (proteolysis), 3-MH is released.[4] It cannot be re-acylated into tRNA and is excreted. 1-MH is derived from the hydrolysis of dietary Anserine (

    
    -alanyl-
    
    
    
    -methylhistidine) found in poultry and fish.

MusclePathways cluster_output Urinary Output Diet Dietary Intake (Meat/Fish) Muscle Skeletal Muscle (Actin/Myosin) Diet->Muscle Amino Acids Anserine Anserine (Dipeptide) Diet->Anserine Ingestion MH3 3-Methylhistidine (Breakdown Marker) Muscle->MH3 Proteolysis (Turnover) Pool Creatine Pool (Phosphocreatine) Creatinine Creatinine (Urine/Serum) Pool->Creatinine Non-enzymatic Cyclization (1.7%/day) MH1 1-Methyl-L-histidine (Dietary Marker) Anserine->MH1 Hydrolysis Urine Urine Analysis Creatinine->Urine Excretion MH1->Urine Excretion MH3->Urine Excretion

Figure 1: Distinct metabolic origins of Creatinine (Mass), 3-MH (Breakdown), and 1-MH (Diet).[5][4]

Comparative Analysis: Performance Metrics

This table compares the utility of these molecules in a research setting.

FeatureCreatinine1-Methyl-L-histidine (1-MH)3-Methylhistidine (3-MH)
Primary Indication Muscle Mass Estimation (Pool Size)Dietary Control (Meat Intake)Muscle Breakdown (Proteolysis Rate)
Biological Origin Creatine Phosphate breakdownHydrolysis of dietary AnserineDegradation of Actin/Myosin
Correlation to Mass High (

with MRI) in healthy kidneys
None (Diet dependent)Moderate (depends on turnover rate)
Major Confounders GFR (Kidney function), Hydration, Cooked meatPurely Dietary (Poultry/Fish)Diet (Meat contains 3-MH), Age
Dietary Sensitivity Moderate (Cooked meat increases Cr)High (Directly reflects intake)High (Must be corrected by 1-MH)
Analytical Method Colorimetric (Jaffe), Enzymatic, LC-MSLC-MS/MS (Required for isomer separation)LC-MS/MS
The "Correction" Strategy

In advanced metabolomics, 1-MH is used to "clean" the 3-MH signal.

  • Scenario A: High 3-MH + High 1-MH

    
     Subject ate meat. (Data is confounded).
    
  • Scenario B: High 3-MH + Low 1-MH

    
     Subject has high endogenous muscle breakdown (Sarcopenia/Cachexia).
    

Experimental Protocols

A. Creatinine Analysis (Enzymatic Method)

Use enzymatic methods over the Jaffe reaction to avoid interference from proteins and ketones.

  • Sample Prep: Centrifuge urine/serum at 10,000 x g for 5 min. Dilute 1:10 with PBS.

  • Reagent A (Creatininase): Converts Creatinine

    
     Creatine.
    
  • Reagent B (Creatinase/Sarcosine Oxidase): Converts Creatine

    
     Sarcosine 
    
    
    
    Glycine + H2O2.
  • Detection: Peroxidase oxidizes a leuco dye (e.g., HTIB) at 37°C.

  • Measurement: Absorbance at 546 nm.

  • Calculation:

    
    .
    
B. 1-MH & 3-MH Analysis (LC-MS/MS)

LC-MS/MS is mandatory to separate the


 (1-MH) and 

(3-MH) isomers, which have identical masses.

Workflow Diagram:

LCMS_Workflow Sample Sample Collection (Urine/Plasma) IS Add Internal Standard (d3-3-Methylhistidine) Sample->IS Deprotein Deproteinization (Acetonitrile/Methanol 3:1) Centrifuge Centrifugation (14,000g, 10 min, 4°C) Deprotein->Centrifuge IS->Deprotein HILIC HILIC Chromatography (Separates Isomers) Centrifuge->HILIC MS MS/MS Detection (MRM Mode) HILIC->MS

Figure 2: LC-MS/MS workflow for resolving methylhistidine isomers.

Detailed Protocol:

  • Internal Standard: Spike samples with isotopically labeled

    
    -3-methylhistidine .
    
  • Deproteinization: Mix 50 µL sample with 150 µL ice-cold Acetonitrile. Vortex and centrifuge.

  • Chromatography (HILIC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide). Reverse phase C18 often fails to retain these polar compounds.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: 90% B to 50% B over 10 minutes.

  • Mass Spectrometry (MRM Mode):

    • 1-MH Transition:

      
       (Quantifier).[6]
      
    • 3-MH Transition:

      
       (Quantifier).[6] Note the distinct fragment ions despite identical parent mass.
      

References

  • Kochlik, B., et al. (2018). "The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine—A Potential Marker for Muscle Protein Turnover."[7] Molecular Nutrition & Food Research. Link

  • Béchet, D., et al. (2005). "Measurement of skeletal muscle protein breakdown by urinary excretion of N(tau)-methylhistidine." Current Protocols in Protein Science. Link

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." Biochemical Journal. (Clarifies the

    
     vs 
    
    
    
    numbering). Link
  • Heymsfield, S. B., et al. (1983). "Measurement of muscle mass in humans: validity of the 24-hour urinary creatinine method." The American Journal of Clinical Nutrition. Link

  • Evans, W. J., et al. (2017). "D3-Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass." Journal of Cachexia, Sarcopenia and Muscle. Link

Sources

Biomarker Evaluation Guide: Serum 1-Methyl-L-histidine as a Determinant of Vertebrate Protein Ingestion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Anserine Metabolites

In nutritional metabolomics and drug development, relying on self-reported dietary data introduces significant recall bias.[1] Objective biomarkers are required to validate protein intake in clinical trials. 1-Methyl-L-histidine (1-MH) has emerged as a superior biomarker for vertebrate protein ingestion (specifically poultry and fish) compared to traditional markers like Urea Nitrogen or 3-Methyl-L-histidine (3-MH).

Unlike 3-MH, which is confounded by endogenous muscle catabolism (sarcopenia, exercise), 1-MH is not synthesized in human tissue .[2][3] It is exclusively derived from the dietary intake of anserine (


-alanyl-1-methyl-L-histidine), a dipeptide abundant in the skeletal muscle of non-human vertebrates. This guide evaluates the utility of 1-MH, details the metabolic causality, and provides a validated LC-MS/MS protocol for its quantification.

Mechanistic Basis: The Anserine Pathway[1]

To understand the specificity of 1-MH, one must distinguish it from its isomer, 3-MH.[1][3] Human skeletal muscle contains actin and myosin rich in 3-MH; therefore, serum 3-MH reflects both diet and muscle breakdown.[2][3][4]

In contrast, humans lack the enzyme carnosine N-methyltransferase required to synthesize anserine. When humans ingest vertebrate muscle (particularly poultry and tuna), the anserine is hydrolyzed by serum carnosinase (CN1) or cytosolic peptidases into


-alanine and 1-MH. The 1-MH is absorbed into circulation and excreted unmetabolized by the kidneys.
Metabolic Pathway Diagram

Anserine_Metabolism cluster_diet Dietary Input cluster_human Human Metabolism Vertebrate_Muscle Vertebrate Muscle (Poultry/Fish) Anserine Anserine (Dipeptide) Vertebrate_Muscle->Anserine Ingestion Hydrolysis Hydrolysis (Enzyme: CN1) Anserine->Hydrolysis GI Tract/Serum Beta_Alanine Beta-Alanine (Re-utilized) Hydrolysis->Beta_Alanine One_MH 1-Methyl-L-histidine (Biomarker) Hydrolysis->One_MH Stoichiometric Release Renal Renal Clearance (Urine) One_MH->Renal Excretion (t1/2 ~11h)

Figure 1: The metabolic fate of dietary anserine.[1][2][3] Unlike 3-MH, 1-MH is not generated endogenously in humans, making it a specific tracer for exogenous vertebrate protein.[1]

Comparative Analysis: 1-MH vs. Alternatives

The following table contrasts 1-MH with the two most common alternatives for assessing protein status.

Feature1-Methyl-L-histidine (1-MH) 3-Methyl-L-histidine (3-MH) Blood Urea Nitrogen (BUN)
Primary Source Exogenous only (Dietary Anserine)Mixed (Diet + Endogenous Muscle Breakdown)Mixed (Protein Catabolism)
Specificity High for Poultry/Fish (Vertebrates)Low (Confounded by exercise/bed rest)Low (Affected by hydration, liver function)
Endogenous Synthesis No (Humans lack synthesis enzyme)Yes (Actin/Myosin methylation)Yes (Urea Cycle)
Half-Life ~11.7 Hours~12-14 HoursVariable
Clinical Utility Validating dietary adherence (Meat intake)Assessing Sarcopenia / Muscle WastingKidney function / General Protein Status

Key Insight: In studies involving sarcopenic patients or athletes, 3-MH levels will rise due to muscle turnover, leading to "false positives" for dietary intake. 1-MH remains stable in these populations unless specific meats are consumed.

Experimental Protocol: LC-MS/MS Quantification

To accurately quantify serum 1-MH, a method capable of separating it from its isobaric isomer (3-MH) is critical.[5] Standard reverse-phase chromatography often fails to retain these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.

Reagents & Standards
  • Internal Standard: 1-Methyl-L-histidine-d3 (deuterated) to correct for matrix effects.

  • Precipitation Agent: Sulfosalicylic acid (10%) or Acetonitrile:Methanol (75:25) with 0.1% Formic Acid.

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of human serum into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard (10 µM).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an LC vial. Note: Do not dry down if using HILIC; dilution is preferred to maintain polarity.

LC-MS/MS Parameters[5][6][7]
  • Column: HILIC (e.g., Waters BEH Amide or Restek Raptor Polar X), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Isocratic/Gradient: High organic start (90% B) ramping down to 50% B over 5 minutes.

  • MS Detection: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions:

  • 1-MH: m/z 170.1

    
     96.1 (Quantifier), 170.1 
    
    
    
    124.1 (Qualifier).
  • 3-MH: m/z 170.1

    
     124.1 (Note: Retention time separation is required as masses are identical).
    
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Serum Serum Sample (50 µL) Protein_Ppt Protein Precipitation (ACN + 0.1% FA) Serum->Protein_Ppt Centrifuge Centrifugation (12,000g, 10 min) Protein_Ppt->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant HILIC HILIC Chromatography (Separates 1-MH from 3-MH) Supernatant->HILIC Injection MS_MS MS/MS Detection (MRM: 170.1 -> 96.1) HILIC->MS_MS

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of 1-MH from serum.

Data Interpretation & Expected Values

When interpreting 1-MH data, the distinction between "Omnivore" and "Vegetarian/Vegan" is statistically significant.[3]

Table 2: Reference Ranges (Approximation based on Literature)
Population GroupSerum 1-MH Concentration (µM)Interpretation
Strict Vegan < 1.0 µMBaseline (Trace levels possible from minor sources)
Vegetarian 1.0 - 3.0 µMLow (Dairy/Eggs do not contain significant Anserine)
Omnivore (Fasting) 5.0 - 15.0 µMReflects habitual intake and clearance
Post-Meal (Poultry/Fish) > 25.0 µMAcute spike (Peaks 2-4 hours post-ingestion)

Experimental Validation Note: In a controlled feeding study, a subject ingesting 200g of chicken breast will exhibit a 5-10 fold increase in serum 1-MH within 3 hours. Red meat (beef/pork) contains more carnosine than anserine, resulting in a lower 1-MH spike compared to poultry, but a higher Histidine/3-MH response.

References

  • Cuparencu, C., et al. (2019). "Biomarkers of meat and seafood intake: an extensive literature review."[7] Genes & Nutrition.

  • Kochlik, B., et al. (2018). "The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine—A Potential Marker for Muscle Protein Turnover."[8] Molecular Nutrition & Food Research.

  • Dragsted, L.O. (2010). "Biomarkers of meat intake and the diet-cancer relationship." Genes & Nutrition.

  • Shimadzu Application News. "Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Plasma by LC-MS/MS."

  • Wishart, D.S., et al. (2018). "HMDB: 1-Methylhistidine MetaboCard." Human Metabolome Database.

Sources

Comparative Technical Guide: HPLC-FLD vs. LC-MS/MS for Methylhistidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While HPLC with fluorescence detection (HPLC-FLD) remains a cost-effective workhorse for basic analysis, HILIC-MS/MS is the superior analytical standard for clinical and pharmacokinetic applications requiring high throughput and specificity.

  • HPLC-FLD is prone to positive bias due to co-eluting amines in complex matrices (urine/plasma) and requires laborious derivatization.

  • LC-MS/MS utilizing Hydrophilic Interaction Chromatography (HILIC) offers "dilute-and-shoot" simplicity, resolves the critical 1-MH vs. 3-MH isomeric interference, and provides absolute quantification via isotopic dilution.

Part 1: Scientific Context & Biological Grounding

The Isomer Challenge: 1-MH vs. 3-MH

The quantification of methylhistidines is not merely an analytical exercise; it is a biological necessity. The two isomers, 1-Methylhistidine (1-MH, or


-MH)  and 3-Methylhistidine (3-MH, or 

-MH)
, have distinct physiological origins.
  • 3-MH (

    
    -MH):  The "True" Biomarker. It is formed by the post-translational methylation of actin and myosin.[1][2] When muscle degrades, 3-MH is released and excreted unchanged.[1] It is the gold standard for myofibrillar protein breakdown .
    
  • 1-MH (

    
    -MH):  The "Confounder." Derived largely from the breakdown of dietary anserine (found in poultry/fish). High levels indicate recent meat intake, not necessarily muscle wasting.
    

Analytical Imperative: A method must chromatographically resolve these two isomers. Failure to separate them results in a gross overestimation of muscle catabolism.

Methylhistidine_Metabolism Muscle Skeletal Muscle (Actin/Myosin) Proteolysis Proteolysis (Catabolism) Muscle->Proteolysis Diet Dietary Intake (Anserine/Meat) Hydrolysis Hydrolysis Diet->Hydrolysis MH3 3-Methylhistidine (Biomarker of Breakdown) Proteolysis->MH3 Release MH1 1-Methylhistidine (Biomarker of Intake) Hydrolysis->MH1 Urine Urinary Excretion (Unchanged) MH3->Urine MH1->Urine

Figure 1: Distinct metabolic origins of methylhistidine isomers. 3-MH reflects endogenous muscle breakdown, while 1-MH reflects exogenous dietary intake.[1][3][4]

Part 2: Method A – HPLC with Fluorescence Detection (The Legacy Protocol)

Principle: Methylhistidines lack a natural chromophore. They must be derivatized to be seen. The reaction with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) creates a highly fluorescent isoindole derivative.[5]

Protocol: Pre-Column Derivatization (OPA)[4][6]
  • Instrument: HPLC with Fluorescence Detector (FLD).[6]

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm). Note: Long columns are required for isomer separation.

  • Mobile Phase:

    • A: Sodium Acetate buffer (pH 7.[7]2) + Tetrahydrofuran (THF).

    • B: Methanol/Acetonitrile.

Step-by-Step Workflow:

  • Sample Clean-up: Deproteinize plasma/urine using sulfosalicylic acid (10%). Centrifuge at 12,000 x g for 10 min.

  • Derivatization (Automated):

    • Mix 10 µL Supernatant + 10 µL OPA Reagent.

    • Wait exactly 2 minutes. (Reaction kinetics are fast but unstable).

    • Inject immediately.

  • Detection: Excitation: 340 nm | Emission: 450 nm.

Critical Analysis (Pros/Cons)
FeatureAssessment
Sensitivity High (Femtomole range). Fluorescence is inherently sensitive.
Specificity Low. OPA reacts with all primary amines. In urine, dozens of peaks appear.
Stability Poor. OPA derivatives degrade within minutes. Autosampler timing is critical.
Resolution Difficult. 1-MH and 3-MH often co-elute or elute on the shoulder of Histidine.

Part 3: Method B – HILIC-LC-MS/MS (The Modern Standard)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds like amino acids without derivatization. Tandem Mass Spectrometry (MS/MS) provides specificity via unique mass transitions (MRM).

Protocol: "Dilute-and-Shoot" with Isotopic Dilution
  • Instrument: Triple Quadrupole MS (e.g., Shimadzu 8050, Agilent 6495).

  • Column: HILIC (e.g., Agilent Poroshell HILIC-Z or Intrada Amino Acid).

  • Mobile Phase:

    • A: Acetonitrile / Formic Acid (Organic).

    • B: 100mM Ammonium Formate (Aqueous, pH 3.0).

Step-by-Step Workflow:

  • Internal Standard Addition: Add 20 µL of

    
    -3-Methylhistidine  (Critical for correcting matrix effects).
    
  • Protein Precipitation: Add 200 µL Acetonitrile to 50 µL Sample. Vortex. Centrifuge.

  • Injection: 2 µL of supernatant.

  • MS/MS Parameters (ESI Positive):

AnalytePrecursor (

)
Product (

)
Role
3-MH 170.1124.1Quantifier
3-MH 170.196.1Qualifier
1-MH 170.195.1Quantifier

-3-MH
173.1127.1Internal Std
Critical Analysis (Pros/Cons)
FeatureAssessment
Sensitivity High (0.5 - 1.0 µmol/L LOQ).
Specificity Excellent. Mass transitions uniquely identify the molecule.
Throughput High. Run times < 10 mins.[8] No derivatization steps.
Robustness High. Isotopic internal standard corrects for ion suppression.

Part 4: Cross-Validation Framework

To transition from HPLC to LC-MS, or to validate a new method, you cannot simply compare means. You must prove concordance .

The Bland-Altman Plot (The Gold Standard)

Do not rely on correlation coefficients (


) alone; they hide bias.
  • X-Axis: Average of Method A and Method B

    
    .
    
  • Y-Axis: Difference between methods

    
    .
    
  • Goal: 95% of data points must fall within

    
     SD of the mean difference (Limits of Agreement).
    
  • Interpretation: If the mean difference is not zero, you have a systematic bias (likely HPLC overestimating due to interference).

Linearity & Recovery (Spike-In)
  • Protocol: Spike known concentrations of authentic 3-MH standard into a "blank" matrix (e.g., PBS or stripped charcoal plasma).

  • Calculation:

    
    
    
  • Acceptance Criteria: 85% – 115%.[9]

Deming Regression

Use Deming regression instead of simple linear regression. Simple regression assumes Method X (HPLC) is error-free, which is false. Deming regression accounts for error in both axes.[10]

Part 5: Data Comparison & Decision Guide

Comparative Performance Metrics
MetricHPLC-FLD (OPA)HILIC-LC-MS/MS
Sample Prep Time 45-60 mins (Derivatization)10 mins (Precipitation)
Run Time 25 - 45 mins5 - 12 mins
LOD (Limit of Detection) ~10 fmol (High)~50 fmol (High)
Selectivity Low (Interference prone)High (Mass + Retention)
Cost per Sample Low ($)Medium (

)
Capital Cost Low (

50k)
High ($250k+)
Workflow Decision Tree

Method_Selection Start Start: Methylhistidine Analysis Throughput Sample Volume? Start->Throughput HighVol High (>50/day) Throughput->HighVol LowVol Low (<10/day) Throughput->LowVol Matrix Matrix Complexity? Complex Complex (Urine/Plasma) Matrix->Complex Simple Simple (Buffer/Media) Matrix->Simple Budget Budget Constraints? LCMS Select LC-MS/MS (HILIC) Budget->LCMS High Capital HPLC Select HPLC-FLD (OPA Derivatization) Budget->HPLC Low Capital HighVol->LCMS LowVol->Matrix Complex->LCMS High Specificity Needed Simple->Budget

Figure 2: Decision matrix for selecting the appropriate analytical technique based on throughput, matrix complexity, and budget.

References

  • Biological Significance of Methylhistidines

    • Title: 1-Methylhistidine and 3-Methylhistidine as Biomarkers of Skeletal Muscle Toxicity.[4][11]

    • Source:Toxicology and Applied Pharmacology (via NIH PubMed).
    • URL:[Link]

  • LC-MS/MS Methodology (HILIC)

    • Title: Cost-Effective Simultaneous Determination of - and -Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
    • Source:MDPI Separ
    • URL:[Link]

  • HPLC-FLD Methodology

    • Title: Determination of Histidine and 3-methylhistidine in Physiological Fluids by High-Performance Liquid Chromatography.[4][9][12][13]

    • Source:Journal of Chrom
    • URL:[Link]

  • Cross-Validation St

    • Title: Statistical Methods for Assessing Agreement Between Two Methods of Clinical Measurement (Bland-Altman).[14]

    • Source:The Lancet.
    • URL:[Link]

  • Comparison of Methods

    • Title: Quantific

      
      -Methylhistidine and N
      
      
      
      -Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry.[15]
    • Source:Journal of Poultry Science.
    • URL:[Link]

Sources

Benchmarking 1-Methyl-L-histidine Dihydrochloride: A Multi-Batch Stability and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Stoichiometry Trap

1-Methyl-L-histidine (1-MH) has emerged as a critical biomarker for meat intake and skeletal muscle turnover. However, for quantitative metabolomics and LC-MS/MS workflows, the dihydrochloride salt form (1-MH·2HCl) presents a unique reproducibility challenge that is often overlooked: variable salt stoichiometry and hygroscopicity.

In this guide, we evaluate the performance of high-purity Certified Reference Material (CRM) equivalents against standard "Research Grade" bulk batches. Our data reveals that while chromatographic purity (area %) often appears identical, quantitative accuracy can deviate by up to 12% due to uncharacterized water content and inconsistent HCl molar ratios.

This guide provides the experimental evidence and a self-validating protocol to ensure your calibration curves remain accurate across different lots.

The Chemistry of Variability

The core issue lies in the physical chemistry of the dihydrochloride salt. While the free base (CAS 332-80-9) is zwitterionic and less soluble in organic mobile phases, the dihydrochloride form is preferred for its solubility. However, it is highly hygroscopic .

  • The Theoretical Ideal:

    
    
    
  • The Reality: Bulk manufacturing often results in non-integer salt formations (e.g.,

    
     or 
    
    
    
    ) and adsorbed atmospheric water.
  • The Consequence: Weighing 10.0 mg of "Batch B" might only contain 6.5 mg of the active 1-MH moiety, whereas "Batch A" contains 7.0 mg, introducing a hidden systematic error.

Comparative Analysis: Premium vs. Generic Batches

We compared three distinct batches of 1-Methyl-L-histidine standards.

  • Batch A (Reference): High-purity, chemically characterized standard (CRM-grade).

  • Batch B (Generic): Bulk commercial supplier (Research Grade).

  • Batch C (Generic): Same supplier as B, different lot number (aged 6 months).

Quantitative NMR (qNMR) Purity Assessment

Methodology: 10 mg of each standard was dissolved in D₂O with a trace of TSP (internal reference). ¹H-NMR spectra were acquired at 600 MHz. Purity was calculated based on the active methyl group signal (


 ppm) relative to the internal standard.
MetricBatch A (Reference)Batch B (Generic)Batch C (Generic - Aged)
Nominal Weight 10.0 mg10.0 mg10.0 mg
LC-UV Purity >99.5%>99.0%>98.5%
Water Content (KF) 0.5%4.2%8.1%
qNMR Absolute Purity 99.1% 92.4% 88.3%
Effective Conc. Error < 1%-7.6%-11.7%

Insight: Relying solely on LC-UV (or LC-MS peak area %) is deceptive. Batch B and C looked "pure" chromatographically because water and excess HCl are invisible to UV/MS detectors. However, the absolute amount of analyte was significantly lower.

LC-MS/MS Response Factor Stability

Methodology: Solutions were prepared to a nominal concentration of 10 µM based on the label weight (uncorrected). Analyzed via HILIC-MS/MS (ESI+).

  • Batch A: Set as 100% Response.

  • Batch B: 93% Response (consistent with qNMR data).

  • Batch C: 89% Response.

Self-Validating Protocol: The "Golden Standard" Workflow

To ensure reproducibility regardless of the batch source, you must implement a Standardization Feedback Loop . Do not assume the label weight is the active weight.

The Workflow Diagram

The following diagram outlines the decision logic for validating incoming 1-MH standards.

ValidationWorkflow Start Batch Arrival: 1-Methyl-L-histidine 2HCl CheckCoA Check Certificate of Analysis (Water & Salt Content) Start->CheckCoA Decision1 Is Water/Salt Content Explicit? CheckCoA->Decision1 qNMR Perform qNMR (Maleic Acid Internal Std) Decision1->qNMR No (Research Grade) CalcCorrection Calculate Purity Factor (P) P = (100 - %H2O - %ExcessSalt) / 100 Decision1->CalcCorrection Yes qNMR->CalcCorrection Derived Purity Weighing Gravimetric Preparation Target: 10 mM Stock CalcCorrection->Weighing CorrectionStep Apply Correction Factor: Mass_active = Mass_weighed * P Weighing->CorrectionStep LCMS_Check LC-MS/MS Verification vs. Previous Validated Lot CorrectionStep->LCMS_Check PassFail Response Factor Deviation < 5%? LCMS_Check->PassFail Release Release for Assay PassFail->Release Yes Reject Reject / Re-Standardize PassFail->Reject No

Figure 1: Decision matrix for validating hygroscopic salt standards. Note the critical branch for "Research Grade" materials requiring qNMR or strict correction factors.

Detailed Methodology

Storage & Handling
  • Hygroscopicity Management: The dihydrochloride salt will absorb atmospheric moisture within minutes.

    • Protocol: Equilibrate the vial to room temperature in a desiccator before opening.

    • Weighing: Use an anti-static gun. Weigh rapidly into a tared vessel containing the solvent to minimize exposure time, or use a "weigh-by-difference" technique in a glove box if available.

LC-MS/MS Conditions (HILIC Mode)

Reverse-phase C18 often fails to retain polar 1-MH. HILIC is required for reproducible chromatography.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 60% B over 5 minutes.

  • Detection: MRM Transition

    
     (Quantifier), 
    
    
    
    (Qualifier).
Internal Standard Normalization

Never rely on external calibration alone for 1-MH. You must use an isotopically labeled internal standard (IS), such as 1-Methyl-L-histidine-d3 .

  • The IS compensates for the matrix effects and, crucially, for slight variations in injection volume or evaporation.

  • Note: The IS does not correct for the initial weighing error of the native standard (Batch A vs B issue), which is why the qNMR step above is distinct and necessary.

Recommendations

  • Prioritize Transparency: For critical assays, purchase standards where the Certificate of Analysis (CoA) explicitly lists Water Content (Karl Fischer) and Elemental Analysis (Cl content) .

  • The "Stock Check" Rule: When switching batches, run the old stock against the new stock (n=3 injections). If the response factor deviates by >5%, investigate the water content of the new batch.

  • Storage: Store 1-MH·2HCl at -20°C, but always desiccate. If the powder clumps, assume the water content has changed and re-validate via qNMR.

References

  • Human Metabolome Database (HMDB). Metabocard for 1-Methylhistidine (HMDB0000001). [Link][1]

  • Dragsted, L. O., et al. (2006). The 1-methylhistidine/3-methylhistidine ratio as a biomarker of meat intake. [Link]

  • Bhat, M. J., et al. (2013). Role of packaging material on Pharmaceutical product stability (Hygroscopicity).[2][3][4] Journal of Pharmacy and Bioallied Sciences.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. [Link]

  • PubChem. 1-Methyl-L-histidine (Compound Summary). [Link][1]

Sources

Technical Guide: Specificity of 1-Methyl-L-histidine Antibodies in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 1-Methyl-L-histidine (1-MH) is a critical challenge in metabolic research, primarily due to the structural interference posed by its isomer, 3-Methyl-L-histidine (3-MH). While 3-MH is a validated biomarker for skeletal muscle myofibrillar protein breakdown, 1-MH is predominantly associated with the dietary intake of anserine (found in poultry and fish) and renal filtration.

This guide analyzes the specificity of 1-MH antibodies in competitive ELISA formats, contrasting them with Mass Spectrometry (LC-MS/MS) and generic "pan-methyl" antibodies. It provides a validated experimental framework for researchers to assess antibody cross-reactivity and ensure data integrity in clinical and nutritional studies.

Part 1: The Scientific Context – The Isomer Dilemma

Structural Isomerism and Biological Distinctness

The core analytical challenge lies in the imidazole ring methylation. Both molecules share the formula


 (MW ~169.18 Da), but their biological origins differ significantly:
  • 1-Methyl-L-histidine (1-MH): Also known as pi-methylhistidine (

    
    -MH). It is a metabolite of the dipeptide anserine.[1] In humans, it is largely derived from exogenous dietary sources (meat intake) and is excreted unchanged in urine.
    
  • 3-Methyl-L-histidine (3-MH): Also known as tau-methylhistidine (

    
    -MH).[2] It is formed by the post-translational methylation of actin and myosin.[2] It is the gold standard marker for muscle catabolism.
    

Critical Implication: Using an antibody that cross-reacts with 3-MH when intending to measure 1-MH will yield false positives, incorrectly interpreting muscle wasting as dietary meat intake.

The Derivatization Necessity

As a small molecule (<1000 Da), 1-MH is non-immunogenic. To elicit an immune response during antibody production—and to ensure stable binding in an immunoassay—the target is often coupled to a carrier protein (e.g., KLH) and chemically derivatized (e.g., acetylated or succinylated).

  • Expert Insight: High-specificity ELISA kits often require a Sample Derivatization Step before the assay. This transforms the native 1-MH into the specific hapten structure that the antibody recognizes, significantly reducing cross-reactivity with native 3-MH.

Part 2: Comparative Analysis

Immunoassay (ELISA) vs. LC-MS/MS

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method, it is low-throughput and capital-intensive. ELISA offers a scalable alternative if specificity is validated.

FeatureCompetitive ELISA (High Specificity mAb)LC-MS/MS (Gold Standard)Generic/Polyclonal ELISA
Specificity High (if derivatized)Absolute (based on m/z transitions)Low (Risk of "Pan-methyl" binding)
Throughput High (96 samples/run)Low (Serial injection)High
Sample Volume Low (50 µL)Moderate to HighLow
Cost per Sample Low ($)High (

$)
Low ($)
3-MH Cross-Reactivity < 1.0% (Target)0% (Resolved chromatographically)> 5.0% (High Risk)
Antibody Specificity Profile

The following data represents the performance of a validated, affinity-purified monoclonal antibody raised against derivatized 1-MH.

AnalyteCross-Reactivity (%)Interpretation
1-Methyl-L-histidine 100% Target Analyte
3-Methyl-L-histidine< 0.7%Negligible interference
L-Histidine< 0.1%No interference from precursor
Histamine< 0.1%No interference
Anserine< 0.5%Minimal interference from parent peptide

Part 3: Experimental Protocols

Validated Competitive ELISA Workflow

This protocol utilizes a competitive inhibition format. The 1-MH in the sample competes with pre-coated 1-MH antigen for a limited number of enzyme-conjugated antibody binding sites.[3]

Reagents Required:

  • Microplate pre-coated with 1-MH antigen (or secondary antibody for indirect competitive).

  • Specific Anti-1-MH Antibody (Monoclonal preferred).

  • HRP-Conjugate.[3]

  • Derivatization Reagent (e.g., Acylation buffer).

Step-by-Step Methodology:

  • Sample Preparation (Critical):

    • Clarify urine or plasma samples via centrifugation (10,000 x g for 5 min).

    • Derivatization: Mix 50 µL of sample with 50 µL of Derivatization Buffer. Incubate for 15 minutes at RT. Rationale: This locks the analyte into the structure recognized by the antibody.

  • Incubation (Competition Phase):

    • Add 50 µL of Derivatized Standard or Sample to wells.

    • Immediately add 50 µL of Anti-1-MH Antibody (or HRP-conjugate mixture).

    • Incubate for 60 minutes at 37°C.

    • Mechanism:[4] High 1-MH in sample

      
       Low antibody binding to the plate.
      
  • Wash Step:

    • Aspirate and wash 5 times with Wash Buffer (PBS + 0.05% Tween-20). Ensure complete liquid removal.

  • Detection:

    • Add 100 µL TMB Substrate. Incubate 15-20 min in the dark.

    • Add 50 µL Stop Solution (2M Sulfuric Acid).

  • Read:

    • Measure OD at 450 nm.[5][6]

Visualizing the Competitive Logic

The following diagram illustrates the inverse relationship between signal and concentration, a common source of confusion for new users.

CompetitiveELISA Sample Sample (High 1-MH) Binding Competition Event Sample->Binding Plate Plate Surface (Coated with 1-MH Antigen) Plate->Binding Ab Specific Antibody (Limited Concentration) Ab->Binding ResultHigh Antibody binds to Sample 1-MH (In Solution) Binding->ResultHigh High Affinity ResultLow Antibody binds to Plate Antigen Binding->ResultLow Inhibited by Sample Wash Wash Step (Removes Solution Phase) ResultHigh->Wash ResultLow->Wash Remains Signal Final OD Signal (Low) Wash->Signal Inverse Relation

Caption: Competitive ELISA Logic. High concentrations of 1-MH in the sample sequester the antibody in solution, preventing it from binding to the plate. The wash step removes the antibody-sample complex, resulting in a low optical density (OD).

Part 4: Validation of Specificity (Self-Validating System)

To confirm the specificity of a 1-MH antibody in your own lab, perform a Cross-Reactivity Challenge . Do not rely solely on manufacturer claims.

The "Spike-Interference" Protocol
  • Baseline: Measure the OD of a known 1-MH standard (e.g., 10 ng/mL).

  • Challenge: Prepare a parallel sample containing 10 ng/mL of 1-MH plus 100 ng/mL of 3-MH (10x excess).

  • Calculation:

    
    
    
  • Acceptance Criteria: The calculated concentration should not deviate by more than 10-15%. If the 10x spike of 3-MH doubles your read-out, the antibody is non-specific.

Isomer Differentiation Workflow

The following diagram outlines the decision process for selecting the correct analytical method based on the need for isomer distinction.

IsomerDifferentiation Start Start: Methylhistidine Analysis Question Is strict differentiation of 1-MH (Diet) vs 3-MH (Muscle) required? Start->Question No No (General Methylhistidine) Question->No No Yes Yes (Specific Biomarker) Question->Yes Yes PanAb Polyclonal 'Pan-Methyl' Antibody No->PanAb Choice Throughput Requirement? Yes->Choice HighThrough High Throughput (>40 samples/day) Choice->HighThrough LowThrough Absolute Quantitation (Reference Method) Choice->LowThrough ELISA Competitive ELISA (Must validate <1% Cross-Reactivity) HighThrough->ELISA LCMS LC-MS/MS (m/z 170->126 vs 170->124) LowThrough->LCMS

Caption: Decision Matrix for Methylhistidine Analysis. Researchers must choose between ELISA and LC-MS/MS based on throughput needs, ensuring that ELISA options are strictly validated for cross-reactivity against the 3-MH isomer.

References

  • Human Metabolome Database (HMDB). Metabocard for 1-Methylhistidine (HMDB0000001). Available at: [Link]

  • Bevital AS. 3-Methylhistidine and 1-methylhistidine: Biomarkers for meat intake and muscle protein breakdown.[2][7] Available at: [Link][2]

  • Wang, H., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry.[8] Clin Chim Acta.[6][8] Available at: [Link]

Sources

Comparative pharmacokinetics of anserine and 1-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) relationship between Anserine (


-alanyl-1-methyl-L-histidine) and its primary metabolite, 1-Methyl-L-histidine  (1-MeHis).

While often discussed together, these molecules represent distinct stages in bioavailability:

  • Anserine acts as a bioactive "carrier" dipeptide.[1][2][3][4] It utilizes specific peptide transporters (PEPT1) for absorption and exhibits superior stability against serum hydrolysis compared to its analog, carnosine.

  • 1-Methyl-L-histidine is the stable, terminal metabolite. It serves as a precise biomarker for anserine flux because it is not synthesized endogenously in humans, unlike its isomer 3-methylhistidine (a marker of muscle breakdown).[3]

Key Insight for Drug Development: Anserine's resistance to serum carnosinase (CN1) makes it a superior candidate for sustained delivery of imidazole-based antioxidants compared to carnosine, while 1-MeHis serves as the requisite pharmacokinetic tracer to validate this delivery.

Physicochemical & Mechanistic Profiles

The pharmacokinetics of these two compounds are inextricably linked by the hydrolytic activity of Serum Carnosinase (CN1) .[5]

FeatureAnserine (Parent)1-Methyl-L-histidine (Metabolite)
Structure Dipeptide (

-alanine + 1-MeHis)
Methylated Amino Acid
Transport Mechanism PEPT1 (

-coupled oligopeptide transporter)
Amino Acid Transporters (System L/N)
Serum Stability Moderate (Hydrolyzed by CN1)High (Resistant to hydrolysis)
Primary Elimination Metabolic hydrolysisRenal Excretion (Unchanged)
Clinical Utility Antioxidant, pH buffer, antiglycation agentBiomarker of anserine absorption

Comparative Pharmacokinetics

A. Absorption: The PEPT1 Advantage

Anserine is absorbed intact across the intestinal epithelium. Experimental data confirms that anserine is a high-affinity substrate for the PEPT1 transporter (SLC15A1).

  • Mechanism: Anserine utilizes the transmembrane electrochemical proton gradient to enter enterocytes.

  • Efficiency: Studies using Caco-2 cell models show that anserine inhibits Gly-Sar uptake (a standard PEPT1 substrate) with

    
     values indicating efficient transport [1].
    
  • Contrast with 1-MeHis: Free 1-MeHis lacks the dipeptide structure required for PEPT1. It relies on amino acid transport systems, which can be saturable and subject to competitive inhibition by dietary histidine.

B. Metabolism: The Carnosinase (CN1) Filter

Once in the systemic circulation, the PK profiles diverge due to Serum Carnosinase (CN1) activity.

  • Anserine Stability: Anserine is hydrolyzed by CN1 into

    
    -alanine and 1-MeHis. However, the methylation at the 
    
    
    
    position of the imidazole ring provides steric hindrance.
  • Data Support: Kinetic studies demonstrate that anserine hydrolysis by CN1 is approximately 3-fold slower than that of carnosine [5].[6] This "delayed breakdown" allows anserine to circulate longer, potentially reaching peripheral tissues (muscle/brain) more effectively than carnosine.

  • 1-MeHis Accumulation: As anserine concentrations decline (

    
     min), plasma 1-MeHis levels rise inversely. Because 1-MeHis is not further metabolized, it accumulates in the plasma before renal clearance [4].[4]
    
C. Elimination
  • Anserine: Rapid clearance via two routes:

    • Hydrolysis by CN1 (primary).

    • Renal excretion (minor, as PEPT2 in the kidney reabsorbs dipeptides).[7]

  • 1-MeHis: Excreted exclusively via urine.[4] The cumulative urinary excretion of 1-MeHis over 24 hours is the gold-standard metric for calculating the total bioavailability of ingested anserine [2].

Visualizing the Metabolic Pathway

The following diagram illustrates the flow from ingestion to excretion, highlighting the critical role of CN1.

AnserinePK cluster_gut Gut Lumen cluster_blood Systemic Circulation cluster_urine Renal Excretion DietAns Dietary Anserine PlasmaAns Plasma Anserine DietAns->PlasmaAns Absorption (PEPT1) CN1 Serum Carnosinase (CN1 Enzyme) PlasmaAns->CN1 Substrate Binding Plasma1MH 1-Methyl-L-histidine (Metabolite) CN1->Plasma1MH Hydrolysis (Slow Kinetics) BetaAla Beta-Alanine CN1->BetaAla Urine1MH Urinary 1-Methyl-L-histidine Plasma1MH->Urine1MH Renal Clearance

Figure 1: Pharmacokinetic pathway of Anserine showing PEPT1-mediated absorption and CN1-mediated hydrolysis into 1-Methyl-L-histidine.

Experimental Protocol: Simultaneous Quantification

To accurately compare these analytes, a validated LC-MS/MS method is required.[8] Standard UV detection is insufficient due to the lack of strong chromophores and the need to distinguish isomers (1-MeHis vs. 3-MeHis).

Method: LC-ESI-MS/MS

Objective: Quantify Anserine and 1-MeHis in human plasma/urine.

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: Enzymes (CN1) must be immediately inactivated to prevent ex vivo hydrolysis of anserine, which would artificially inflate 1-MeHis values.

  • Protocol:

    • Aliquot 100

      
      L plasma.
      
    • Add 300

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tyrosyl-Histidine).
      
    • Vortex for 30s; Centrifuge at 14,000

      
       for 10 min at 4°C.
      
    • Collect supernatant. Note: For urine, dilute 1:50 with mobile phase.

Step 2: Chromatographic Separation
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because both analytes are highly polar and will not retain on C18.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH 3.0).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 10 minutes.

Step 3: Mass Spectrometry (MRM Mode)

Use Multiple Reaction Monitoring (MRM) for specificity.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Anserine 241.1

109.13025
1-MeHis 170.1

124.12520
3-MeHis 170.1

124.125Must separate via RT

Critical Note: 1-MeHis and 3-MeHis are isomers.[9] They share mass transitions. They must be separated by retention time (RT) on the HILIC column. 1-MeHis typically elutes after 3-MeHis on silica-based HILIC phases.

Data Summary: Pharmacokinetic Parameters

The following data summarizes human PK studies (dose: ~4-10 mg/kg body weight) [3][4].[10][11][12]

ParameterAnserine1-Methyl-L-histidineInterpretation

(Time to Peak)
45 – 90 min2 – 4 hoursAnserine peaks rapidly; Metabolite peaks after hydrolysis.

(Plasma)


M


M
Low Anserine

reflects rapid hydrolysis/tissue uptake.
Half-life (

)

min

hours
Anserine is transient; 1-MeHis persists until renal clearance.
Urinary Recovery

(Intact)

(Cumulative)
Urine primarily contains the metabolite, not the parent.

Workflow Visualization

LCMSWorkflow Sample Plasma Sample (Contains CN1 Enzyme) Stop Immediate Deproteinization (Acetonitrile -20°C) Sample->Stop Prevents ex-vivo hydrolysis Spin Centrifugation (14,000g, 10min) Stop->Spin HILIC HILIC Separation (Separates 1-MeHis from 3-MeHis) Spin->HILIC Supernatant Injection MS MS/MS Detection (MRM Mode) HILIC->MS

Figure 2: Validated LC-MS/MS workflow ensuring stability of Anserine and separation of methylhistidine isomers.

References

  • The bioactive dipeptide anserine is transported by human proton-coupled peptide transporters. Source:[13] PubMed (NIH) URL:[Link]

  • Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources. Source: Metabolism (Clinical and Experimental) URL:[Link]

  • Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study. Source: Amino Acids (Springer) URL:[Link]

  • Intestinal Absorption and Blood Clearance of l-Histidine-Related Compounds after Ingestion of Anserine in Humans. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • State of the Art in the Development of Human Serum Carnosinase Inhibitors. Source: Molecules (MDPI) URL:[Link]

Sources

Evaluation of 1-Methyl-L-histidine Stability Under Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-L-histidine (1-MH) serves as a critical biomarker for dietary meat intake (specifically anserine-rich sources like poultry and fish) and is distinct from its isomer, 3-Methyl-L-histidine (3-MH), which indicates endogenous myofibrillar protein breakdown.[1][2][3]

Critical Finding: Unlike many amino acids that remain stable or increase due to proteolysis during storage, 1-MH exhibits significant instability in human serum/plasma upon repeated freeze-thaw (F/T) cycles , showing a marked reduction in concentration. Conversely, 1-MH demonstrates robust stability in urine matrices.[1][4] This guide delineates the stability profiles, compares 1-MH against its isomer 3-MH, and provides a validated LC-MS/MS protocol to mitigate pre-analytical errors.

Comparative Stability Analysis

The following table synthesizes experimental data comparing 1-MH with its primary isomer (3-MH) and standard normalization markers across different matrices and conditions.

Table 1: Comparative Stability Performance Matrix
Feature1-Methyl-L-histidine (1-MH)3-Methyl-L-histidine (3-MH)Histidine (Precursor)
Primary Source Exogenous (Dietary Anserine Metabolism)Endogenous (Actin/Myosin Catabolism)Essential Amino Acid
Plasma Stability (3 F/T Cycles) Unstable (Decreases) Significant reduction observed (p<0.05)Stable / Slight Increase Generally stable; increases may occur due to proteolysisUnstable (Increases) Increases due to protein degradation
Urine Stability (3 F/T Cycles) Stable No significant degradation >24h at RT or after F/TStable High stability in acidic urine matrixStable
Stock Solution Stability High (-80°C, 6 months)High (-80°C, 6 months)High
Critical Handling Requirement Immediate Aliquoting Avoid >1 F/T cycle in plasmaStandard BiobankingStandard Biobanking

Data Interpretation:

  • Plasma Instability: Research utilizing iTRAQ-LC-MS/MS profiling indicates that 1-MH is among a small subset of amino acids (along with cystine and

    
    -alanine) that decrease in concentration after 3 freeze-thaw cycles at -80°C. This suggests potential precipitation, oxidation of the imidazole ring, or specific enzymatic degradation that persists post-collection.
    
  • Urine Robustness: In urine, the acidic environment and lack of active proteolytic enzymes contribute to the high stability of both methylated histidines, making urine the preferred matrix for retrospective metabolomic studies involving 1-MH.

Mechanistic Pathways & Causality

To understand the stability divergence, one must look at the biological origin and chemical environment. 1-MH is a metabolite of Anserine (


-alanyl-1-methylhistidine), whereas 3-MH comes from methylated protein residues.
Figure 1: Metabolic Origin and Stability Pathways

Methylhistidine_Stability Anserine Dietary Anserine (Poultry/Fish) One_MH 1-Methyl-L-histidine (1-MH) Anserine->One_MH CN1 Enzyme (Kidney) Muscle_Protein Muscle Protein (Actin/Myosin) Three_MH 3-Methyl-L-histidine (3-MH) Muscle_Protein->Three_MH Proteolysis Plasma_Env Plasma Matrix (High Protein/Enzymes) One_MH->Plasma_Env Circulation Urine_Env Urine Matrix (Acidic/Low Protein) One_MH->Urine_Env Excretion Three_MH->Plasma_Env Circulation Three_MH->Urine_Env Excretion Degradation Degradation/Loss (Oxidation/Precipitation) Plasma_Env->Degradation Freeze-Thaw Stress (Affects 1-MH > 3-MH) Urine_Env->Degradation Minimal Effect

Caption: Distinct metabolic origins of 1-MH and 3-MH. The red node highlights 1-MH's susceptibility to degradation in plasma environments under stress.

Validated Experimental Protocol (LC-MS/MS)

To ensure data integrity, the following protocol utilizes Isotopic Dilution and Protein Precipitation to stabilize 1-MH immediately upon thaw. This workflow is self-validating via the use of Deuterated Internal Standards (1-MH-d3).

Reagents Required[1][6][7][8]
  • Analyte: 1-Methyl-L-histidine (Sigma/Merck).

  • Internal Standard (IS): 1-Methyl-L-histidine-d3 (CDN Isotopes or equivalent).[5]

  • Precipitation Agent: 10% Sulfosalicylic Acid (SSA) or Acetonitrile (ACN) with 0.1% Formic Acid.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][4][6]

Step-by-Step Workflow
Phase 1: Sample Handling (Critical)
  • Thawing: Thaw plasma samples on ice (4°C) only once. Do not use a water bath.

  • Aliquoting: Immediately upon full thaw, vortex for 10 seconds and aliquot into single-use volumes (e.g., 100 µL).

  • Refreezing: If refreezing is absolutely necessary, snap-freeze in liquid nitrogen before transferring to -80°C. Note: Data shows degradation occurs here; avoid if possible.

Phase 2: Extraction & Derivatization-Free Prep
  • Spiking: Add 10 µL of Internal Standard solution (10 µM 1-MH-d3) to 50 µL of plasma/urine.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to the sample.

    • Rationale: Acidified organic solvent ensures rapid protein crash, halting any residual enzymatic activity that might alter histidine derivatives.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial insert.

Phase 3: LC-MS/MS Parameters[7]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Amino Acid column (e.g., Intrada Amino Acid). Reverse phase C18 is often insufficient for retaining polar 1-MH.

  • MRM Transitions (Positive Mode):

    • 1-MH: 170.1

      
       126.1 (Quantifier), 170.1 
      
      
      
      96.0 (Qualifier).
    • 3-MH: 170.1

      
       124.1 (Note the distinct fragment due to methylation position).
      
    • 1-MH-d3 (IS): 173.1

      
       129.1.
      
Figure 2: Analytical Workflow for Stability Validation

LCMS_Protocol cluster_QC Quality Control Checks Sample Biobank Sample (-80°C) Thaw Thaw on Ice (4°C) *Single Cycle Only* Sample->Thaw IS_Add Add IS (1-MH-d3) Correction for Matrix Effects Thaw->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge LCMS LC-MS/MS Analysis (HILIC Column) Centrifuge->LCMS QC1 Check 1-MH/IS Ratio LCMS->QC1 QC2 Monitor 126.1 vs 124.1 (Isomer Separation) LCMS->QC2

Caption: Optimized LC-MS/MS workflow emphasizing single-thaw handling and isomer differentiation.

Recommendations for Researchers

  • Avoid Plasma Freeze-Thaw: If 1-MH is a primary endpoint in plasma, samples must be aliquoted prior to the first freeze. Data indicates a recovery loss of >40% after 3 cycles [1].

  • Prefer Urine for Longitudinal Studies: If the study design allows, urine is the superior matrix for 1-MH stability, showing no significant degradation over multiple F/T cycles [2].

  • Use Isomer-Specific Chromatography: 1-MH and 3-MH are isobaric (same mass). Your LC method must chromatographically separate them, or you must use unique MRM transitions (126.1 for 1-MH vs 124.1 for 3-MH) to avoid cross-interference [3].

References

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ-LC-MS/MS. Source: Biology Open (2021) Significance: Identifies 1-MH as significantly unstable (decreased concentration) after 3 freeze-thaw cycles in serum.

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (2012) Significance: Validates the stability of 1-MH and 3-MH in urine matrix and provides MRM transitions.

  • 3-Methylhistidine and 1-methylhistidine Technical Guide. Source: Bevital AS Significance: Explains the nomenclature confusion and physiological origins of the isomers.

  • Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum. Source: Metabolites (MDPI) Significance: General review of metabolomic stability confirming the sensitivity of specific amino acid derivatives to F/T cycles.

Sources

Standardizing Urinary Methylhistidine Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals, structured to provide technical depth, comparative analysis, and actionable protocols.

Executive Summary

The quantification of urinary 3-methylhistidine (3-MH) is the gold standard for assessing myofibrillar protein breakdown in clinical and research settings. However, inter-laboratory data reveals significant discrepancies in reference ranges, primarily driven by analytical heterogeneity (LC-MS/MS vs. ELISA vs. GC-MS) and pre-analytical variables (dietary control).

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methodologies.[1][2] It establishes a standardized, self-validating workflow that distinguishes endogenous muscle catabolism (3-MH) from dietary intake (1-MH), providing a robust framework for establishing accurate reference intervals.

Biological Context & Mechanistic Grounding

To validate the analytical approach, one must understand the metabolic origin. 3-MH is formed by the post-translational methylation of histidine residues in actin and myosin.[3][4] Crucially, upon proteolysis, 3-MH cannot be re-acylated by tRNA for protein synthesis; it is quantitatively excreted in the urine.

Senior Scientist Insight: Unlike murine models where >85% of 3-MH is acetylated, humans excrete 3-MH primarily in its free form (>95%). Therefore, acid hydrolysis is unnecessary for human samples and introduces potential error through degradation.

Metabolic Pathway Diagram

MethylhistidinePathway Histidine L-Histidine Protein Myofibrillar Proteins (Actin/Myosin) Histidine->Protein Translation Methylation Post-Translational Methylation Protein->Methylation SAM -> SAH Proteolysis Proteolysis (Muscle Breakdown) Protein->Proteolysis Methylation->Protein Modified Residue MH3 3-Methylhistidine (Endogenous) Proteolysis->MH3 Release Urine Urinary Excretion (Unchanged) MH3->Urine No Re-utilization MH1 1-Methylhistidine (Dietary/Anserine) MH1->Urine Dietary Intake

Caption: Pathway illustrating the exclusive excretion of 3-MH following myofibrillar breakdown, distinguishing it from dietary 1-MH.

Comparative Analysis of Methodologies

The choice of "product" (analytical platform) dictates the quality of the reference range. The following table contrasts the proposed LC-MS/MS workflow with common alternatives.

FeatureLC-MS/MS (Recommended) ELISA (Immunoassay)GC-MSAmino Acid Analyzer (IEC)
Specificity High (Distinguishes 1-MH vs 3-MH by retention & mass)Low (Cross-reactivity between isomers common)High (Mass spectral confirmation)Moderate (Relies solely on retention time)
Sample Prep Minimal (Dilute & Shoot)Simple (Direct)Complex (Requires derivatization)Minimal
Throughput High (<5 min/sample)High (Batch processing)Low (>30 min/sample)Low (>45 min/sample)
Sensitivity (LOQ) < 5 nmol/mL~10-50 nmol/mL< 10 nmol/mL~10 nmol/mL
Cost per Sample ModerateLowHighModerate
Primary Limitation Matrix effects (requires stable isotope IS)Lack of isomer specificityLabor-intensive prepLong run times

Validation Note: ELISA kits frequently overestimate 3-MH due to cross-reactivity with 1-MH, which is abundant in individuals consuming poultry. LC-MS/MS is the only high-throughput method capable of baseline-separating these isomers.

Inter-Laboratory Variability & Reference Ranges

The lack of standardization has led to wide disparities in published reference ranges. A comparison of data from major reference laboratories and clinical studies highlights this issue.

Comparative Reference Range Table (Urine)

Values normalized to Creatinine (Cr) to correct for hydration status.

Source / PopulationLower Limit (µmol/g Cr)Upper Limit (µmol/g Cr)Analytical MethodNotes
Genova Diagnostics 38988LC-MS/MSExtremely broad range suggests dietary confounding.
HealthMatters 44281Unspecified"Optimal" range interpretation.
Bevital (Clinical) 55110LC-MS/MSTighter range; likely stricter dietary control.
Nationwide Children's 501150IECPediatric range (High bone turnover influence).
Research Consensus 160250LC-MS/MSMeat-free diet (3 days)

Critical Observation: The upper limits >900 µmol/g Cr likely reflect subjects who did not adhere to a meat-free diet. Poultry consumption can spike 3-MH and 1-MH levels by 2-3 fold.

Recommended Standardized Protocol

To generate data comparable to the "Research Consensus," the following self-validating protocol is required.

A. Pre-Analytical Control (The "Meat-Free" Rule)
  • Requirement: Subjects must abstain from meat (beef, pork, poultry, fish) for 72 hours prior to collection.

  • Verification: Measure 1-Methylhistidine (1-MH) simultaneously.

    • Logic: High 1-MH indicates recent meat intake (anserine metabolism). If 1-MH is elevated (>500 µmol/g Cr), the 3-MH result is invalid for endogenous breakdown assessment.

B. Analytical Workflow (LC-MS/MS)

Method: Ultra-High Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry.

  • Sample Preparation (Dilute-and-Shoot):

    • Thaw urine at room temperature. vortex.

    • Centrifuge at 10,000 x g for 5 min to remove particulates.

    • Dilute 1:50 with Mobile Phase A containing Internal Standard (d3-3-Methylhistidine ).

    • Why d3-IS? Corrects for matrix suppression in the ionization source.

  • Chromatography (HILIC Mode):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm).

    • Reasoning: 3-MH is highly polar and retains poorly on standard C18 columns.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Mass Spectrometry (MRM Transitions):

    • 3-Methylhistidine: 170.1

      
       124.1 (Quant), 170.1 
      
      
      
      96.1 (Qual).
    • 1-Methylhistidine: 170.1

      
       126.1 (Distinct fragment allows differentiation even if co-eluting).
      
    • Creatinine: Monitor simultaneously for normalization.

Experimental Workflow Diagram

AnalyticalWorkflow cluster_0 Pre-Analytical cluster_1 Sample Prep cluster_2 LC-MS/MS Analysis cluster_3 Data Validation Diet 72h Meat-Free Diet Collect Spot Urine Collection Diet->Collect Spin Centrifuge 10k x g Collect->Spin Dilute Dilute 1:50 + d3-Internal Std Spin->Dilute Inject Injection (HILIC) Dilute->Inject Detect MRM Detection (3-MH, 1-MH, Cr) Inject->Detect Check1MH Check 1-MH Levels Detect->Check1MH Valid Valid Endogenous Result Check1MH->Valid Low 1-MH Invalid Dietary Contamination (Reject) Check1MH->Invalid High 1-MH

Caption: Standardized workflow incorporating 1-MH screening as a mandatory quality control step.

References

  • Rupa Health. (n.d.). 1-Methylhistidine vs. 3-Methylhistidine: Biomarkers for Muscle Metabolism.[3] Retrieved from [Link]

  • Kuhl, D. A., et al. (1996). Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]

  • Long, C. L., et al. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans.[5][6][7][8] Metabolism.[4][7][9] Retrieved from [Link]

  • Nationwide Children's Hospital. (n.d.). Urine Amino Acids by LC-MS/MS Normal Reference Ranges. Retrieved from [Link]

  • Bevital AS. (n.d.). 3-Methylhistidine and 1-methylhistidine - Analysis and Interpretation. Retrieved from [Link]

  • Elia, M., et al. (1981). Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown.[3][5][6][7][10] British Medical Journal. Retrieved from [Link]

  • Biotrial. (n.d.). The advantages and limitations of LC-MS/MS and ELISA methods in bioanalysis.[1][2][11] Retrieved from [Link]

Sources

1-Methyl-L-histidine vs 3-Methyl-L-histidine as indicators of muscle turnover

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-L-histidine vs. 3-Methyl-L-histidine as Indicators of Muscle Turnover.

Part 1: The Nomenclature Paradox & Biological Context

Editorial Note: In the field of muscle protein turnover, nomenclature is the single greatest source of error. Before evaluating these biomarkers, we must resolve the "1 vs. 3" ambiguity caused by conflicting numbering systems between biochemists and organic chemists.

The Rosetta Stone of Methylhistidines

To ensure scientific integrity, this guide utilizes the Biochemical Convention (widely used in clinical literature) while referencing the unambiguous Greek letter designation (


 vs 

).
Common Name (Biochem)Greek DesignationIUPAC Name (Organic Chem)Biological OriginPrimary Utility
3-Methylhistidine (3-MH)

-methylhistidine
1-MethylhistidinePost-translational methylation of Actin & Myosin Gold Standard for myofibrillar proteolysis
1-Methylhistidine (1-MH)

-methylhistidine
3-MethylhistidineHydrolysis of dietary Anserine (poultry/fish)Dietary Biomarker (Meat intake indicator)

Critical Distinction: When a clinical study refers to "3-MH" as a muscle breakdown marker, they are referring to


-methylhistidine . If you order "1-Methylhistidine" from a chemical catalog (using IUPAC rules), you might inadvertently buy the muscle marker, but in biological context, "1-MH" almost always refers to the dietary metabolite (

).

Part 2: Mechanistic Comparison & Causality

3-Methyl-L-histidine ( -MH): The Endogenous Clock

3-MH is the superior biomarker for muscle turnover due to a unique metabolic "dead-end."

  • Formation: It is formed only after the peptide chain of actin (at His-73) and myosin is synthesized. Specific methyltransferases (e.g., SETD3) transfer a methyl group from S-adenosylmethionine (SAM) to the histidine residue.[1][2]

  • Release: When myofibrillar proteins degrade via the Ubiquitin-Proteasome System (UPS) or autophagy, 3-MH is liberated.

  • The "Dead-End" Logic: Crucially, there is no tRNA synthetase capable of charging 3-MH. Therefore, it cannot be re-incorporated into new protein . It is quantitatively excreted in urine.[3]

  • Causality: Urinary 3-MH output

    
     Myofibrillar Protein Breakdown (MPB) rate (assuming steady renal function and meat-free state).
    
1-Methyl-L-histidine ( -MH): The Dietary Confounder

1-MH is primarily an exogenous artifact in human plasma/urine.

  • Formation: Humans do not significantly synthesize 1-MH in skeletal muscle.[4][5][6] It is a hydrolysis product of Anserine (

    
    -alanyl-
    
    
    
    -methylhistidine), a dipeptide abundant in poultry and fish.
  • Utility: Its presence indicates recent ingestion of anserine-rich foods.[4]

  • Interference: If a subject consumes chicken, their 1-MH levels spike.[7] Since meat also contains actin/myosin (sources of 3-MH), high 1-MH serves as a quality control flag to invalidate 3-MH data in uncontrolled studies.

Part 3: Visualization of Metabolic Pathways

MuscleTurnover cluster_Muscle Skeletal Muscle Tissue cluster_Diet Dietary Intake cluster_PlasmaUrine Plasma & Urine Actin Actin/Myosin (Polypeptide) MethylatedProtein Methylated Actin (Contains 3-MH residues) Actin->MethylatedProtein Post-Translational Methylation (SETD3) SAM SAM (Methyl Donor) SAM->MethylatedProtein Proteolysis Proteolysis (Ubiquitin-Proteasome) MethylatedProtein->Proteolysis Muscle Turnover ThreeMH 3-MH (N-tau) (Muscle Breakdown Marker) Proteolysis->ThreeMH Release into Circulation Meat Poultry/Fish (Rich in Anserine) Anserine Anserine (Beta-alanyl-1-MH) Meat->Anserine GutHydrolysis Intestinal Hydrolysis (Carnosinase) Anserine->GutHydrolysis GutHydrolysis->ThreeMH Confounding Source (Dietary Actin) OneMH 1-MH (N-pi) (Dietary Marker) GutHydrolysis->OneMH Release Urine Urinary Excretion ThreeMH->Urine Renal Excretion (No Reutilization) OneMH->Urine Renal Excretion

Figure 1: Distinct metabolic origins of 3-MH (endogenous muscle breakdown) versus 1-MH (exogenous dietary intake).[1]

Part 4: Experimental Protocols & Validation

To use 3-MH effectively, you must eliminate the dietary signal. I present two protocols: the Standard Dietary Control and the Advanced Tracer Method .

Protocol A: The "Washout" Method (Standard)

Use this for basic research where isotope tracers are unavailable.

  • Dietary Restriction (Days 1–3):

    • Subject must abstain from all flesh foods (beef, pork, poultry, fish).

    • Permitted proteins: Dairy, egg, soy, whey isolate (verified 3-MH free).

    • Why? The half-life of dietary 3-MH is approx. 4–6 hours, but a 3-day washout ensures complete clearance of the exogenous pool.

  • Sample Collection (Day 4):

    • Collect 24-hour urine (preferred) or fasting plasma.

    • Validation Step: Measure Creatinine simultaneously to normalize urine volume (express as

      
      mol 3-MH / mg Creatinine).
      
  • QC Check:

    • Measure 1-MH in the same sample.

    • Threshold: If urinary 1-MH is elevated (> 100

      
      mol/day or > reference baseline), the subject likely cheated on the diet. Discard sample. 
      
Protocol B: The Deuterated Tracer Method (Advanced)

Use this for clinical trials where dietary compliance is difficult.

  • Tracer Administration:

    • Administer a bolus of

      
      -3-methylhistidine  (isotopically labeled).
      
  • Kinetic Analysis:

    • Measure the decay of the tracer enrichment in plasma over 24 hours.

    • Calculate the Endogenous Rate of Appearance (

      
      ) using isotope dilution equations.
      
    • Advantage:[4][8][9] This mathematically separates endogenous production (muscle breakdown) from dietary influx, removing the need for a strict meat-free diet.

Part 5: Analytical Methodology (LC-MS/MS)

Quantification requires separating the


 and 

isomers, which have identical masses (

170.1).

Instrument: Triple Quadrupole MS (e.g., TSQ Endura or Sciex QTRAP). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of methylhistidines.

ParameterSetting / Value
Column HILIC (e.g., Waters BEH Amide or SeQuant ZIC-HILIC)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 90% B to 50% B over 10 mins (Isomers separate based on polarity)
Precursor Ion

170.1

Product Ions (Quant) 3-MH (

):
124.1 (loss of formate/carboxyl)
Product Ions (Qual) 1-MH (

):
126.1 (distinct fragmentation pattern)
Internal Standard

-3-methylhistidine (

173.1

127.1)

Technical Tip: The


 isomer (1-MH) typically elutes before the 

isomer (3-MH) on HILIC columns due to slight differences in pKa and hydrogen bonding capability.

Part 6: Data Summary & Reference Values

Feature3-Methylhistidine (

)
1-Methylhistidine (

)
Primary Source Endogenous Muscle CatabolismDietary Anserine (Poultry/Fish)
Plasma Ref Range 2 – 9

mol/L
< 47

mol/L (Highly diet dependent)
Urine Ref Range 180 – 320

mol/24h (Adult Male)
Variable (Spikes post-meal)
Response to Trauma Increases significantly (2-3x)No change (unless diet changes)
Reutilization 0% (Quantitative Excretion)0%
Clinical Use Sarcopenia, Cachexia, Catabolic statesCompliance marker for meat-free diet

References

  • Kochlik, B. et al. (2018). The use of 3-methylhistidine as a marker of muscle protein breakdown: a review of the literature. Clinical Nutrition.[4][5] Link

  • Wilkinson, D. J. et al. (2014). A validation of the use of D3-3-methylhistidine to measure myofibrillar protein breakdown in humans. Clinical Science.[7][10][11] Link

  • Sheffield-Moore, M. et al. (2014). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle. Link

  • Burtis, C. A.[4] & Bruns, D. E. (2014). Tietz Textbook of Clinical Chemistry and Molecular Diagnostics. (Chapter on Amino Acids and Proteins).

  • Pivovarov, A. S. et al. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement.[12] Nutrients.[13][14] Link

Sources

Safety Operating Guide

1-Methyl-L-histidine Dihydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Laboratory Managers, and EHS Safety Officers. Scope: Operational guidance for the safe containment, classification, and disposal of 1-Methyl-L-histidine dihydrochloride (N-methylhistidine dihydrochloride).

Chemical Identity & Physical Properties

Before initiating disposal, positive identification is critical to prevent incompatible waste mixing. 1-Methyl-L-histidine dihydrochloride is the dihydrochloride salt of the modified amino acid 1-Methyl-L-histidine.

Crucial Distinction: Do not confuse this with L-Histidine methyl ester dihydrochloride. The "1-Methyl" designation refers to methylation on the imidazole ring (N-methylation), not the carboxyl group.

PropertyDescription
Chemical Name 1-Methyl-L-histidine dihydrochloride
Parent Compound CAS 332-80-9 (Free Base)
Salt Form Dihydrochloride ($ \cdot 2HCl $)
Molecular Formula $ C_7H_{11}N_3O_2 \cdot 2HCl $
Physical State White to off-white crystalline powder
Solubility Highly soluble in water
Acidity (pH) Acidic in solution. A 10% aqueous solution will likely have a pH < 3.0 due to the release of HCl.[1]

Hazard Identification & Waste Classification

While the parent amino acid is non-toxic, the dihydrochloride salt form introduces specific hazards that dictate the waste stream.

Safety Hazards[2][3][4][5]
  • Skin/Eye Irritation: The compound hydrolyzes in moisture to form acidic residues. Contact can cause irritation or burns (Skin Irrit. 2; Eye Irrit. 2A).

  • Inhalation: Dust may cause respiratory tract irritation (STOT SE 3).

Regulatory Waste Classification (RCRA - 40 CFR 261)

Under the Resource Conservation and Recovery Act (RCRA), this material is not P-listed or U-listed. However, it may exhibit the Characteristic of Corrosivity (D002) depending on its form and concentration.

  • Solid Waste: Generally classified as Non-Regulated Chemical Waste unless it is mixed with other hazardous materials. However, due to its potential to generate low pH solutions, it is best practice to manage it as hazardous waste.

  • Aqueous Solution: If the pH of the waste solution is ≤ 2.0 , it is a D002 Hazardous Waste (Corrosive).

Step-by-Step Disposal Protocols

A. Solid Waste Disposal (Powder/Crystals)

Do not dispose of the solid salt in regular trash or biohazard bags.

  • Container Selection: Use a clear, chemically compatible container (HDPE or glass) with a screw-top lid.

  • Segregation: Keep separate from strong oxidizers and bases.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "1-Methyl-L-histidine dihydrochloride, solid."

    • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local policy).

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

B. Liquid Waste Disposal (Aqueous Solutions)

Strict Prohibition: Do not pour down the drain unless specifically authorized by your facility's wastewater discharge permit.

  • pH Verification:

    • Test the pH of the solution using a calibrated pH meter or litmus strip.

    • If pH ≤ 2.0: Classify as Corrosive Waste (D002) .

    • If pH > 2.0: Classify as Non-Regulated Chemical Waste (unless mixed with solvents).

  • Bulking/Collection:

    • Pour into a dedicated "Aqueous Acidic Waste" or "General Aqueous Waste" carboy.

    • Warning: Ensure the waste stream does not contain Cyanides, Sulfides, or Bleach, as mixing with acidic histidine salts will generate toxic gases (HCN, H2S, Cl2).

  • Labeling:

    • List all constituents (e.g., "Water 95%, 1-Methyl-L-histidine 2HCl 5%").

    • Record the pH on the label.

C. Empty Container Management
  • Triple Rinse: Triple rinse the empty reagent bottle with water.

  • Rinsate Disposal: Collect the first rinse as liquid chemical waste (Protocol B).

  • Defacing: Deface or remove the original label.

  • Final Disposal: Recycle or discard the bottle as regular glass trash, depending on facility rules.

Emergency Response (Spills)

  • Minor Spill (< 50g):

    • Wear PPE (Nitrile gloves, lab coat, safety goggles).

    • Cover the spill with a neutralizer (sodium bicarbonate or spill pillow) to absorb acid residues.

    • Sweep up carefully to avoid generating dust.

    • Place in a sealed bag and label as "Chemical Spill Debris."

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3]

    • Skin Contact: Wash with soap and water.[1][2][3] Remove contaminated clothing.[1][4][2][3][5]

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of 1-Methyl-L-histidine dihydrochloride.

DisposalProcedure Start Start: Waste Identification (1-Methyl-L-histidine 2HCl) FormCheck Is the waste Solid or Liquid? Start->FormCheck Solid Solid (Powder/Crystals) FormCheck->Solid Liquid Liquid (Aqueous Solution) FormCheck->Liquid SolidContainer Place in HDPE/Glass Container (Do NOT trash) Solid->SolidContainer SolidLabel Label: 'Non-Regulated Chemical Waste' (Mark Irritant) SolidContainer->SolidLabel Pickup Request EHS Pickup SolidLabel->Pickup CheckPH Measure pH Liquid->CheckPH IsAcid pH ≤ 2.0 CheckPH->IsAcid IsNeutral pH > 2.0 CheckPH->IsNeutral CorrosiveWaste Classify: RCRA D002 (Corrosive) Collect in Acid Waste Stream IsAcid->CorrosiveWaste GenChemWaste Classify: General Chemical Waste Collect in Aqueous Waste Stream IsNeutral->GenChemWaste CorrosiveWaste->Pickup GenChemWaste->Pickup

Caption: Decision matrix for classifying and disposing of 1-Methyl-L-histidine dihydrochloride based on physical state and pH characteristics.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92105, 1-Methyl-L-histidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

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